6-Bromo-3-chloro-5-fluoro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloro-5-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-4-2-6-3(1-5(4)10)7(9)12-11-6/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYCEHXHPJNOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278681 | |
| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-78-8 | |
| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole, 6-bromo-3-chloro-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of a multitude of protein kinases, making it a cornerstone in the design of targeted therapeutics, particularly in oncology.[1][2] Within this important class of compounds, halogenated indazoles serve as versatile building blocks, offering multiple reaction sites for synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive technical overview of a specific, highly functionalized member of this family: 6-Bromo-3-chloro-5-fluoro-1H-indazole.
Chemical Identity
-
Systematic Name: this compound
-
CAS Number: 1286734-78-8[3]
-
Molecular Formula: C₇H₃BrClFN₂[3]
-
Molecular Weight: 249.48 g/mol [3]
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [3] |
| Molecular Formula | C₇H₃BrClFN₂ | [3] |
| Molecular Weight | 249.48 | [3] |
| MDL Number | MFCD18384873 | [3] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A plausible synthetic route to this compound would likely begin with a suitably substituted aniline, such as 4-bromo-5-fluoro-2-methylaniline. The synthesis can be envisioned in the following key stages:
-
Diazotization and Cyclization: The classical approach to indazole synthesis from an ortho-methylaniline derivative involves diazotization followed by intramolecular cyclization. This is often achieved using reagents like isoamyl nitrite in an appropriate solvent.[2] The reaction proceeds via the formation of a diazonium salt from the aniline, which then undergoes cyclization to form the indazole ring.
-
Chlorination at the 3-position: Following the formation of the 6-bromo-5-fluoro-1H-indazole core, the introduction of the chlorine atom at the 3-position is the next critical step. This can be achieved through electrophilic chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, non-validated protocol based on analogous syntheses. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 4-bromo-5-fluoro-2-methylaniline in a suitable solvent such as toluene.
-
Heat the solution to approximately 90-110°C.
-
Slowly add a diazotizing agent, such as isoamyl nitrite, to the heated solution.
-
Maintain the reaction at reflux for several hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the 6-Bromo-5-fluoro-1H-indazole from Step 1 in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
After the reaction is complete, quench the reaction mixture, for example, with an aqueous solution of sodium bisulfite if NCS was used.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
Structural Characterization (Anticipated Data)
| Technique | Anticipated Key Features |
| ¹H NMR | - Aromatic protons will appear as doublets or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of the substitution pattern. The fluorine atom at C5 will likely introduce additional splitting (H-F coupling).- A broad singlet for the N-H proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the seven carbon atoms of the indazole core. The carbons attached to bromine, chlorine, and fluorine will be significantly influenced, with their chemical shifts and C-F coupling constants being diagnostic. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). |
| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibration (around 3100-3300 cm⁻¹).- Aromatic C-H and C=C stretching vibrations in the fingerprint region. |
Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a key intermediate for the synthesis of highly specific and potent kinase inhibitors.[1] The strategic placement of three different halogen atoms provides a rich platform for further chemical modifications through various cross-coupling reactions.
-
Suzuki Coupling: The bromo group at the 6-position is particularly amenable to palladium-catalyzed Suzuki coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a common strategy for exploring the SAR of the solvent-exposed region of the kinase active site.
-
Buchwald-Hartwig Amination: The chloro group at the 3-position can be a site for amination reactions, enabling the installation of various amine-containing side chains that can form crucial hydrogen bonds within the kinase hinge region.
-
Modulation of Physicochemical Properties: The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.
The indazole scaffold has been successfully incorporated into numerous clinically approved and investigational kinase inhibitors targeting pathways crucial for cancer cell proliferation and survival, such as those involving VEGFR, PDGFR, and PLK4.[6]
Caption: Logical workflow for the use of this compound in drug discovery.
Safety and Handling
As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and valuable building block for medicinal chemists engaged in the discovery of novel kinase inhibitors. Its strategic halogenation provides multiple points for synthetic diversification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. While detailed, publicly available experimental data for this specific compound is limited, its synthesis and applications can be reliably inferred from the extensive literature on related indazole derivatives. As the quest for more selective and potent targeted therapies continues, the importance of such versatile intermediates in drug discovery pipelines is set to grow.
References
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC). [Link]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PubMed Central (PMC). [Link]
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
- New Journal of Chemistry Supporting Inform
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubMed. (2010, June 28). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. [Link]
- PubMed. (2011, August 15). Discovery of indazoles as inhibitors of Tpl2 kinase. [Link]
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (2016, April 7). 13C NMR of indazoles. [Link]
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- Wiley-VCH. (2007).
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An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3-chloro-5-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted indazole, it serves as a crucial structural motif and versatile building block for the synthesis of complex, biologically active molecules. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including potent kinase inhibition relevant to cancer therapy.[1] This guide provides a comprehensive technical overview of this compound, focusing on its fundamental physicochemical properties, particularly the precise determination of its molecular weight. Furthermore, it outlines a representative synthetic pathway, discusses methods for its analytical characterization, and contextualizes its application within modern drug discovery.
Part 1: Compound Identity and Physicochemical Properties
Nomenclature and Structure
The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically identified as follows:
The chemical structure consists of a bicyclic indazole core, which is a fusion of benzene and pyrazole rings. This core is substituted with three different halogen atoms at specific positions, leading to its distinct chemical reactivity and biological profile.
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here.)
Molecular Formula and Weight
A precise understanding of molecular weight is critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight is derived from its constituent elements based on standard atomic weights.
The molecular formula C₇H₃BrClFN₂ indicates the presence of Carbon, Hydrogen, Bromine, Chlorine, Fluorine, and Nitrogen.[3][4] The average molecular weight is calculated as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 249.47 g/mol |
This calculated average molecular weight of 249.47 g/mol is consistent with data from chemical suppliers and databases.[3][5] For high-resolution mass spectrometry, the monoisotopic mass , which is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N), is more relevant. The monoisotopic mass for C₇H₃⁷⁹Br³⁵ClFN₂ is 247.91522 Da .[5][6]
Part 2: Synthesis and Mechanistic Rationale
Overview of Indazole Synthesis
The synthesis of substituted indazoles is a well-established field in organic chemistry, driven by their value in pharmacology.[7] Numerous methods exist, often starting from appropriately substituted anilines or benzonitriles.[8] Common strategies include intramolecular cyclization reactions, such as those involving diazotization of ortho-substituted anilines or palladium-catalyzed C-N bond formation.[9][10] The choice of route is dictated by the availability of starting materials and the desired substitution pattern on the indazole core.
Representative Synthetic Protocol
A plausible and robust method for synthesizing this compound involves a multi-step sequence starting from a substituted aniline. The following protocol is a representative example based on established chemical principles for indazole formation.
Causality in Experimental Design: The choice of a highly substituted aniline as a starting material is a strategic decision to install the required bromine and fluorine atoms on the benzene ring from the outset. The subsequent steps are designed to build the pyrazole ring onto this pre-functionalized scaffold.
Step-by-Step Methodology:
-
Diazotization of Precursor Aniline:
-
Rationale: This classic reaction converts the primary amine group into a diazonium salt, a highly reactive intermediate essential for cyclization.
-
Procedure: A solution of 2-amino-4-bromo-5-fluoro-benzonitrile (1.0 eq) in glacial acetic acid is cooled to 0-5 °C in an ice bath. Sodium nitrite (1.1 eq), dissolved in a minimal amount of water, is added dropwise while vigorously stirring. The temperature is strictly maintained below 5 °C to prevent the premature decomposition of the unstable diazonium salt. The reaction is stirred for 1 hour at this temperature.
-
-
Reductive Cyclization:
-
Rationale: The diazonium intermediate is reduced and cyclized to form the indazole ring system. Stannous chloride (tin(II) chloride) is a common and effective reducing agent for this transformation.
-
Procedure: A solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution from Step 1 is added slowly to the stannous chloride solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
-
Chlorination at C3-Position:
-
Rationale: The resulting 6-bromo-5-fluoro-1H-indazole intermediate must be chlorinated at the 3-position. This can be achieved using a suitable chlorinating agent like N-Chlorosuccinimide (NCS).
-
Procedure: The crude product from the previous step is dissolved in a suitable solvent like acetonitrile. N-Chlorosuccinimide (1.2 eq) is added portion-wise. The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Purification:
-
Rationale: This sequence isolates and purifies the final product from reaction byproducts and reagents.
-
Procedure: The reaction mixture is quenched with water and neutralized with a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Synthesis Workflow Diagram
The logical flow of the synthesis can be visualized as a sequence of key chemical transformations.
Caption: A representative workflow for the synthesis of the target compound.
Part 3: Analytical Characterization and Self-Validation
The identity and purity of the synthesized compound must be rigorously confirmed. Each analytical technique provides a layer of validation, ensuring the final product meets the required specifications.
Mass Spectrometry (MS)
Trustworthiness through Isotopic Patterns: Mass spectrometry serves as the primary tool for confirming the molecular weight. For halogenated compounds, it offers an exceptional level of confidence due to the characteristic isotopic signatures of chlorine and bromine.
-
Chlorine Isotopes: Natural chlorine consists of approximately 75% ³⁵Cl and 25% ³⁷Cl.[11] This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing one chlorine atom.[12]
-
Bromine Isotopes: Natural bromine is a mixture of nearly 50% ⁷⁹Br and 50% ⁸¹Br.[11] This gives a signature M to M+2 peak ratio of approximately 1:1 for fragments containing one bromine atom.[12]
For this compound, the molecular ion region will exhibit a complex cluster of peaks due to the combined isotopic distributions. The expected pattern for the [M]⁺ ion provides a definitive fingerprint for the compound.
| Ion Species | Isotopic Composition | Expected m/z (Da) | Relative Abundance (Approx.) |
| M | C₇H₃⁷⁹Br³⁵ClFN₂ | 247.915 | 75% |
| M+2 | C₇H₃⁸¹Br³⁵ClFN₂ / C₇H₃⁷⁹Br³⁷ClFN₂ | 249.913 | 100% (50% + 25%) |
| M+4 | C₇H₃⁸¹Br³⁷ClFN₂ | 251.910 | 25% |
Note: The combined probability of the two isotopologues at M+2 makes it the most abundant peak in the cluster.[13] Observing this unique 3-peak cluster in the approximate ratio of 3:4:1 (for m/z 248, 250, 252 when rounded) is a powerful validation of the compound's elemental composition.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be used in concert.
-
¹H NMR: Would confirm the presence of the two distinct aromatic protons on the benzene ring and the N-H proton of the indazole. Their chemical shifts and coupling constants would verify their relative positions.
-
¹⁹F NMR: A single resonance would be expected, confirming the presence of the single fluorine atom.
-
¹³C NMR: Would show seven distinct signals for the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., carbons attached to halogens would be significantly shifted).
By integrating data from MS and NMR, a researcher can be highly confident in both the molecular formula and the specific isomeric structure of the synthesized compound.
References
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- Zhang, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Singh, P., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]
- Organic Chemistry Portal. Synthesis of indazoles. [Link]
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- Ren, Y., et al. (2022).
- University of Calgary. Ch13 - Mass Spectroscopy. [Link]
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- Bolm, C., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
- Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
- PubChemLite. 1239720-18-3 (C7H3BrClFN2). [Link]
- PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]
- TMP Chem. (2017). 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. [Link]
- PubChem. 3-Bromo-7-chloro-6-fluoro-pyrazolo[1,5-a]pyridine. [Link]
- PubChem. US10040791, Example 18. [Link]
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"6-Bromo-3-chloro-5-fluoro-1H-indazole" chemical properties
An In-depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Core Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a versatile synthetic intermediate, its unique substitution pattern offers multiple vectors for chemical modification, making it a valuable building block for constructing complex molecular architectures. This document, intended for researchers, medicinal chemists, and drug development professionals, will delve into the compound's physicochemical properties, outline a robust synthetic pathway, explore its chemical reactivity from a mechanistic standpoint, and discuss its applications in modern drug discovery programs, particularly in the development of kinase inhibitors. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The stability of the indazole ring system and its ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous clinically approved drugs, such as Pazopanib, a tyrosine kinase inhibitor.
This compound emerges as a particularly strategic starting material. Its trifunctionalized nature—featuring bromo, chloro, and fluoro substituents—provides a rich platform for selective, stepwise chemical elaboration. The bromine atom at the 6-position is primed for metal-catalyzed cross-coupling reactions, the chlorine at the 3-position offers a handle for nucleophilic substitution or further coupling, and the fluorine at the 5-position can enhance metabolic stability and binding affinity of derivative compounds. This guide serves as a senior application scientist's perspective on harnessing the potential of this key intermediate.
Physicochemical and Spectroscopic Properties
The core attributes of this compound are summarized below. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [2][3] |
| Molecular Formula | C₇H₃BrClFN₂ | [3] |
| Molecular Weight | 249.47 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Storage Temperature | 0-8°C, protected from light | [3][4] |
| SMILES | FC1=CC2=C(C=C1Br)NN=C2Cl | [3] |
| InChI Key | InChIKey=AIKQPKXPTSVBRM-UHFFFAOYSA-N (for N-methylated analog) | [5] |
Spectroscopic Characterization (Predicted): While a public-domain, experimentally verified spectrum for this specific compound is not readily available, its ¹H NMR, ¹³C NMR, and MS spectra can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The N-H proton of the pyrazole ring will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹⁹F NMR: A single resonance is expected, likely showing coupling to the adjacent aromatic protons.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms. The molecular ion peak [M+H]⁺ would be observed around m/z 249 and 251, with a complex pattern reflecting the natural isotopic abundances.
Synthesis and Purification Protocol
The synthesis of substituted indazoles can be achieved through various strategies, often involving the cyclization of appropriately substituted anilines.[6][7] A plausible and robust pathway to this compound can be conceptualized from a suitable aniline precursor, leveraging well-established diazotization and cyclization reactions. The following protocol is a representative, multi-step synthesis designed for laboratory-scale production.
Diagram of Synthetic Workflow
Caption: A plausible multi-step synthesis pathway.
Step-by-Step Experimental Protocol
Causality Statement: This synthetic approach is chosen for its reliability and use of common laboratory reagents. The initial acetylation protects the amine and directs the subsequent cyclization. The diazotization followed by intramolecular cyclization is a classic and effective method for forming the indazole ring.[6] Final chlorination at the C3 position is a common functionalization step for indazoles.[8]
Step 1: Acetylation of 2-Amino-4-bromo-6-fluorotoluene
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-bromo-6-fluorotoluene (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) followed by pyridine (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-fluoro-6-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
-
To the crude acetamide from Step 1, add potassium acetate (1.5 eq).
-
Add a suitable solvent like chloroform or toluene.
-
Heat the mixture to reflux (approx. 68°C for chloroform).[6]
-
Slowly add isoamyl nitrite (2.0 eq) over 30 minutes.[6]
-
Maintain the reflux for 18-24 hours, monitoring the reaction by HPLC or TLC.
-
Upon completion, cool the mixture and remove the solvent under vacuum. This step yields the N-acetylated indazole intermediate.
Step 3: Hydrolysis to 6-Bromo-5-fluoro-1H-indazole
-
To the residue from Step 2, add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).
-
Heat the mixture to reflux for 2-4 hours until the deacetylation is complete.
-
Cool the solution and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude 6-Bromo-5-fluoro-1H-indazole.
Step 4: C3-Chlorination
-
Dissolve the crude 6-Bromo-5-fluoro-1H-indazole from Step 3 in a suitable solvent such as acetonitrile or DMF.
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (50-60°C) until the reaction is complete. The chlorination of indazoles is a well-documented procedure.[8]
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Purification: The final product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the interplay of its substituents and the inherent properties of the indazole ring.
-
N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., Cs₂CO₃, NaH). The resulting indazolide anion is a potent nucleophile. Alkylation reactions typically yield a mixture of N1 and N2 substituted products, with the N1 isomer often being the thermodynamically more stable product.[9] The regioselectivity can be influenced by the choice of base, solvent, and electrophile.[9]
-
C3-Position: The chlorine atom at the C3 position is a leaving group, susceptible to nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or activation. More commonly, it can participate in metal-catalyzed cross-coupling reactions.
-
C6-Position: The bromine atom at the C6 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino functionalities, providing a powerful tool for library synthesis.
-
Electrophilic Aromatic Substitution: The benzene portion of the ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the halogens and the pyrazole ring. Substitution, if forced, would likely occur at the C4 or C7 positions, guided by the directing effects of the existing substituents.
Diagram of Potential Reaction Pathways
Caption: Key reaction pathways for chemical diversification.
Applications in Drug Discovery
This compound is not an end-product therapeutic itself, but rather a high-value intermediate for building drug candidates. Its utility stems from its identity as a "fragment" that can be elaborated into potent and selective inhibitors.
-
Kinase Inhibitors: The indazole core is a well-established "hinge-binder" in many kinase inhibitors, where the N-H group and the N2 nitrogen can form critical hydrogen bonds with the kinase hinge region.[10] The substituents at C3, C5, and C6 can be modified to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby tuning potency and selectivity.
-
Scaffold for Library Synthesis: The orthogonal reactivity of the C6-Br and C3-Cl positions allows for a programmed, stepwise synthesis of diverse chemical libraries. For example, a Suzuki coupling could be performed at the C6 position first, followed by a different coupling reaction or a nucleophilic substitution at the C3 position. This enables the rapid exploration of the chemical space around the indazole core to optimize drug-like properties (ADME/Tox).
-
Histone Deacetylase (HDAC) Inhibitors: Related bromo-fluoro-indazoles have been used as reactants in the preparation of HDAC inhibitors, suggesting this scaffold can be adapted for various epigenetic targets.[11]
The presence of fluorine is particularly noteworthy. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability (by blocking sites of oxidative metabolism), increase binding affinity (through favorable electrostatic interactions), and modulate pKa.
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. The following safety precautions are based on data for structurally similar chemicals.[3][12]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is between 2-8°C.[13] The compound should be kept away from strong oxidizing agents.
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A Comprehensive Technical Guide to the Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
This in-depth technical guide provides a detailed and scientifically-grounded pathway for the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It offers a logical and well-supported synthetic route, complete with mechanistic insights, detailed experimental protocols, and visual aids to ensure clarity and reproducibility.
Introduction: The Significance of Substituted Indazoles
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active molecules. Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to applications in oncology, neurology, and infectious diseases. The targeted substitution on the indazole ring system is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. The title compound, this compound, with its specific halogenation pattern, represents a valuable building block for the synthesis of novel therapeutics.
Proposed Synthetic Pathway: A Strategic Approach
The synthesis of this compound can be strategically achieved in a two-step process commencing with a commercially available substituted aniline. This pathway is designed for efficiency and regiochemical control, leveraging well-established and reliable organic transformations. The overall synthetic scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
The initial step involves the construction of the indazole ring from the readily available starting material, 4-Bromo-5-fluoro-2-methylaniline. This transformation is accomplished through a classical approach involving diazotization of the aniline followed by an intramolecular cyclization.
Mechanistic Insights
The reaction proceeds via the in-situ formation of a diazonium salt from the primary amine of 4-Bromo-5-fluoro-2-methylaniline upon treatment with a nitrosating agent, such as isoamyl nitrite, in the presence of an acid. The resulting diazonium species is unstable and undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the aromatic ring, leading to the formation of the indazole core with concomitant loss of a proton. This method is a variation of the Jacobson indazole synthesis.[1]
Caption: Reaction mechanism for the formation of 6-Bromo-5-fluoro-1H-indazole.
Experimental Protocol
A detailed protocol for a similar transformation, the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline, has been described and can be adapted for this synthesis.[1]
-
Acetylation (Protection): In a suitable reaction vessel, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform. Cool the solution and add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C.
-
Diazotization and Cyclization: To the reaction mixture from the previous step, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (around 68°C) and maintain for approximately 20 hours.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Remove the volatile components under reduced pressure. Add water to the residue and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the acetyl group.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Adjust the pH to approximately 11 by the addition of a 50% aqueous sodium hydroxide solution. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-Bromo-5-fluoro-1H-indazole.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-5-fluoro-2-methylaniline | [2][3] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | [1] |
| Solvent | Chloroform | [1] |
| Reaction Temperature | Reflux (approx. 68°C) | [1] |
| Reaction Time | ~20 hours | [1] |
| Typical Yield | Moderate to high (based on analogous reactions) |
Step 2: Synthesis of this compound
The final step in the synthetic sequence is the regioselective chlorination of the 6-Bromo-5-fluoro-1H-indazole intermediate at the C3 position. This is a crucial step to install the final halogen substituent.
Mechanistic Insights
The chlorination of the indazole ring at the 3-position can be achieved using an electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS). The reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is sufficiently electron-rich to react with the electrophilic chlorine source. The C3 position is generally the most nucleophilic carbon in the indazole ring, leading to regioselective substitution. The reaction is typically carried out in a suitable organic solvent.[4]
Caption: Mechanism of C3-chlorination of the indazole ring.
Experimental Protocol
The following is a general procedure for the chlorination of an indazole at the C3 position, which can be optimized for the specific substrate.[4]
-
Reaction Setup: In a clean, dry reaction flask, dissolve 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or water.
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a suitable temperature, for instance, 50°C, for a period of 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-5-fluoro-1H-indazole | |
| Key Reagent | N-Chlorosuccinimide (NCS) | [4] |
| Solvent | Ethanol or Water | [4] |
| Reaction Temperature | 50°C | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | Good to excellent | [4] |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and provides a solid foundation for researchers in the field. The detailed mechanistic explanations and experimental protocols are intended to facilitate the successful synthesis of this valuable compound for further applications in drug discovery and development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood by trained personnel.
References
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- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021-12-11). Molecules. [Link]
- 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermedi
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A Technical Guide to the Solid-State Characterization of 6-Bromo-3-chloro-5-fluoro-1H-indazole: From Crystallization to Structural Elucidation
Abstract
6-Bromo-3-chloro-5-fluoro-1H-indazole is a key heterocyclic building block in the synthesis of various pharmaceutical agents, particularly kinase inhibitors.[1][2] Understanding its three-dimensional atomic arrangement is paramount for controlling its physicochemical properties, which directly impact drug formulation, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals seeking to perform solid-state characterization of this and similar active pharmaceutical ingredient (API) intermediates. The protocols and insights provided herein are grounded in established crystallographic principles and best practices in the pharmaceutical sciences.
Introduction: The Significance of Crystalline Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, are critically important in drug development. The specific arrangement of molecules in a crystal lattice, known as the crystal structure, dictates a range of physicochemical properties including melting point, solubility, dissolution rate, and stability.[3] For a molecule like this compound, which serves as a scaffold for more complex drug molecules, a thorough understanding of its solid-state chemistry is essential for ensuring reproducibility in manufacturing and predictable performance of the final drug product.
This guide will detail the necessary steps to elucidate the crystal structure of this compound, from obtaining high-quality single crystals to the final analysis of the three-dimensional structure. Furthermore, we will explore the concepts of polymorphism and co-crystallization as strategies to modulate the solid-state properties of this important synthetic intermediate.
Obtaining High-Quality Single Crystals
The first and often most challenging step in determining a crystal structure is growing a single crystal of sufficient size and quality.[4] The crystal should ideally be at least 0.1 mm in all dimensions, with a well-defined shape and no visible cracks or defects.[4] For small molecules like this compound, a variety of crystallization methods can be employed.[5]
Solvent Selection and Solubility Screening
A crucial preliminary step is to determine the solubility of the compound in a range of solvents. This information is key to designing a successful crystallization experiment. A general screening protocol is outlined below.
Experimental Protocol: Solubility Screening
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) in small, measured aliquots (e.g., 0.1 mL).
-
Observation: After each addition, vortex or sonicate the vial and visually inspect for dissolution.
-
Classification: Classify the solubility as high, medium, or low for each solvent. Ideal solvents for crystallization are those in which the compound has moderate solubility.
Crystallization Techniques
Based on the solubility data, several crystallization techniques can be attempted.
-
Slow Evaporation: This is one of the most common and straightforward methods.[6] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is particularly useful for smaller quantities of material. The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble, but which is miscible with the first solvent. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower. The decrease in solubility with temperature can lead to the formation of high-quality crystals.
The following diagram illustrates a general workflow for crystallization screening.
Caption: Workflow for single-crystal growth of this compound.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction.[7][8] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal.[9]
Data Collection
Experimental Protocol: SCXRD Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Instrumentation: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7]
-
X-ray Source: A monochromatic beam of X-rays is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (a series of spots called reflections) is recorded on a detector.[5] The intensities and positions of these reflections are measured.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The positions of the reflections are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal lattice.
-
Structure Solution: The intensities of the reflections are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is known as the "phase problem".[5] For small molecules, direct methods are typically successful.[5]
-
Structure Refinement: An initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
The following diagram illustrates the SCXRD workflow.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Analysis of the Crystal Structure
Although the specific crystal structure of this compound is not publicly available at the time of writing, a successful structure determination would yield a wealth of information.
Crystallographic Data
The final output of a crystal structure determination is a set of crystallographic data, typically presented in a standardized format. A hypothetical summary is provided below.
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₃BrClFN₂ |
| Formula Weight | 249.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 98.5 |
| Volume (ų) | 800.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 2.07 |
| R-factor | < 0.05 |
Molecular Geometry and Intermolecular Interactions
Analysis of the refined structure would provide precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the packing of the molecules in the crystal lattice would reveal the nature and geometry of intermolecular interactions, such as:
-
Hydrogen Bonding: The N-H group of the indazole ring is a potential hydrogen bond donor, while the nitrogen atoms and halogen substituents can act as acceptors.
-
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, which are increasingly recognized as important interactions in crystal engineering.
-
π-π Stacking: The aromatic indazole ring system may engage in π-π stacking interactions.
Understanding these interactions is crucial for predicting the stability and physical properties of the crystalline solid.
Polymorphism and Co-crystallization
For a pharmaceutical compound, it is vital to investigate the possibility of polymorphism—the existence of multiple crystal forms of the same molecule. Different polymorphs can have significantly different properties. A comprehensive polymorph screen is therefore a standard part of pharmaceutical development.
Additionally, co-crystallization has emerged as a powerful technique for modifying the physicochemical properties of APIs.[6] A co-crystal is a multi-component crystal in which the API and a co-former (a pharmaceutically acceptable molecule) are present in a stoichiometric ratio.[6] Co-crystals can be designed to improve solubility, dissolution rate, and stability.[3]
Co-crystal Former Selection
The selection of suitable co-formers is a key step in co-crystal screening. Co-formers are typically selected from the FDA's Generally Recognized As Safe (GRAS) list.[6] Computational methods can also be employed to predict favorable API-co-former pairs.[10]
Co-crystal Screening Methods
Several high-throughput screening methods can be used to discover new co-crystals.
-
Slurry Co-crystallization: The API and co-former are stirred in a small amount of solvent in which they are sparingly soluble.[6][11] The thermodynamically most stable form is expected to crystallize from the slurry.[11]
-
Liquid-Assisted Grinding (LAG): The API and co-former are ground together with a small amount of a suitable solvent.[12] The mechanical energy and the presence of the solvent can facilitate the formation of co-crystals.
-
Solvent Evaporation: As in single-crystal growth, solutions containing stoichiometric amounts of the API and co-former can be subjected to slow evaporation.[6]
The following diagram outlines a co-crystal screening workflow.
Caption: Workflow for co-crystal screening and characterization.
Conclusion
The determination of the crystal structure of this compound is a critical step in the solid-state characterization of this important pharmaceutical intermediate. This guide has provided a comprehensive overview of the necessary experimental methodologies, from the initial step of growing high-quality single crystals to the detailed analysis of the resulting three-dimensional structure using single-crystal X-ray diffraction. Furthermore, we have highlighted the importance of investigating polymorphism and the potential for creating novel co-crystals to optimize the physicochemical properties of the compound. By applying these principles and protocols, researchers can gain a deeper understanding of the solid-state behavior of this molecule, ultimately contributing to the development of safer and more effective medicines.
References
- Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. (2022). Crystal Growth & Design. [Link]
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
- X-ray Crystallography.
- Cocrystal Screening, Selection, Formul
- Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. (2021). Crystal Growth & Design. [Link]
- Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. (2022). Crystal Growth & Design. [Link]
- Small molecule crystallography. Excillum. [Link]
- X-ray crystallography. Wikipedia. [Link]
- X-ray Crystallography. Chemistry LibreTexts. [Link]
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A Comprehensive Technical Guide to the Solubility of 6-Bromo-3-chloro-5-fluoro-1H-indazole
This guide provides an in-depth exploration of the solubility of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a halogenated indazole derivative of interest to researchers and professionals in drug discovery and development. Given the absence of publicly available experimental solubility data for this specific compound, this document serves as a foundational resource, offering a robust theoretical framework and detailed experimental protocols to enable its comprehensive solubility characterization.
Introduction: The Significance of Solubility in Drug Development
The journey of a new chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy.[1][2] For a molecule like this compound, understanding its solubility is not merely an academic exercise but a crucial step in assessing its potential as a therapeutic agent.
Indazoles are a prominent class of heterocyclic compounds that are frequently found in biologically active molecules, including kinase inhibitors used in oncology.[3] The specific substitution pattern of this compound, featuring three different halogen atoms, presents a unique case for solubility analysis. Halogenation is a common strategy in medicinal chemistry to modulate properties like lipophilicity, which can enhance membrane permeability.[4] However, the impact of multiple halogens on aqueous solubility can be complex and is not always straightforward to predict. While halogens generally increase lipophilicity, factors such as crystal packing forces and the potential for halogen bonding can also play a significant role.[4][5] Therefore, empirical determination of this compound's solubility is paramount.
This guide will delineate the theoretical underpinnings of solubility, distinguishing between the crucial concepts of kinetic and thermodynamic solubility, and provide detailed, actionable protocols for their experimental determination.
Physicochemical Properties of this compound
A foundational understanding of a compound's basic physicochemical properties is essential before embarking on solubility studies.
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [6][7] |
| Molecular Formula | C₇H₃BrClFN₂ | [6] |
| Molecular Weight | 249.48 g/mol | [6] |
| Physical Form | Solid (typically a powder) | |
| Hazard Statement | Irritant | [6] |
Further information regarding melting point, pKa, and LogP may be available from commercial suppliers or can be determined experimentally.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[8]
-
Kinetic Solubility: This measures the concentration of a compound in solution after a rapid precipitation from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[9][10] It is a high-throughput screening assay often employed in the early stages of discovery to quickly flag compounds with potential solubility liabilities.[1] The resulting value often represents a supersaturated state and is influenced by the rate of precipitation.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid material.[8] It is a more time- and resource-intensive measurement, typically reserved for later stages of lead optimization and preclinical development.[10] This value is critical for formulation development and for understanding the compound's behavior in vivo.
The choice of which solubility to measure is dictated by the stage of the drug discovery process. Early on, a rapid assessment using kinetic solubility is sufficient for ranking and filtering large numbers of compounds. As a compound progresses, a precise understanding of its thermodynamic solubility becomes essential.
Experimental Protocols for Solubility Determination
The following section provides detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay (Turbidimetric Method)
This protocol describes a high-throughput method for assessing kinetic solubility by measuring the turbidity that results from compound precipitation.
Rationale: This assay is designed for speed and is well-suited for early-stage discovery where relative solubility rankings are more important than absolute values.[9]
Workflow Diagram:
Caption: Workflow for the turbidimetric kinetic solubility assay.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a corresponding volume of phosphate-buffered saline (PBS) at pH 7.4 to achieve a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.[10]
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (wells containing only DMSO and buffer).
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol details the "gold standard" shake-flask method for determining equilibrium solubility.[8]
Rationale: This method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility. The use of HPLC-UV for quantification offers high sensitivity and specificity.
Workflow Diagram:
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial. A range of solvents should be tested to build a comprehensive solubility profile.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The extended incubation time is necessary to ensure equilibrium is reached.[8]
-
Sample Clarification: After incubation, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant and clarify it by either centrifugation at high speed or filtration through a 0.45 µm filter to remove all solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
-
Data Analysis: Quantify the concentration by comparing the peak area from the sample to a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility in that solvent.
Proposed Solvents for Testing:
| Aqueous Solvents | Organic Solvents |
| Deionized Water | Methanol |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Ethanol |
| Simulated Gastric Fluid (SGF), pH 1.2 | Acetonitrile |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Dichloromethane |
| Dimethyl Sulfoxide (DMSO) | |
| N,N-Dimethylformamide (DMF) |
Data Presentation and Interpretation
The results from the solubility assays should be compiled into a clear and concise format.
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) |
| Deionized Water | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |
| PBS, pH 7.4 | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |
| PBS, pH 7.4 | 25 | Kinetic | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | Thermodynamic | [Experimental Value] | [Calculated Value] |
| ... (other solvents) |
Interpretation: The collected data will provide a comprehensive solubility profile. The aqueous solubility values (especially in PBS at pH 7.4) are critical for predicting in vivo behavior. A significant difference between kinetic and thermodynamic solubility can indicate that the compound is prone to forming supersaturated solutions, which may have implications for formulation strategies. Low aqueous solubility may necessitate formulation approaches such as salt formation, co-solvents, or amorphous solid dispersions to improve bioavailability.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is listed as an irritant.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While pre-existing data for this specific molecule is scarce, the principles and detailed protocols outlined herein empower researchers to generate the high-quality, reliable solubility data essential for advancing drug discovery and development programs. A thorough characterization of both its kinetic and thermodynamic solubility will be a critical step in elucidating the full therapeutic potential of this and other novel halogenated indazoles.
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Navigating the Synthesis and Handling of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Technical Guide for the Research Scientist
Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The strategic placement of halogen atoms on this bicyclic heteroaromatic system can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 6-Bromo-3-chloro-5-fluoro-1H-indazole is a prime example of a highly functionalized building block with significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.[1][2] The presence of three distinct halogen atoms—bromine, chlorine, and fluorine—offers multiple points for diversification and modulation of its biological activity.[3]
However, the very features that make this compound an attractive synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the material safety data for this compound, grounded in practical, field-proven insights for its safe handling, storage, and disposal in a research and development setting.
Chemical and Physical Properties: A Snapshot
A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes the key data for this compound.
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [4][5][6] |
| Molecular Formula | C₇H₃BrClFN₂ | [4][6] |
| Molecular Weight | 249.48 g/mol | [4] |
| Appearance | Not specified (likely a solid) | |
| Storage Temperature | 0-8 °C | [6] |
Hazard Identification and Risk Assessment: A Proactive Approach
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[4] The primary risks associated with this compound are skin and eye irritation.[4]
GHS Hazard Profile
| Pictogram | Signal Word | Hazard Statement |
| Warning | H317: May cause an allergic skin reaction. [4] H319: Causes serious eye irritation. [4] |
It is crucial to note that the toxicological properties of this compound have not been fully investigated.[4] This lack of comprehensive data demands a conservative approach to handling, treating the substance with a high degree of caution and assuming it may have other, as-yet-unidentified hazardous properties.
Incompatibilities and Hazardous Decomposition
To prevent dangerous reactions, this compound should be stored away from strong oxidizing agents, as well as strong acids and bases.[4] Under fire conditions, it is expected to decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4]
Experimental Workflow for Safe Handling: From Benchtop to Waste
A systematic approach to handling halogenated aromatic compounds is paramount for ensuring laboratory safety.[7] The following workflow outlines the essential steps from preparation to disposal.
Step-by-Step Experimental Protocol for Safe Handling
Preparation:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[7] Pay close attention to hazard statements, precautionary measures, and emergency procedures.[7]
-
Don Appropriate Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Prepare the Work Area: All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][7] The work area should be clean and uncluttered, with all necessary equipment readily accessible.
Handling:
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the compound. Use appropriate tools to minimize the risk of spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[7] Maintain the sash at the lowest practical height.
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[7] Collect the rinsate as hazardous waste.[7]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[7] Use a designated, clearly labeled waste container.[7]
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures.[7] For this compound, a recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
Exposure Response Protocol
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If skin irritation or an allergic reaction occurs, seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Response
For small spills, wear appropriate PPE, cover the spill with absorbent material, and place it in a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's emergency response team.[8]
Conclusion: A Commitment to Safety in Research
This compound is a valuable tool in the arsenal of the medicinal chemist. Its potential for creating novel therapeutics is significant. However, this potential can only be safely realized through a steadfast commitment to best laboratory practices. By understanding its hazards, implementing a robust safe handling workflow, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors. The lack of comprehensive toxicological data for this compound underscores the importance of a precautionary approach, treating it with the respect and caution it deserves.
References
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- Stockholm University. (2017). General Safety Framework of the Department of Organic Chemistry.
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An In-depth Technical Guide to the Purity Analysis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Foreword: The Imperative of Purity in Modern Drug Development
In the landscape of pharmaceutical research and development, the molecular precision of an active pharmaceutical ingredient (API) is paramount. The compound 6-Bromo-3-chloro-5-fluoro-1H-indazole, a halogenated heterocyclic molecule, represents a class of scaffolds with significant potential in medicinal chemistry, likely as a key intermediate in the synthesis of targeted therapeutics.[1][2] Its biological activity and safety profile are intrinsically linked to its purity. Even minute impurities can alter pharmacological effects, introduce toxicity, or affect the stability and manufacturability of the final drug product.
This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the analytical strategies. We will explore a multi-faceted approach, leveraging orthogonal analytical techniques to build a complete and trustworthy purity profile, in alignment with global regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Understanding the Analyte: Physicochemical Properties and Potential Impurity Profile
A robust analytical strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [5] |
| Molecular Formula | C₇H₃BrClFN₂ | [6] |
| Molecular Weight | 249.47 g/mol | N/A |
| Appearance | Likely a solid | [6] |
| Polarity | Moderately polar | Inferred |
Note: Experimental data for some properties of this specific molecule is not widely published. Properties are inferred from its structure and data on similar halogenated indazoles.
Anticipating the Impurity Profile: A Synthesis-Based Approach
Without a specific published synthesis route for this compound, we can hypothesize a plausible pathway based on common indazole synthesis methodologies to predict potential impurities.[7] A likely route involves the cyclization of a substituted o-toluidine derivative.
A potential synthetic route could start from a fluorinated and chlorinated aniline, followed by bromination and then diazotization and cyclization to form the indazole ring.
Based on such a pathway, potential impurities can be categorized as follows:
-
Starting Materials: Incomplete conversion of precursors like 2-amino-4-bromo-6-chloro-5-fluorotoluene.
-
Intermediates: Residual intermediates from the cyclization reaction.
-
Reagents and Solvents: Trace amounts of reagents (e.g., brominating agents, acids, bases) and residual solvents used in synthesis and purification.
-
By-products:
-
Regioisomers: Formation of isomers with different substitution patterns on the indazole ring.
-
Over-/Under-halogenated Species: Molecules with an incorrect number of halogen atoms.
-
-
Degradation Products: Impurities formed during storage or under stress conditions.
This predictive impurity profile is the foundation for selecting and developing analytical methods with the appropriate specificity.
The Core of Purity Assessment: A Multi-Modal Analytical Strategy
A single analytical technique is rarely sufficient to declare a compound pure. A self-validating system relies on the principle of orthogonality , where different analytical methods with distinct separation and detection principles are employed to provide a comprehensive view of the sample.[8][9][10][11] For this compound, our primary and orthogonal methods will be High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Caption: Overall workflow for the purity analysis of this compound.
Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity analysis of moderately polar small molecules in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative accuracy.
The Rationale Behind Method Design:
The choice of a C18 stationary phase is based on the predicted moderate hydrophobicity of the tri-halogenated indazole ring.[12] A gradient elution is selected to ensure that both more polar and less polar impurities are eluted with good peak shape within a reasonable runtime. The acidic modifier (formic acid) helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak symmetry. UV detection at 254 nm is a common choice for aromatic compounds.[12]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon, Empower).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
-
Sample and Standard Preparation:
-
Solvent (Diluent): Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for assay): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
-
Data Analysis:
-
Purity (Area % Normalization): The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. This assumes that all impurities have a similar UV response at 254 nm.
-
Assay (vs. Reference Standard): The exact content is determined by comparing the peak area of the sample to that of a reference standard of known purity.
-
Method Validation (as per ICH Q2(R2)): This method must be validated to be considered trustworthy.[3][4][13][14] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies and analysis of blanks and placebos (if in a formulation).
-
Linearity: A linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the target concentration).
-
Accuracy: Recovery of known amounts of spiked analyte.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's performance when small, deliberate changes are made to the parameters (e.g., pH, column temperature, flow rate).
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, followed by mass-based detection.[15] This makes it ideal for identifying non-volatile impurities that might not be amenable to HPLC, as well as providing structural information through mass fragmentation patterns.
The Rationale Behind Method Design:
The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for a wide range of semi-volatile organic compounds. A temperature gradient program is used to separate compounds with different boiling points. Electron Ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation:
-
Gas chromatograph with a capillary column inlet and a mass spectrometer detector.
-
Autosampler.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak, paying attention to the molecular ion (if present) and the fragmentation pattern. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will be characteristic.
-
Compare spectra to known libraries (e.g., NIST) and interpret fragmentation to propose structures for unknown impurities.
-
Structural Elucidation and Confirmation: NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of the main component and the identification of impurities, especially isomers. For a fluorinated molecule like this, ¹⁹F NMR is particularly powerful.[16]
The Rationale Behind NMR Analysis:
-
¹H NMR: Provides information on the number and environment of protons. The aromatic protons on the indazole ring will give characteristic chemical shifts and coupling constants.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: The presence of a fluorine atom provides a highly sensitive and specific probe.[16][17] The ¹⁹F chemical shift is very sensitive to the electronic environment, making it excellent for distinguishing between closely related fluorinated compounds.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[18]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm structural assignments and identify unknown impurities.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants (including ¹H-¹⁹F and ¹³C-¹⁹F couplings), and integration values to the expected structure of this compound.
-
Impurity Identification: Look for small, unassigned peaks in the spectra. The chemical shifts and coupling patterns of these peaks can provide clues to the structures of impurities. ¹⁹F NMR is particularly useful for detecting fluorinated by-products.
-
Demonstrating Specificity: Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating analytical method.[2][19][20] By subjecting the compound to harsh conditions, we can generate potential degradation products and ensure that our primary analytical method (HPLC) can separate them from the parent compound.
Caption: Workflow for a forced degradation study to establish a stability-indicating method.
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the API in a suitable solvent at a concentration appropriate for HPLC analysis (e.g., 0.1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.
-
Analyze by the validated HPLC-DAD method.
-
Use the DAD to perform peak purity analysis on the main peak to ensure it is not co-eluting with any degradation products.
-
Calculate mass balance to account for the degraded material.
-
Conclusion: A Framework for Confidence
The purity analysis of this compound is a critical step in its journey from a laboratory chemical to a potential component of a life-saving therapeutic. By adopting a scientifically rigorous and multi-faceted approach, we can build a comprehensive and trustworthy purity profile. The integration of a primary validated HPLC method, an orthogonal GC-MS method, and definitive NMR structural analysis creates a self-validating system. This framework not only ensures the quality and consistency of the API but also stands up to the scrutiny of regulatory bodies worldwide, ultimately safeguarding patient safety.
References
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- Ermer, J., & Van der Weken, G. (2004). Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. PubMed.
- Klick, S., et al. (2005). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.
- Vastrade, M., et al. (2011). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- P, S., & al, et. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Alvarado, D. (n.d.).
- YIN, H. (n.d.). Validation of Analytical Methods. Extranet Systems.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ResearchGate. (n.d.). Summary of forced degradation studies.
- MedCrave online. (2016).
- BenchChem. (2025). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- CymitQuimica. (n.d.). 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
- Matrix Scientific. (n.d.). This compound.
- Chem-Impex. (n.d.). 6-Bromo-3-chloro-1H-indazole.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- Alsante, K. M., et al. (2014).
- National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Ali, H. H. (2025). Gas Chromatography: Principles, Medicine and Pharmaceutical, Energy, Fuel Applications and Environmental Analysis.
- Savaniya, N. P., et al. (2025).
- Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes.
- BLD Pharm. (n.d.). 1286734-85-7|6-Bromo-5-fluoro-1H-indazole.
- Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.
- Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.
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Unlocking the Therapeutic Potential of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets with high affinity. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, potent antitumor effects.[1][2] This has led to the successful development of several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, for the treatment of various cancers.[2][4] This guide delves into the potential biological activities of a specific, halogenated derivative, 6-bromo-3-chloro-5-fluoro-1H-indazole, providing a technical roadmap for researchers and drug development professionals interested in exploring its therapeutic promise.
Physicochemical Profile and Synthetic Considerations
The subject of this guide, this compound, is a halogenated indazole derivative. While specific experimental data for this exact molecule is not extensively published, its chemical properties can be inferred from its structure and data available for similar compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₃BrClFN₂ | [5] |
| CAS Number | 1286734-78-8 | [5][6] |
| Appearance | Likely a solid at room temperature | [7] |
The presence of multiple halogen substituents—bromine, chlorine, and fluorine—is a key structural feature. Halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with protein targets. The specific substitution pattern on the indazole ring will dictate its three-dimensional conformation and electronic distribution, which are critical for its biological activity.
The synthesis of this compound is feasible through established synthetic methodologies for indazole derivatives.[1] Multi-step synthetic routes starting from commercially available substituted anilines or benzonitriles are commonly employed.[1][8] For instance, a plausible route could involve the bromination and chlorination of a fluorinated indazole precursor.[9]
Predicted Biological Activities and Therapeutic Targets
Based on the extensive literature on analogous indazole derivatives, this compound is predicted to exhibit a range of biological activities, with the most promising being in the realms of oncology and anti-inflammatory therapeutics.
Anticancer Potential: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[10] Numerous indazole-based compounds have been developed as potent inhibitors of various kinases that are dysregulated in cancer.[4]
Key Predicted Targets:
-
Tyrosine Kinases: Many indazole derivatives are potent inhibitors of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Anaplastic Lymphoma Kinase (ALK).[2][4] The anti-cancer drug Axitinib, for example, is a potent VEGFR inhibitor with an indazole core.[4]
-
Serine/Threonine Kinases: Indazole derivatives have also been shown to inhibit serine/threonine kinases, which are crucial for cell cycle progression and survival.
The halogenation pattern of this compound could enhance its binding affinity and selectivity for specific kinase targets. The fluorine atom, in particular, can form favorable hydrogen bond interactions within the ATP-binding pocket of kinases.
Anti-inflammatory Activity
Indazole derivatives have a long history as anti-inflammatory agents.[2][11] The commercially available drug Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) based on the indazole scaffold.[2][11] The mechanism of action for many indazole-based anti-inflammatory agents involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).[12] Computational studies on similar bromo-indazole derivatives have shown potential for selective COX-2 inhibition.[12]
Antimicrobial and Other Potential Activities
Beyond oncology and inflammation, the indazole nucleus has been associated with a variety of other biological activities, including:
-
Antimicrobial Activity: Various substituted indazoles have demonstrated activity against a range of bacterial and fungal pathogens.[1][13][14]
-
Cannabinoid Receptor Modulation: Some indazole derivatives have been patented for their activity as cannabinoid (CB1) receptor ligands, suggesting potential applications in pain management and neurological disorders.[15][16]
Proposed Experimental Workflows for Target Validation
To empirically validate the predicted biological activities of this compound, a systematic experimental approach is recommended.
Initial In Vitro Screening
The initial phase should involve a broad-based in vitro screening to identify the most promising therapeutic areas.
Caption: Initial in vitro screening workflow.
Step-by-Step Protocol for Kinase Panel Screening:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at various concentrations. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each kinase to determine the compound's potency and selectivity.
Secondary Assays and Mechanism of Action Studies
Once promising hits are identified from the initial screening, secondary assays are crucial to confirm the activity and elucidate the mechanism of action.
Caption: Secondary assay and MOA workflow.
Protocol for Western Blot to Assess Target Engagement:
-
Cell Treatment: Treat cancer cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase.
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target kinase.
Future Directions and Conclusion
The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the indazole core has repeatedly proven its value in yielding potent and selective therapeutic agents.[17][18][19][20] this compound, with its unique halogenation pattern, represents an intriguing starting point for a drug discovery program. The proposed experimental workflows provide a clear path for elucidating its biological activity and mechanism of action. Should this compound demonstrate significant and selective activity in the initial screens, further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties would be warranted. This in-depth guide serves as a foundational resource for researchers poised to explore the therapeutic potential of this and other novel indazole derivatives.
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An In-Depth Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The landscape of modern medicinal chemistry is continually evolving, with an increasing demand for novel molecular scaffolds that can serve as the foundation for targeted therapeutics. Among these, the substituted indazole core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This technical guide provides a detailed exploration of 6-Bromo-3-chloro-5-fluoro-1H-indazole , a halogenated indazole derivative recognized for its potential as a critical building block in the synthesis of complex, biologically active molecules.
Introduction to this compound
This compound is a synthetic heterocyclic compound with the chemical formula C₇H₃BrClFN₂ and a molecular weight of 249.47 g/mol .[1][2] Its structure, featuring a bicyclic system of a benzene ring fused to a pyrazole ring, is strategically adorned with three halogen atoms—bromine, chlorine, and fluorine. This unique substitution pattern imparts specific physicochemical properties that are highly advantageous for drug design and development.
The indazole scaffold itself is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous protein kinases.[3] The strategic placement of halogen atoms on the indazole ring of this compound serves several critical functions in medicinal chemistry:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogen substituents can significantly influence the pKa of the indazole ring system, affecting its binding affinity and pharmacokinetic properties.
-
Vectors for Further Synthesis: The bromine and chlorine atoms, in particular, serve as versatile synthetic handles for introducing additional molecular complexity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency and selectivity for a given biological target.
-
Enhanced Binding Interactions: Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is increasingly recognized as a significant contributor to protein-ligand binding affinity and specificity. The presence of bromine, chlorine, and fluorine offers multiple opportunities for such interactions within a target protein's binding pocket.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1286734-78-8 | [1][2] |
| Molecular Formula | C₇H₃BrClFN₂ | [1][2] |
| Molecular Weight | 249.47 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C | |
| Hazard Statements | H302, H312, H319, H332, H335 | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P337+P313, P363, P403+P233, P405, P501 |
Synthetic Strategies: A Generalized Approach
One such general approach is the diazotization and cyclization of a substituted aniline . A potential synthetic pathway could originate from a precursor like 4-bromo-2-fluoro-6-chloroaniline. The general workflow for such a synthesis is depicted below.
Caption: Application of the subject compound in drug discovery.
Conclusion and Future Outlook
This compound represents a strategically designed and highly valuable building block for modern drug discovery. Its unique pattern of halogenation provides both a foundation for potent and selective interactions with biological targets and a versatile platform for synthetic elaboration. While detailed public information on its synthesis and specific applications is still emerging, the principles of indazole chemistry strongly suggest its utility in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and other diseases. As the demand for targeted therapies continues to grow, the importance of such well-crafted molecular intermediates is poised to increase significantly.
References
- This compound (CAS 1286734-78-8) information. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB93188185.htm
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- This compound. Matrix Scientific. URL: https://www.matrixscientific.com/cas-1286734-78-8.html
- 6-Bromo-3-chloro-1H-indazole. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728895
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem. [URL: Not provided]
- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook. [URL: Not provided]
- Synthesis of 4-bromo-6-chloro-1H-indazole. Semantic Scholar. [URL: Not provided]
- 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/DE/de/product/bld/bl3h988220a6
- 3-Bromo-6-chloro-1H-indazole synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/885521-34-6.htm
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. URL: https://patents.google.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- 6-Bromo-3-chloro-1H-indazole. Chem-Impex. URL: https://www.chemimpex.com/products/19186
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- Indazole synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles.shtm
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A Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 6-Bromo-3-chloro-5-fluoro-1H-indazole is a strategically important heterocyclic compound that serves as a versatile building block in the synthesis of complex bioactive molecules. Its trifunctional halogenation pattern offers medicinal chemists a powerful scaffold for rapid library generation and lead optimization. This guide provides a comprehensive overview of its properties, a reasoned synthetic approach, its diverse chemical reactivity, and its applications in drug discovery, grounded in the established importance of the indazole nucleus in numerous approved therapeutics.
The Strategic Importance of Halogenated Indazoles in Medicinal Chemistry
The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anti-tumor, anti-inflammatory, and antibacterial effects.[2] Several successful drugs, such as the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, feature the indazole motif, underscoring its clinical significance.[3]
The introduction of halogens onto the indazole scaffold dramatically enhances its utility for several key reasons:
-
Modulation of Physicochemical Properties: Fluorine atoms, like the one at the C5 position, can significantly alter a molecule's pKa, lipophilicity, and metabolic stability, often improving its pharmacokinetic profile.
-
Enhanced Binding Interactions: Halogens can participate in specific, high-affinity interactions with protein targets, such as halogen bonding, which can be crucial for potency and selectivity.
-
Synthetic Handles for Diversification: Chloro and bromo substituents serve as exceptionally versatile reaction sites. The bromine at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions, while the chlorine at the C3 position can act as a leaving group in nucleophilic substitution reactions.[3][4] This multi-handle approach allows for systematic and targeted structural modifications, a cornerstone of modern drug development.
The subject of this guide, this compound, embodies this strategic design, offering three distinct points for chemical elaboration, making it an invaluable intermediate for constructing novel therapeutic agents.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data provides the essential foundation for its use in synthetic chemistry, including reaction stoichiometry calculations and analytical characterization.
| Property | Value | Reference |
| CAS Number | 1286734-78-8 | [6][7] |
| Molecular Formula | C₇H₃BrClFN₂ | [6] |
| Molecular Weight | 249.48 g/mol | [6] |
| Appearance | Typically a solid | [8] |
| MDL Number | MFCD18384873 | [6] |
| Synonyms | Not widely available |
Structure:

Synthesis and Mechanistic Rationale
The overall workflow is conceptualized as a multi-step process involving diazotization and cyclization, a classic and reliable method for indazole ring formation.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Starting Material Selection: 4-Bromo-2-chloro-6-fluoroaniline is chosen as the logical precursor. The positions of the halogens and the amine group are correctly arranged to yield the desired indazole regioisomer upon cyclization.
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) is a standard method to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The diazonium salt intermediate is highly electrophilic. In this case, the molecule is primed for an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group is attacked by the benzene ring to form the pyrazole portion of the indazole system. This cyclization is often spontaneous or may require gentle warming to proceed to completion. The elimination of a proton re-aromatizes the system to furnish the final indazole product. This approach avoids the need for protecting groups and is often high-yielding.
A detailed, exemplary protocol for this proposed synthesis is provided in Section 6.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity for selective, stepwise functionalization. The distinct reactivity of each position allows for a controlled and logical approach to building molecular complexity.
Caption: Key diversification pathways from the this compound scaffold.
-
C6-Position (Bromine): The carbon-bromine bond is the most versatile site for modification via palladium-catalyzed cross-coupling reactions. This position is ideal for introducing diversity elements that can probe deep into a protein's binding pocket.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, which can be further functionalized.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to a wide range of substituted anilines.
-
-
C3-Position (Chlorine): The C3-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles or under forcing conditions (heat, microwave irradiation). This allows for the introduction of amines, alcohols, or thiols, which are common pharmacophoric groups.
-
N1-Position (Amine): The indazole NH is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or acylated. N-arylation is also possible using copper or palladium catalysis. Modification at this position can modulate solubility and direct the orientation of other substituents.
This orthogonal reactivity allows for a combinatorial approach, where one position can be functionalized while the others remain intact for subsequent reactions, providing a powerful strategy for lead optimization.
Applications in Drug Discovery & Target Exploration
Derivatives of halogenated indazoles are prevalent in oncology, inflammation, and neuroscience research. The 6-bromo-1H-indazole scaffold, in particular, is a key intermediate in the synthesis of numerous kinase inhibitors.[9][11] The ability to rapidly generate analogs from intermediates like this compound is crucial for mapping the structure-activity relationship (SAR) around a given biological target.
| Derivative Class | Biological Target(s) | Therapeutic Area | Reference |
| 1H-Indazole-3-amines | Tyrosine Kinases (e.g., FGFR, Bcr-Abl) | Oncology | [2] |
| 6-Aryl-Indazoles | PARP, Pim Kinases | Oncology | |
| N-Aryl-Indazoles | 5-Lipoxygenase | Inflammation | [1] |
| 3-Substituted Indazoles | IDO1 Enzyme | Immuno-oncology |
Experimental Protocols (Exemplary)
The following protocols are detailed, self-validating procedures for the synthesis and functionalization of the title compound. They are designed to be robust and reproducible for a skilled synthetic chemist.
Protocol 1: Proposed Synthesis of this compound
-
Rationale: This protocol employs a classical diazotization-cyclization sequence, a reliable method for constructing the indazole ring system from an aniline precursor.
-
Procedure:
-
To a stirred solution of 4-bromo-2-chloro-6-fluoroaniline (1.0 eq) in 6M hydrochloric acid (10 volumes) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour. Monitor the consumption of the starting material by TLC or LC-MS.
-
Once the diazotization is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The cyclization should proceed as the mixture warms.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine (1 x 5 volumes), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
-
-
Self-Validation: The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the correct molecular formula and structure.
Protocol 2: Exemplary Suzuki-Miyaura Cross-Coupling at the C6-Position
-
Rationale: This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C6-bromo position, a cornerstone reaction for C-C bond formation.
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.5 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 volumes).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation: Successful coupling is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass in LC-MS analysis. NMR spectroscopy will show signals corresponding to the newly introduced aryl group.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from structurally related compounds.[12][13][14]
-
Hazards: Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] May cause respiratory irritation.[13][14]
-
Handling:
-
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents and strong acids/bases.[12]
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a carefully designed tool for modern medicinal chemists. Its trifunctional nature provides a platform for the efficient and logical exploration of chemical space around high-value biological targets. As the demand for novel therapeutics with improved efficacy and specificity continues to grow, the strategic use of versatile, well-designed building blocks like this will remain paramount to the success of drug discovery programs. Future applications will likely see this scaffold incorporated into new generations of kinase inhibitors, epigenetic modulators, and other targeted therapies.
References
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A Comprehensive Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-chloro-5-fluoro-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its trifunctionalized aromatic core makes it a versatile intermediate for the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of the physical and chemical properties of this compound, with a special focus on its physical appearance and characteristics relevant to its handling and application in a research and development setting.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is established by its molecular formula and structure. The presence of bromine, chlorine, and fluorine atoms on the indazole scaffold imparts unique electronic and steric properties that are leveraged in further chemical modifications.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1286734-78-8[1][2] |
| Molecular Formula | C₇H₃BrClFN₂[2] |
| Molecular Weight | 249.48 g/mol [2] |
| Canonical SMILES | C1=C(C=C2C(=C1F)C(=NN2)Cl)Br |
Molecular Structure Visualization
The structural arrangement of atoms in this compound is depicted in the following diagram.
Sources
A Technical Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: This document provides a comprehensive technical overview of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. Indazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[1][2] This guide delineates the compound's fundamental properties, proposes a logical synthetic pathway grounded in established chemical principles, outlines a robust protocol for its structural characterization, and discusses its strategic importance as a molecular building block. It is intended to serve as a practical resource for researchers, medicinal chemists, and professionals engaged in drug development.
Nomenclature and Physicochemical Properties
IUPAC Name and CAS Identification
The formal IUPAC name for the molecule is This compound . It is uniquely identified in chemical literature and databases by its CAS (Chemical Abstracts Service) number.
Key Physicochemical Data
The essential properties of this compound are summarized in the table below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClFN₂ | [3][6] |
| Molecular Weight | 249.47 g/mol | [3][6] |
| Appearance | Solid | [7] |
| SMILES | FC1=CC2=C(C=C1Br)NN=C2Cl | [3] |
| InChI Key | AIKQPKXPTSVBRM-UHFFFAOYSA-N | [7] |
| Storage Conditions | Store at 2-8 °C, keep in a dark place, sealed in dry conditions | [3] |
The Strategic Importance in Medicinal Chemistry
The Indazole Scaffold: A Privileged Structure
Nitrogen-containing heterocycles are foundational to modern pharmacology, and the indazole ring system is a prominent example.[1] Its rigid bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the purine nucleobases, enabling it to interact with a wide range of biological targets. Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2]
A Versatile Building Block for Targeted Therapeutics
This compound is not typically an end-product drug but rather a highly functionalized intermediate. The strategic placement of three different halogen atoms (F, Cl, Br) provides multiple, orthogonal reaction sites for further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This versatility makes it an invaluable precursor for constructing complex molecular architectures. Notably, indazole derivatives are key components in the development of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors developed for cancer therapy feature an indazole core.[1][8]
-
Histone Deacetylase (HDAC) Inhibitors: This specific compound has been identified as a reactant in the synthesis of novel HDAC inhibitors, which are an important class of anti-cancer agents.[9]
The specific substitution pattern of this molecule—a bromine at position 6, a chlorine at position 3, and a fluorine at position 5—offers chemists precise control over subsequent synthetic transformations, allowing for the systematic exploration of a drug candidate's structure-activity relationship (SAR).
Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthesis routes for this exact molecule are not widely published, a plausible and robust synthetic pathway can be designed based on well-established indazole synthesis methodologies.[1][8][10] The following proposed protocol is based on the cyclization of a substituted aniline derivative, a common and effective strategy.
Proposed Synthetic Workflow
The synthesis can be logically approached in a multi-step sequence starting from a commercially available, appropriately substituted aniline. The causality behind this approach is to build the core indazole ring first and then introduce the final halogen in a controlled manner.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-4-bromo-5-fluorobenzonitrile (Intermediate A)
-
Rationale: This step establishes the correct substitution pattern on the benzene ring. N-Bromosuccinimide (NBS) is selected as a mild and regioselective brominating agent for electron-rich aromatic systems.
-
Dissolve 2-amino-5-fluorobenzonitrile in a suitable aprotic solvent, such as acetonitrile or DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one molar equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of 6-Bromo-5-fluoro-1H-indazole (Intermediate B)
-
Rationale: This is the key ring-forming step. Diazotization of the amino group followed by intramolecular cyclization is a classic method for indazole formation. Isoamyl nitrite is a common and effective diazotizing agent under non-aqueous conditions.[8]
-
Dissolve Intermediate A in a solvent such as acetic acid or a mixture of chloroform and heptane.[8]
-
Add isoamyl nitrite (approx. 1.5 equivalents) to the solution.
-
Heat the mixture to reflux (temperature will depend on the solvent, e.g., ~68°C for chloroform) and maintain for 12-20 hours.[8]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Remove the solvent under vacuum. The resulting residue can be purified by slurrying in a non-polar solvent like heptane to yield the indazole core.
Step 3: Synthesis of this compound (Final Product)
-
Rationale: The C3 position of the indazole ring is susceptible to electrophilic substitution and can also be chlorinated under radical or oxidative conditions.
-
Suspend Intermediate B in a chlorinated solvent like carbon tetrachloride or glacial acetic acid.
-
Introduce a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of agent and conditions (e.g., use of a radical initiator like AIBN) will dictate the reaction's success.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction, typically with water or a mild base.
-
Extract the product into an organic solvent, wash with brine, dry, and concentrate.
Step 4: Purification
-
Rationale: The final product must be purified to remove byproducts and unreacted starting materials to meet the high-purity standards required for research and development.
-
The crude product is purified using silica gel column chromatography, typically employing a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.
Spectroscopic Characterization and Structural Elucidation
Confirming the identity and purity of the final compound is a critical, self-validating step in the synthesis. A combination of spectroscopic methods is required for unambiguous structural assignment.
Caption: A standard workflow for the characterization and validation of the final product.
Expected Spectroscopic Signatures
The following table summarizes the predicted data from key analytical techniques.
| Technique | Expected Signature |
| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton at C4 will likely appear as a doublet due to coupling with the adjacent fluorine (³J HF). The proton at C7 will appear as a singlet or a narrow doublet due to smaller long-range couplings. A broad singlet for the N-H proton will also be present at a downfield shift (>10 ppm).[11] |
| ¹³C NMR | Seven distinct signals for the seven carbon atoms in the molecule are expected. The signals for carbons bonded to halogens (C3, C5, C6) will be significantly influenced by their electronic effects. The C-F bond will result in characteristic splitting of the C5 signal and adjacent carbon signals. |
| Mass Spec (EI/ESI) | The mass spectrum will show a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in characteristic peaks at M+, [M+2]+, and [M+4]+, providing definitive evidence for the presence of one Br and one Cl atom. The exact mass should correspond to the calculated value for C₇H₃⁷⁹Br³⁵ClFN₂. |
| FTIR | Characteristic absorption bands are expected for N-H stretching (broad, ~3100-3300 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C-Halogen bonds in the fingerprint region.[11] |
Safety, Handling, and Storage
Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety.
Hazard Identification
This compound should be handled with care, assuming it possesses the hazards typical of its chemical class.
| Pictogram | GHS Code | Hazard Statement | Source |
| GHS07 | H315: Causes skin irritation | [3][12] | |
| H319: Causes serious eye irritation | [3][12] | ||
| H335: May cause respiratory irritation | [3][12][13] | ||
| H302: Harmful if swallowed | [12][13] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area. Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[13]
Long-term Storage Protocols
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place, typically a refrigerator at 2-8 °C.[3]
Conclusion and Future Outlook
This compound stands out as a strategically designed molecular intermediate. Its trifunctional halogen pattern provides a versatile platform for the synthesis of complex, high-value molecules for drug discovery. The continued exploration of this and similar indazole-based scaffolds is expected to yield novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this potent building block in their development programs.
References
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- Song, N., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018.
- ResearchGate. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
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"6-Bromo-3-chloro-5-fluoro-1H-indazole" derivatives synthesis
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole Derivatives
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] This guide focuses on a particularly valuable, yet synthetically challenging, building block: This compound . The strategic placement of three distinct halogen atoms on the indazole core provides orthogonal handles for sequential, site-selective functionalization. This allows for the systematic exploration of chemical space and the generation of diverse molecular libraries for drug discovery programs.[3] This document provides a comprehensive overview of a proposed synthesis for the core scaffold and details robust, field-proven protocols for its derivatization through modern cross-coupling methodologies.
Synthesis of the Core Scaffold: A Proposed Pathway
While the direct synthesis of this compound is not extensively documented in a single procedure, a logical and robust pathway can be constructed from well-established transformations in heterocyclic chemistry. The proposed route begins with a commercially available, highly substituted aniline and proceeds through diazotization, cyclization, and subsequent halogenation steps.
The causality behind this multi-step approach lies in achieving precise regiochemical control. Attempting to introduce all three halogens onto a parent indazole ring would likely result in a mixture of isomers that are difficult to separate. By starting with a precursor that already contains the bromo and fluoro substituents in the desired orientation, we can ensure the correct formation of the bicyclic system. The final chlorination at the C-3 position is then directed by the inherent reactivity of the indazole nucleus.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to the core scaffold.
Detailed Protocol: Core Synthesis
This protocol is based on established methods for indazole synthesis from substituted anilines and subsequent halogenation.[4][5][6]
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
Acetylation: In a reaction vessel inerted with argon, dissolve 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as chloroform. Cool the solution to 0-5°C.
-
Add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature remains below 10°C. Stir for 1-2 hours at room temperature. This step protects the amine and facilitates the subsequent cyclization.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (KOAc, 1.5 eq) followed by isoamyl nitrite (1.5 eq).
-
Heat the mixture to reflux (approx. 65-70°C) and maintain for 18-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. This is a classic approach where diazotization of the aniline followed by an intramolecular cyclization involving the methyl group forms the indazole ring.[7]
-
Work-up and Hydrolysis: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add concentrated hydrochloric acid and heat to 50-60°C for 2-4 hours to hydrolyze the N-acetyl group formed during the cyclization.
-
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, heptane/ethyl acetate gradient) to yield 6-bromo-5-fluoro-1H-indazole.
Step 2: Synthesis of 6-Bromo-3-chloro-1H-indazole
-
Chlorination: Dissolve the 6-bromo-5-fluoro-1H-indazole (1.0 eq) from the previous step in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile under an argon atmosphere.
-
Cool the solution to 0°C. Add N-chlorosuccinimide (NCS, 1.1-1.2 eq) portion-wise over 15-20 minutes. The C-3 position of the indazole ring is electron-rich and susceptible to electrophilic halogenation.[4][8][9]
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to afford the final target scaffold, this compound.
Strategic Derivatization of the Core Scaffold
The true synthetic utility of the this compound core lies in the differential reactivity of its halogenated positions, enabling a suite of selective functionalization reactions.
Functionalization at N-1: Buchwald-Hartwig Amination
The N-1 position of the indazole is readily functionalized via C-N cross-coupling reactions. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds between the indazole nitrogen and various aryl or heteroaryl halides.[10]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Coordination of the deprotonated indazole (indazolide) to the Pd(II) center, and (3) Reductive elimination to form the N-aryl indazole product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, tBuXPhos) is critical for promoting both the oxidative addition and the final reductive elimination steps.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: N-1 Arylation
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide or iodide (1.2 eq), a palladium source such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like XPhos (4-10 mol%).
-
Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq) or sodium tert-butoxide (NaOt-Bu, 2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the N-1 arylated product.
| Parameter | Typical Conditions for N-1 Arylation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, tBuXPhos, BINAP |
| Base | Cs₂CO₃, K₂CO₃, NaOt-Bu |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
| Typical Yields | 60 - 95% |
Functionalization at C-6: Suzuki-Miyaura Coupling
The C-6 bromo substituent is an excellent handle for palladium-catalyzed C-C bond formation, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position.[13][14][15][16]
Mechanistic Rationale: The Suzuki reaction's catalytic cycle is initiated by the oxidative addition of the C-6 bromoindazole to a Pd(0) species. This is followed by a crucial transmetalation step, where an organic group is transferred from a boronic acid (or ester) derivative to the palladium center. This step is facilitated by a base, which activates the organoboron reagent. The cycle concludes with reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Protocol: C-6 Arylation
-
Setup: In a microwave vial or Schlenk tube, combine the N-1 protected this compound (1.0 eq), the arylboronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 eq). Note: Protection of the N-1 position is often beneficial to prevent side reactions and improve solubility, though reactions on NH-free indazoles are also possible.[16]
-
Evacuate and backfill the vessel with argon.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture, either conventionally at 90-120°C or under microwave irradiation at 120-150°C, for 30 minutes to 12 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain the C-6 functionalized derivative.
| Parameter | Typical Conditions for C-6 Suzuki Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |
| Ligand (if needed) | SPhos, XPhos, PPh₃ |
| Boron Source | Arylboronic Acids, Arylboronate Esters |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 90 - 150 °C (Conventional or MW) |
| Typical Yields | 55 - 90% |
Functionalization at C-3: Nucleophilic Aromatic Substitution (SNAr)
The C-3 chloro group, activated by the heterocyclic ring system, is a prime site for nucleophilic aromatic substitution (SNAr). This provides a direct route to introduce amines, alkoxides, or thiolates at this position, further diversifying the molecular scaffold. This transformation is particularly valuable for synthesizing 3-aminoindazole derivatives, a common motif in kinase inhibitors.[18]
Mechanistic Rationale: The reaction proceeds through a two-step addition-elimination mechanism. A potent nucleophile (e.g., an amine) attacks the electron-deficient C-3 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the indazole ring. In the second step, the chloride leaving group is expelled, restoring aromaticity and yielding the substituted product. The reaction is often accelerated by heat and the use of a base to deprotonate the nucleophile or trap the HCl byproduct.
Conclusion
The this compound scaffold is a supremely versatile platform for the synthesis of complex, multi-functionalized molecules. By leveraging a strategic combination of classical heterocyclic synthesis and modern palladium-catalyzed cross-coupling reactions, researchers can systematically and efficiently generate libraries of novel derivatives. The orthogonal reactivity of the N-1, C-3, and C-6 positions provides a logical and powerful framework for structure-activity relationship (SAR) studies, making this scaffold an invaluable tool for professionals in drug discovery and development.
References
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- Ben-Yahia, A., Naas, M., El Brahmi, N., El Kazzouli, S., Majoral, J.-P., Essassi, E. M., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Wang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry.
- Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules.
- Wang, L., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- Sancineto, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Guilarte, V., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron Letters.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
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- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- de Oliveira, C. S. A., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
- Cailly, T., et al. (2011). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Reddy, T. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
- precisionFDA. (n.d.). 3-CHLORO-1H-INDAZOLE. precisionFDA.
- Abdel-Wahab, B. F., et al. (2012). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal.
- Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology.
- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society.
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Methodological & Application
The Strategic Utility of 6-Bromo-3-chloro-5-fluoro-1H-indazole in the Synthesis of Targeted Therapeutics
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurrent appearance in a multitude of biologically active agents.[1] Its unique structural and electronic properties allow it to form critical interactions with various enzymatic targets, particularly protein kinases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This guide focuses on the specific utility of 6-Bromo-3-chloro-5-fluoro-1H-indazole , a highly functionalized intermediate, in the synthesis of next-generation kinase inhibitors. We will explore the chemical logic behind its application, provide a detailed protocol for a key synthetic transformation, and discuss its role in the rapid construction of complex molecular architectures for drug discovery.
Introduction: The Indazole Scaffold in Kinase Inhibitor Design
Indazole-containing derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties.[1][2][3] Their success in drug development stems from the bicyclic system's ability to mimic the purine core of ATP, allowing for competitive binding in the hinge region of kinase active sites. The strategic placement of various substituents on the indazole ring system is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound (CAS No: 1286734-78-8), is a purpose-built intermediate for library synthesis and lead optimization.[4] Its specific halogenation pattern offers multiple, orthogonal points for chemical modification, making it an invaluable tool for researchers in drug development.
-
The Bromo Group (C6): The bromine atom at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino groups, which can be used to target specific pockets within the kinase active site or to enhance solubility and other drug-like properties.
-
The Chloro Group (C3): The chlorine at the 3-position provides another site for nucleophilic aromatic substitution or cross-coupling, offering a secondary vector for diversification.
-
The Fluoro Group (C5): The fluorine atom at the 5-position can significantly influence the electronic properties of the ring system and can participate in favorable interactions with the target protein. It can also be used to block metabolic pathways, thereby improving the pharmacokinetic profile of the final compound.
-
The Indazole N-H: The proton on the indazole nitrogen can be readily substituted through alkylation or arylation, providing another avenue for structural modification and for tuning the molecule's properties.
This multi-functionalization capacity allows for a combinatorial approach to library synthesis, enabling the rapid exploration of the chemical space around the indazole core to identify potent and selective kinase inhibitors.
Application Focus: Synthesis of a Biaryl Indazole Core via Suzuki-Miyaura Cross-Coupling
A frequent and critical step in the synthesis of kinase inhibitors is the formation of a biaryl system, where the indazole core is linked to another aromatic or heteroaromatic ring. This is often achieved through a Suzuki-Miyaura cross-coupling reaction. The following protocol provides a detailed methodology for the coupling of this compound with a generic arylboronic acid.
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high activity and functional group tolerance. The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is strong enough to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.
-
Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings. Dioxane solubilizes the organic starting materials and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 6-aryl-3-chloro-5-fluoro-1H-indazole derivative.
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (equiv) | Amount |
| This compound | 1286734-78-8 | 249.45 | 1.0 | 249.5 mg |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 mmol |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.74 | 0.05 | 36.6 mg |
| K₂CO₃ | 584-08-7 | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | 8 mL |
| Water (degassed) | 7732-18-5 | 18.02 | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (249.5 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).
-
Add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen for 10 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-chloro-5-fluoro-1H-indazole.
Self-Validation and Characterization
The identity and purity of the product should be confirmed by standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the structure and the incorporation of the aryl group.
-
LC-MS: To determine the molecular weight and assess the purity.
-
HPLC: To quantify the purity of the final product.
The expected outcome is a high yield of the desired biaryl product with high purity after chromatography.
Visualizing the Synthetic Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling of this compound.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its well-defined points of reactivity allow for the systematic and efficient exploration of structure-activity relationships, accelerating the drug discovery process. The robust and reproducible nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling detailed herein, makes this intermediate a reliable tool for both academic research and industrial-scale pharmaceutical development.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives. ResearchGate.
- 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895. PubChem.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC - NIH.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.
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- 4. preprints.org [preprints.org]
Application Notes: Leveraging 6-Bromo-3-chloro-5-fluoro-1H-indazole for the Development of Potent Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form high-affinity interactions with numerous biological targets.[1] Within the vast landscape of drug discovery, indazoles have proven particularly fruitful in the development of protein kinase inhibitors.[2] Their bicyclic structure serves as an excellent bioisostere for the purine core of ATP, enabling competitive inhibition at the enzyme's active site. Marketed oncology drugs such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical significance.[3]
The strategic functionalization of the indazole nucleus is paramount for achieving both high potency and selectivity. The subject of this guide, 6-Bromo-3-chloro-5-fluoro-1H-indazole (CAS 1286734-78-8), is a highly versatile and strategically designed building block for kinase inhibitor synthesis. Its distinct substitution pattern offers multiple vectors for chemical modification:
-
C3-Chloro: This position is an excellent handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various amine or aryl groups that can interact with the gatekeeper residue or other key features of the ATP binding pocket.
-
C6-Bromo: The bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the installation of larger aromatic or heteroaromatic moieties that can extend into solvent-exposed regions, thereby enhancing potency and modulating pharmacokinetic properties.
-
C5-Fluoro: The fluorine atom can improve metabolic stability and enhance binding affinity through favorable electrostatic interactions.
-
N1-Hydrido: The nitrogen at the 1-position can be readily alkylated or arylated to further explore the chemical space and optimize inhibitor-kinase interactions.
This technical guide provides a comprehensive framework for utilizing this compound in a kinase inhibitor discovery program. We will present a plausible synthetic pathway to a novel inhibitor, detailed protocols for its characterization in biochemical and cellular assays, and a discussion of the underlying scientific principles.
Part 1: Synthetic Strategy for Inhibitor Development
The strategic placement of reactive handles on the this compound scaffold allows for a modular and convergent synthetic approach. Below is a representative protocol for the synthesis of a hypothetical, yet plausible, multi-kinase inhibitor, "Indazokinib-A," targeting key oncology-related kinases like VEGFR and PLK4.
Synthetic Workflow for "Indazokinib-A"
The proposed synthesis involves a three-step sequence: 1) Suzuki-Miyaura coupling at the C6-bromo position, 2) Nucleophilic aromatic substitution at the C3-chloro position, and 3) N-alkylation at the N1 position.
Caption: Synthetic workflow for "Indazokinib-A".
Protocol 1: Synthesis of Indazokinib-A
Step 1: C6-Arylation via Suzuki-Miyaura Coupling
This step installs a key recognition moiety at the C6 position.
-
To a solution of This compound (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield Intermediate 1 .
Step 2: C3-Amination via Nucleophilic Aromatic Substitution (SNAr)
This step introduces a crucial hydrogen-bond-donating group to interact with the kinase hinge region.
-
Dissolve Intermediate 1 (1.0 eq) and a selected aniline derivative (e.g., 4-methoxyaniline, 1.5 eq) in N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Heat the mixture in a sealed vessel to 120 °C for 16 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by chromatography to obtain Intermediate 2 .
Step 3: N1-Alkylation
This final step can improve cell permeability and further optimize binding.
-
To a solution of Intermediate 2 (1.0 eq) in DMF, add cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Add the desired alkyl halide (e.g., methyl iodide, 1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase.
-
Purify by flash chromatography to yield the final product, Indazokinib-A .
Part 2: Biochemical Characterization of Inhibitor Potency
Once synthesized, the primary goal is to determine the inhibitor's potency against its target kinase(s). Here, we provide protocols for assessing activity against two relevant targets for indazole-based inhibitors: Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Protocol 2: PLK4 In Vitro Kinase Assay (LanthaScreen® TR-FRET)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures inhibitor binding to the kinase ATP pocket.
Materials:
-
Recombinant PLK4 kinase (Thermo Fisher)
-
LanthaScreen® Eu-anti-Tag Antibody (Thermo Fisher)
-
Kinase Tracer 236 (Thermo Fisher)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound ("Indazokinib-A") serially diluted in DMSO
-
Low-volume 384-well plates (white or black)
Procedure:
-
Prepare Reagents:
-
Prepare a 4X serial dilution of "Indazokinib-A" in 1X Kinase Buffer A.
-
Prepare a 2X Kinase/Antibody solution by diluting PLK4 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 4X Tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 4 µL of 4X serially diluted compound to triplicate wells of a 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (e.g., BMG LABTECH CLARIOstar™) using standard europium settings (Excitation: 340 nm, Emission 1: 615 nm, Emission 2: 665 nm).[4]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: VEGFR-2 In Vitro Kinase Assay (ADP-Glo™ Luminescence)
This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged, BPS Bioscience)
-
PTK Substrate (Poly(Glu:Tyr, 4:1))
-
ATP (BPS Bioscience)
-
5x Kinase Buffer 1 (BPS Bioscience)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound ("Indazokinib-A") serially diluted in DMSO
-
Solid white 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare 1x Kinase Buffer by diluting the 5x stock.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Prepare serial dilutions of "Indazokinib-A" in 1x Kinase Buffer (final DMSO concentration ≤1%).
-
Dilute VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Add 12.5 µL of Master Mix to each well.[1]
-
Add 2.5 µL of diluted test compound to "Test Inhibitor" wells. Add 2.5 µL of buffer with DMSO to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Add 10 µL of diluted VEGFR-2 enzyme to "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to "Blank" wells.
-
Incubate at 30°C for 45 minutes.[5]
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) [Hypothetical] |
| Indazokinib-A | PLK4 | TR-FRET | 8.5 |
| Indazokinib-A | VEGFR-2 | ADP-Glo™ | 15.2 |
| Axitinib (Control) | PLK4 | TR-FRET | 6.5 |
| Axitinib (Control) | VEGFR-2 | ADP-Glo™ | 1.8 |
Part 3: Cellular Characterization of Inhibitor Activity
Demonstrating that a potent biochemical inhibitor is active in a cellular context is a critical next step. This involves assessing its ability to inhibit cell proliferation and to modulate the target signaling pathway within the cell.
Protocol 4: Cell Proliferation/Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability and proliferation.[6][7]
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer, HUVEC endothelial cells)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of "Indazokinib-A" in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 5: Analysis of Downstream Signaling (Western Blot)
Western blotting allows for the visualization of changes in the phosphorylation status of downstream proteins, providing direct evidence of target engagement in cells.[8]
Objective: To determine if "Indazokinib-A" inhibits the autophosphorylation of PLK4 or the phosphorylation of a key VEGFR-2 downstream effector like ERK.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs for VEGFR-2, IMR-32 for PLK4) in 6-well plates.[3] Once they reach ~70-80% confluency, starve them of serum if necessary, then treat with various concentrations of "Indazokinib-A" for a specified time (e.g., 2-4 hours). For VEGFR-2, stimulate with VEGF ligand for 10-15 minutes before lysis.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2, anti-phospho-ERK, or a downstream PLK4 substrate like SAS-6).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL (enhanced chemiluminescence) substrate.
-
-
Detection and Analysis:
-
Capture the signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., total-ERK) and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities to determine the reduction in phosphorylation as a function of inhibitor concentration.
-
Conclusion
The strategic design of This compound makes it an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. Its multiple, orthogonally reactive sites permit the systematic and modular construction of diverse chemical libraries. By following robust synthetic protocols and employing a tiered approach to characterization—from biochemical potency determination to cellular activity assessment—researchers can efficiently advance drug discovery programs. The methodologies detailed in this guide provide a solid foundation for leveraging this promising scaffold to develop the next generation of targeted therapeutics.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021).
- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. (2025).
- An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. (2012).
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- MTT Assay Protocol for Cell Viability and Prolifer
- Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors. Benchchem.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
- Detailed protocol for MTT Cell Viability and Prolifer
- Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. The Royal Society of Chemistry.
- LanthaScreen™ Eu Kinase Binding Assay for MYLK4. Fisher Scientific.
- Western Blotting Protocol. Cell Signaling Technology.
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- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Evaluation of 6-Bromo-3-chloro-5-fluoro-1H-indazole in Cancer Research
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of numerous targeted therapeutics, particularly in oncology.[1] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, underscoring its significance in the development of anti-cancer agents.[1] This document provides a comprehensive guide for the initial biological characterization of 6-Bromo-3-chloro-5-fluoro-1H-indazole , a novel, multi-halogenated indazole derivative. Due to the nascent stage of research on this specific compound, these application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework of protocols to systematically evaluate its potential as an anti-cancer agent. The methodologies detailed herein are grounded in established principles of cancer drug discovery and are intended to elucidate the compound's cytotoxic and mechanistic properties.
Introduction to this compound
This compound is a distinct chemical entity characterized by a multi-halogenated indazole core. The strategic placement of bromo, chloro, and fluoro substituents can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. While specific biological data for this compound is not yet publicly available, the known anti-cancer activities of structurally related indazole derivatives provide a strong rationale for its investigation.[2][3]
The indazole scaffold is known to interact with the ATP-binding pocket of a variety of protein kinases, acting as a competitive inhibitor.[4] These kinases are often key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are frequently dysregulated in cancer.[5] Therefore, it is hypothesized that this compound may exhibit anti-cancer properties by targeting one or more protein kinases.
Compound Properties:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1286734-78-8 |
| Molecular Formula | C₇H₃BrClFN₃ |
| Molecular Weight | 247.47 g/mol |
| Structure | (Image of the chemical structure would be placed here in a full document) |
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive literature on indazole derivatives in oncology, a primary hypothesis for the mechanism of action of this compound is the inhibition of protein kinases.[6] Kinases play a pivotal role in signal transduction pathways that are often constitutively active in cancer cells, driving uncontrolled growth and survival. The diagram below illustrates a generalized kinase signaling pathway that is a common target for indazole-based inhibitors.
Caption: Hypothesized inhibition of the RAF-MEK-ERK signaling pathway.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of the compound on cancer cell proliferation and survival.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, Hep-G2 hepatoma) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Assay
This assay determines if the compound induces programmed cell death.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol investigates the effect of the compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Caption: Workflow for the initial in vitro screening of the compound.
Data Interpretation and Next Steps
The initial screening will provide crucial information about the anti-proliferative activity and the primary cellular response to this compound.
| Expected Outcome | Interpretation | Next Steps |
| Low µM IC₅₀ values in multiple cell lines | The compound exhibits potent cytotoxic activity. | Proceed with apoptosis and cell cycle analysis to understand the mode of cell death. |
| Induction of Apoptosis | The compound triggers programmed cell death. | Investigate the intrinsic or extrinsic apoptotic pathway via Western blotting for key proteins (e.g., Bcl-2, Bax, Caspases).[8] |
| Cell Cycle Arrest (e.g., at G2/M phase) | The compound interferes with cell cycle progression.[3] | Analyze the expression of cell cycle regulatory proteins (e.g., cyclins, CDKs). |
| No significant activity | The compound is not cytotoxic under the tested conditions. | Consider screening against a broader panel of cell lines or in combination with other agents. |
Should the initial in vitro data be promising, subsequent studies should focus on identifying the specific molecular target(s) of this compound. This can be achieved through kinome profiling assays, computational docking studies, and Western blot analysis of key signaling pathways known to be modulated by indazole-based inhibitors.
Conclusion
This compound represents an unexplored molecule with potential for development as an anti-cancer therapeutic, owing to its privileged indazole scaffold. The protocols outlined in this guide provide a systematic and scientifically rigorous approach to its initial characterization. The successful execution of these experiments will lay the groundwork for more in-depth mechanistic studies and further preclinical development.
References
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b[2][5]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. URL: https://www.researchgate.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769062/[3]
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11494959/
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. URL: https://doi.org/10.1039/D1RA01147B
- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem. URL: https://www.benchchem.com/application-notes/581/evaluating-the-kinase-inhibition-profile-of-the-6-bromo-1h-indazole-scaffold[4]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27085702/
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235282/[6]
- Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/21945326/
- 6-Bromo-3-chloro-1H-indazole. Chem-Impex. URL: https://www.chemimpex.com/product/07238/6-bromo-3-chloro-1h-indazole
- cas 1286734-78-8|| where to buy 6-bromo-3-chloro-5... Chemenu. URL: https://www.chemenu.com/cas/1286734-78-8
- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33238856/[1]
- Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/37240028/[7]
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Application Notes and Protocols for the Utilization of 6-Bromo-3-chloro-5-fluoro-1H-indazole in Synthetic Chemistry
Abstract
This technical guide provides an in-depth exploration of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. Its unique substitution pattern, featuring three distinct halogen atoms, offers a versatile platform for the synthesis of complex molecular architectures, particularly as a core scaffold for protein kinase inhibitors.[1][2] We present a detailed protocol for a cornerstone application of this building block: the Suzuki-Miyaura cross-coupling reaction, leveraging the reactive bromine at the C6-position.[3] This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights, a step-by-step experimental workflow, and the scientific rationale behind key procedural choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound (CAS No: 1286734-78-8) is a pivotal intermediate in modern medicinal chemistry.[4][5] The indazole core is a "privileged scaffold," a molecular framework that is recurrent in a multitude of biologically active compounds, including several commercially available anticancer drugs.[1][2] The strategic placement of three different halogens on this scaffold provides chemists with orthogonal handles for sequential, site-selective modifications.
-
C6-Bromo Group: The primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. This position is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.[3][6]
-
C3-Chloro Group: Less reactive towards oxidative addition than the C6-bromo group under typical Suzuki conditions, allowing for selective C6-functionalization. The chloro group can be targeted in subsequent reactions under more forcing conditions or be used for nucleophilic aromatic substitution.[7]
-
C5-Fluoro Group: Generally the most stable of the three halogens, the fluorine atom often serves to modulate the physicochemical properties of the final molecule, such as metabolic stability, membrane permeability, and binding affinity, by altering the electronic nature of the aromatic system.[8]
This multi-functional nature makes this compound an exceptionally valuable starting material for building libraries of complex molecules aimed at therapeutic targets like protein kinases.[1]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [4] |
| Molecular Formula | C₇H₃BrClFN₂ | [4] |
| Molecular Weight | 249.48 g/mol | [4] |
| Appearance | Solid (Typical) | [9] |
| Hazard Profile | Irritant | [4] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [10] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[11][12]
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.[11]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11]
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. The protocol below details the selective coupling at the C6-bromo position of the indazole core. This reaction is fundamental for elaborating the scaffold to build potential kinase inhibitors and other targeted therapeutics.[3][13]
Rationale and Mechanistic Considerations
The choice of catalyst, base, and solvent system is critical for achieving high yield and selectivity.
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice for this transformation. The dppf ligand provides a good balance of electron richness and steric bulk, promoting the oxidative addition step at the C-Br bond over the stronger C-Cl bond and preventing catalyst decomposition (e.g., formation of palladium black).[3][13]
-
Base: An aqueous solution of a carbonate base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is used. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane with water is used to dissolve both the organic-soluble starting materials and the inorganic base, creating the necessary biphasic environment for the catalytic cycle to proceed efficiently.[3]
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) active catalyst, which is formed in situ.
The general workflow for this key transformation is illustrated below.
Step-by-Step Experimental Protocol
This protocol describes the coupling of this compound with a generic (hetero)aryl boronic acid.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the selected aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Inerting: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the organic solvent (e.g., DME, approx. 0.1 M concentration relative to the indazole) via syringe. In a separate container, dissolve the base (K₂CO₃, 2.0 eq) in deionized water and add this aqueous solution to the reaction flask.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-90°C. Stir the biphasic mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indazole is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of the Core Reaction
The Suzuki-Miyaura coupling enables the strategic elaboration of the indazole core, a critical step in synthesizing diverse compound libraries for screening.
Conclusion
This compound stands out as a high-value, versatile building block for drug discovery. Its well-defined reactivity allows for selective functionalization, with the C6-bromo position serving as a reliable handle for Suzuki-Miyaura cross-coupling reactions. The detailed protocol and scientific rationale provided herein are intended to empower researchers to confidently and successfully utilize this compound in the synthesis of novel and complex molecules. Adherence to the described safety precautions and experimental procedures will facilitate the efficient development of new chemical entities for a range of therapeutic applications.
References
- Matrix Scientific.this compound.URL: https://www.matrixscientific.com/6-bromo-3-chloro-5-fluoro-1h-indazole-1286734-78-8.html
- Vulcanchem.6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.URL: https://www.vulcanchem.com/6-bromo-5-chloro-1-tetrahydro-2h-pyran-2-yl-1h-indazole
- Chem-Impex.6-Bromo-3-chloro-1H-indazole.URL: https://www.chemi.com/product/b110520
- Sigma-Aldrich.6-Bromo-7-fluoro-1H-indazole.URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97ba0134
- Fisher Scientific.6-Bromo-1H-indazole - SAFETY DATA SHEET.URL: https://www.fishersci.com/store/msds?partNumber=AC445550050&productDescription=6-BROMO-1H-INDAZOLE+5G&vendorId=VN00032119&countryCode=US&language=en
- Arctom.this compound.URL: https://www.arctomsci.com/product/ACB-O31263.html
- ChemicalBook.6-bromo-5-fluoro-1H-indazole - Safety Data Sheet.URL: https://www.chemicalbook.com/sds/cas/1286734-85-7_cb93170759.htm
- NIH National Library of Medicine.Indazole – an emerging privileged scaffold: synthesis and its biological significance.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222044/
- Benchchem.Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.URL: https://www.benchchem.com/product/b110520#large-scale-synthesis-protocol-for-6-bromo-1h-indazole
- MDPI.The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.URL: https://www.mdpi.com/1420-3049/16/2/1393
- NIH National Library of Medicine.Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8143217/
- Benchchem.Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides.URL: https://www.benchchem.com/application-notes/synthesis-of-6-bromo-1-cyclopentyl-1h-indazole-4-carboxylic-acid-amides
- ChemicalBook.3-Bromo-6-chloro-1H-indazole synthesis.URL: https://www.chemicalbook.com/synthesis/885521-34-6.htm
- Google Patents.A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.URL: https://patents.google.
- BLD Pharm.6-Bromo-5-fluoro-1H-indazole.URL: https://www.bldpharm.com/products/1286734-85-7.html
- ResearchGate.6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.URL: https://www.researchgate.
- CymitQuimica.6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.URL: https://www.cymitquimica.com/base/files/master-im/files_ftp/8/6/2/OR43368.pdf
- PubChem.6-Bromo-3-chloro-1H-indazole.URL: https://pubchem.ncbi.nlm.nih.gov/compound/24728895
- NIH National Library of Medicine.Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503588/
- ResearchGate.Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...URL: https://www.researchgate.
- NIH National Library of Medicine.Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10989028/
- Taylor & Francis Online.Indazole – Knowledge and References.URL: https://www.tandfonline.com/doi/full/10.1080/07391102.2021.1963282
- BOC Sciences.CAS 1286734-86-8 6-Bromo-5-fluoro-1-methyl-1H-indazole.URL: https://www.bocsci.com/product/6-bromo-5-fluoro-1-methyl-1h-indazole-cas-1286734-86-8-419829.html
- ARKIVOC.C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/i/2-4842
- MDPI.The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling...URL: https://www.mdpi.com/2073-4344/13/4/628
- Benchchem.An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole.URL: https://www.benchchem.com/application-notes/1-boc-5-bromo-4-methyl-1h-indazole
- ResearchGate.Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.URL: https://www.researchgate.net/figure/Suzuki-cross-coupling-of-5-bromo-1-ethyl-1H-indazole-and-N-Boc-2-pyrroleboronic-acid_tbl1_263102143
- PubMed Central.Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction...URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796035/
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The Strategic Application of 6-Bromo-3-chloro-5-fluoro-1H-indazole in the Synthesis of Next-Generation Agrochemicals
Introduction: The Role of Halogenated Indazoles in Modern Crop Protection
The indazole scaffold is a cornerstone in the development of a diverse range of bioactive molecules, spanning pharmaceuticals to agrochemicals.[1] Its unique bicyclic structure offers a versatile template for chemists to explore structure-activity relationships. Within this class of compounds, halogenated indazoles have emerged as particularly valuable intermediates. The specific nature and position of halogen substituents can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and overall efficacy. This application note delves into the synthetic utility of a highly functionalized intermediate, 6-Bromo-3-chloro-5-fluoro-1H-indazole , and its potential as a pivotal building block in the synthesis of novel agrochemicals. We will explore its synthesis, propose its application in the creation of potent insecticidal and herbicidal compounds, and provide detailed protocols to guide researchers in this innovative area of crop protection science.
Physicochemical Properties and Synthetic Rationale
The strategic placement of three different halogen atoms on the indazole core endows this compound with a unique chemical reactivity profile.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₃BrClFN₂ | High degree of functionalization for diverse reactions. |
| Molecular Weight | 249.47 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Key Reactive Sites | N-H of the pyrazole ring, C-Br bond | Allows for N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions. |
The presence of bromine at the 6-position offers a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse functionalities. The chlorine at the 3-position can be a site for nucleophilic substitution, and the fluorine at the 5-position can enhance the biological activity and metabolic stability of the final product.
Synthesis of this compound: A Proposed Pathway
While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be postulated based on established indazole synthesis methodologies. A common and effective method involves the diazotization of a substituted aniline followed by cyclization.
A plausible synthetic pathway could commence from 4-bromo-2-chloro-6-fluoroaniline. This starting material would undergo diazotization followed by an intramolecular cyclization to yield the desired indazole.
dot
Caption: Proposed synthesis of this compound.
Application in Agrochemical Synthesis: A Hypothetical Framework
The unique substitution pattern of this compound makes it an ideal precursor for a new generation of agrochemicals, particularly those targeting specific enzymes or receptors in pests and weeds. Below, we outline a hypothetical, yet chemically sound, synthetic application in the development of a novel insecticide.
Proposed Target: A Novel Diamide Insecticide
The diamide class of insecticides, which includes commercial successes like chlorantraniliprole, acts by targeting insect ryanodine receptors. We can envision a novel diamide insecticide built upon the this compound core.
dot
Caption: Hypothetical pathway to a novel diamide insecticide.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the proposed synthetic transformations.
Protocol 1: N-Alkylation of this compound
Objective: To introduce an alkyl group at the N1 position of the indazole ring, a common step in modulating the biological activity of indazole-based compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Stir bar and appropriate glassware
-
Heating mantle with temperature control
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indazole.
Rationale: The use of a mild base like potassium carbonate is sufficient to deprotonate the indazole N-H, facilitating the nucleophilic attack on the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Protocol 2: Palladium-Catalyzed Carboxylation
Objective: To introduce a carboxylic acid group at the 6-position via a palladium-catalyzed reaction, which will serve as a handle for amide bond formation.
Materials:
-
N-Alkylated this compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Carbon monoxide (CO) gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, combine the N-alkylated this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.1 eq), and triethylamine (2.0 eq) in methanol.
-
Seal the reactor and purge with carbon monoxide gas three times.
-
Pressurize the reactor with CO (10 atm) and heat to 100 °C with stirring.
-
Maintain the reaction at this temperature and pressure for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas.
-
Concentrate the reaction mixture and purify the resulting methyl ester by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Rationale: This palladium-catalyzed carbonylation is a well-established method for converting aryl bromides to carboxylic acids (via their esters). The dppp ligand is effective for this transformation.
Protocol 3: Amide Coupling to Form the Final Product
Objective: To couple the indazole carboxylic acid with a substituted aniline to form the target diamide insecticide.
Materials:
-
Indazole carboxylic acid from Protocol 2
-
Substituted aniline (e.g., 2-amino-5-chloro-3-methylbenzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the indazole carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq) in DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final diamide compound.
Rationale: HATU is a highly effective peptide coupling reagent that facilitates the formation of the amide bond under mild conditions with high yields and minimal side products.
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the synthesis of novel agrochemicals. Its trifunctionalized core provides multiple avenues for chemical modification, allowing for the fine-tuning of biological activity and physicochemical properties. The proposed synthetic pathways and detailed protocols in this application note serve as a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this and similar highly substituted indazoles. Further investigation into the synthesis and application of this intermediate is warranted and could lead to the discovery of next-generation crop protection agents with improved efficacy and environmental profiles.
References
- Chem-Impex. 6-Bromo-3-chloro-1H-indazole. [Link][1]
Sources
Application Notes & Protocols: Selective Buchwald-Hartwig Amination of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Introduction: Navigating Selectivity in Privileged Scaffolds
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Its functionalization is therefore a critical task in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forging C-N bonds, offering broad functional group tolerance where classical methods often fail.[2][3]
This guide addresses the specific and nuanced challenge of the Buchwald-Hartwig amination on 6-Bromo-3-chloro-5-fluoro-1H-indazole . This substrate presents a key question of chemoselectivity: how to selectively functionalize one of two distinct carbon-halogen bonds. The inherent differences in the reactivity of aryl bromides versus aryl chlorides under palladium catalysis provide a clear pathway for achieving selective mono-amination.[4][5]
Herein, we provide a comprehensive analysis of the substrate's reactivity, detailed protocols for achieving selective C-6 amination, and expert insights into optimizing reaction parameters. This document is designed for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible methodology for the synthesis of advanced indazole derivatives.
Mechanistic Rationale and Strategic Considerations
A successful reaction protocol is built upon a solid mechanistic understanding. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7]
The Buchwald-Hartwig Catalytic Cycle
The reaction initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final, product-forming step is reductive elimination, which releases the desired aryl amine and regenerates the active Pd(0) catalyst.[2][4][6]
Caption: Fig. 1: The Buchwald-Hartwig Catalytic Cycle.
Substrate Analysis: A Tale of Two Halides
The key to selectively functionalizing this compound lies in exploiting the differential reactivity of the C-Br and C-Cl bonds.
-
Chemoselectivity (C-Br vs. C-Cl): The oxidative addition step is typically the rate-determining step in the catalytic cycle.[8] The relative bond strengths (C-Cl > C-Br > C-I) dictate the general reactivity order for oxidative addition: Ar-I > Ar-Br > Ar-Cl.[4] This principle is the foundation of our selective protocol. The C-Br bond at the 6-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the stronger C-Cl bond at the 3-position. This disparity allows for a reaction window where amination occurs exclusively at the C-6 position, leaving the C-3 chloride intact for subsequent transformations. This strategy has been successfully applied to other di-halogenated heterocycles, such as 6-bromo-2-chloroquinoline.[5][9][10]
-
Electronic Effects of the Fluoro Substituent: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic ring, making the entire substrate more electrophilic and thus more reactive towards oxidative addition. This can potentially lead to milder reaction conditions compared to non-fluorinated analogues.
-
The Challenge of the Indazole N-H: The indazole N-H proton is acidic (pKa ≈ 13.86) and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS).[11] This can lead to two potential complications:
-
Competitive N-Arylation: The resulting indazolide anion can act as a nucleophile, leading to undesired N-arylation side products.
-
Catalyst Inhibition: The indazolide anion might coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition.
-
Despite these challenges, cross-coupling reactions on free (NH)-indazoles are well-documented, often proceeding in high yield without the need for N-protection.[12] The choice of ligand, base, and solvent is critical to mitigating these side reactions. For particularly sensitive or valuable coupling partners, an N-protection strategy may be warranted.
Recommended Protocol: Selective Mono-Amination at the C-6 Position
This protocol is optimized for the selective reaction of an amine with the C-6 bromine of this compound.
Parameter Selection and Rationale
The success of this selective amination hinges on the careful selection of reagents and conditions.
| Parameter | Recommendation | Rationale & Key Insights |
| Palladium Precatalyst | G3 or G4 Buchwald Precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) (1-3 mol%) | These precatalysts are air- and moisture-stable, ensuring reproducibility. They rapidly form the active monoligated Pd(0) species in solution upon exposure to a base, which is crucial for efficient catalysis.[4][6] |
| Ligand | Bulky Biaryl Monophosphines (e.g., XPhos, BrettPhos, RuPhos) (1.2-3.6 mol%) | Bulky, electron-rich ligands are essential. They promote the rate-limiting oxidative addition and the final reductive elimination step while preventing the formation of inactive catalyst species.[2][13] The choice can be tailored to the amine: BrettPhos is often excellent for primary amines.[3][13] |
| Base | K₃PO₄ or Cs₂CO₃ (1.5-2.5 equiv.) | While strong bases like NaOtBu are common, weaker inorganic bases like potassium phosphate or cesium carbonate are often sufficient and can minimize side reactions related to the acidic N-H proton and improve tolerance of sensitive functional groups.[4][14] |
| Solvent | Aprotic Polar Solvents (e.g., 1,4-Dioxane, Toluene, t-BuOH) | These solvents effectively dissolve the organometallic intermediates. Toluene is often favored for reactions involving aryl bromides.[3] The choice of solvent can significantly impact reaction rates and should be screened for optimal performance. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition, particularly for the less reactive C-Cl bond, ensuring selectivity for the C-Br bond. Reaction temperature should be carefully monitored.[14] |
| Atmosphere | Inert (Argon or Nitrogen) | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical for catalyst longevity and reaction success.[3] |
Experimental Workflow
Caption: Fig. 2: General Experimental Workflow.
Step-by-Step Methodology
Safety Note: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel and Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the chosen palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and the corresponding ligand (e.g., XPhos, 0.024 equiv).
-
Add the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a rubber septum or cap.
-
-
Inert Atmosphere Purge:
-
Evacuate the flask under high vacuum for 5-10 minutes.
-
Refill the flask with an inert gas (Argon or Nitrogen).
-
Repeat this evacuate/refill cycle three times to ensure a completely inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the amine coupling partner (1.1 - 1.3 equiv). If the amine is a solid, it can be added in step 1.
-
Add degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1-0.2 M) via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Reaction Monitoring:
-
Periodically monitor the reaction's progress by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-amino-3-chloro-5-fluoro-1H-indazole product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive Catalyst | Ensure an inert atmosphere was maintained. Use a fresh bottle of precatalyst/ligand. Consider a pre-activation step or switch to a more robust precatalyst (e.g., G4). |
| Insufficient Temperature | Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like DME or using microwave irradiation.[12] | |
| Inappropriate Base/Ligand Combination | The base and ligand are interdependent.[15] Screen different combinations. For example, try a stronger base like LHMDS with a ligand known to perform well under those conditions. | |
| Formation of Side Products | Double Amination (at C-3 and C-6) | The reaction conditions are too harsh. Reduce temperature, lower catalyst loading, or switch to a less active catalyst system. Ensure the reaction is stopped as soon as the starting material is consumed. |
| Dehalogenation (Hydrodehalogenation) | This can be a side reaction where the halide is replaced by hydrogen.[2] Ensure the amine is pure and dry. Sometimes, using a slightly weaker base or a different solvent can mitigate this. | |
| N-Arylation | The indazole N-H is reacting. Switch to a milder base (K₃PO₄, Cs₂CO₃). If the problem persists, an N-protection strategy (e.g., with a Boc group) is recommended. |
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly achievable transformation that opens the door to a vast array of novel indazole derivatives. The key to success lies in leveraging the inherent reactivity difference between the C-Br and C-Cl bonds. By carefully selecting a modern palladium precatalyst, a bulky monophosphine ligand, and an appropriate base, researchers can reliably achieve high yields of the C-6 mono-aminated product. This guide provides a robust starting point and the necessary insights for troubleshooting and optimization, empowering scientists in the pursuit of new chemical entities for drug discovery and beyond.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
- Krska, S. W., St-Jean, F., Lobben, P., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry. 2008;73(22):8880-8892. [Link]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. [Link]
- Valente, C., Çetinkaya, S., Phatak, S. S., et al. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. 2008;73(22):8880-8892. [Link]
- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst.
- Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec SH3 Domain. Amazon S3. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G.
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Buchwald-Hartwig Coupling. YouTube. Published July 2, 2021. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Al-Masum, M., & Al-Ahmari, A. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. 2021;26(19):5847. [Link]
- Ben-Yahia, A., Mbarek, A., Marque, S., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Wang, Y., Wang, C., Li, Y., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. 2023;28(6):2824. [Link]
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
- Bali, S., & Khosla, C. Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Proceedings of the National Academy of Sciences. 2017;114(42):E8739-E8747. [Link]
- Mykhailiuk, P. K. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry–A European Journal. 2022;28(55):e202201601. [Link]
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry. [Link]
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Published August 22, 2024. [Link]
- Norrby, P.-O., & Håkansson, M. Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry. 2014;79(24):11961-11969. [Link]
- Fluorine substituent effects (on bioactivity).
Sources
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-3-chloro-5-fluoro-1H-indazole in Drug Design
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its ability to mimic the purine scaffold and engage with the ATP-binding sites of various protein kinases.[1] Its rigid bicyclic structure provides a robust platform for the strategic placement of substituents to achieve high potency and selectivity. The specific derivative, 6-Bromo-3-chloro-5-fluoro-1H-indazole , represents a highly functionalized and versatile starting point for the synthesis of next-generation targeted therapeutics. The strategic positioning of its halogen atoms—bromine, chlorine, and fluorine—offers multiple, distinct vectors for chemical modification through modern cross-coupling methodologies, enabling the rapid generation of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, application, and biological evaluation of compounds derived from this valuable scaffold, with a focus on its utility in the development of potent kinase inhibitors for oncology.
Key Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₃BrClFN₂ |
| Molecular Weight | 249.47 g/mol |
| CAS Number | 1286734-78-8 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Synthetic Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from a readily available substituted aniline. The following protocol is a representative procedure based on established methods for the synthesis of halogenated indazoles.[2][3]
Workflow Diagram: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
Materials:
-
2-Amino-4-bromo-6-chloro-5-fluorotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂) or other suitable reducing agent
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-bromo-6-chloro-5-fluorotoluene (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
Stir the reaction mixture at this temperature for an additional 30 minutes. Rationale: The diazotization reaction converts the primary amine into a diazonium salt, which is a key intermediate for the subsequent cyclization.[4]
-
-
Reductive Cyclization:
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (3.0 eq), in concentrated HCl.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Rationale: The reducing agent facilitates the intramolecular cyclization of the diazonium intermediate to form the indazole ring system.[5]
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Drug Design: A Scaffold for Potent Kinase Inhibitors
The this compound scaffold is a cornerstone in the design of inhibitors targeting key kinases implicated in cancer, such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Targeting PLK4 in Cancer Therapy
PLK4 is a serine/threonine kinase that plays a pivotal role in centriole duplication. Its overexpression is linked to aneuploidy and tumorigenesis, making it an attractive target for cancer therapy.[6][7] The indazole scaffold can be elaborated to occupy the ATP-binding pocket of PLK4, with the substituents on the indazole ring fine-tuning the potency and selectivity.
A notable example of a PLK4 inhibitor with an indazole core is CFI-400945 , which has entered clinical trials.[6][8] While not containing the exact 6-bromo-3-chloro-5-fluoro substitution pattern, its synthesis and mechanism of action provide a valuable blueprint for the development of novel inhibitors from the title compound.[9]
Targeting VEGFR-2 in Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] The FDA-approved drug Axitinib , a potent VEGFR-2 inhibitor, features a substituted indazole core, demonstrating the clinical relevance of this scaffold.[10][12] The 6-bromo and 3-chloro positions on the title scaffold can serve as handles for introducing moieties that interact with key residues in the VEGFR-2 active site.
Signaling Pathway: Downstream Effects of PLK4 and VEGFR-2 Inhibition
Caption: Downstream effects of PLK4 and VEGFR-2 inhibition.
Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the IC₅₀ value of a test compound against a target kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[13][14][15][16]
Materials:
-
Purified recombinant kinase (e.g., PLK4 or VEGFR-2)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO.
-
Further dilute the compound in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful method to verify that a compound binds to its intended target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[17][18][19][20][21]
Materials:
-
Human cancer cell line expressing the target kinase (e.g., MCF-7 for PLK4)
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibody specific for the target protein
-
Western blotting reagents and equipment or AlphaScreen® reagents and instrument
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37 °C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or another detection method like AlphaScreen®.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Conclusion
The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. Its versatile chemistry allows for the creation of diverse compound libraries, and the robust biological assays described herein provide a clear path for the evaluation of these compounds. By leveraging the strategic advantages of this scaffold, researchers can accelerate the discovery of novel therapeutics for the treatment of cancer and other diseases.
References
- Huynh, H., et al. (2012). Axitinib (AG-013736), a potent and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs tumor growth and survival in vivo. Molecular Cancer Therapeutics, 5(9), 2345-2355.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Zegzouti, H., et al. (2009). A generalizable, sensitive, and quantitative luminescent kinase assay. Assay and Drug Development Technologies, 7(6), 560-572.
- Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement.
- Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments, (145), e58670.
- Abouzid, K. M., et al. (2018). Design, synthesis, and biological evaluation of new indazole-based derivatives as VEGFR-2 inhibitors and anti-cancer agents. Bioorganic Chemistry, 78, 204-216.
- Kawakami, M., et al. (2018). Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers. Molecular Cancer Research, 16(2), 239-249.
- Lomenick, B., et al. (2009). A target-agnostic screen for improved protein stability. Journal of Visualized Experiments, (32), e1572.
- Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(6), 3127-3133.
- Klejborowska, G., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. Cancers, 11(5), 614.
- ResearchGate. (2018). Inhibitory activity of axitinib derivatives against VEGFR-2 kinase.
- Karki, R., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 20(8), 1435-1447.
- Morstein, J., et al. (2019). Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib. Molecules, 24(21), 3847.
- Kim, H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)
- ResearchGate. (2011). ChemInform Abstract: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117.
- Taylor & Francis Online. (2020). Indazole – Knowledge and References.
- ResearchGate. (2022). Control experiment and plausible mechanism of the cyclization step by SOBr2/AcOH.
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229-1232.
- PubMed. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.
- Beilstein Journals. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
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- 4. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]
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Application Notes & Protocols: Leveraging the 6-Bromo-3-chloro-5-fluoro-1H-indazole Scaffold in Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Discovery
Abstract
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous approved and clinical-stage protein kinase inhibitors.[1][2][3] Its unique bicyclic structure provides a rigid framework capable of forming critical hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity.[4] This document provides a detailed guide for researchers on utilizing the highly functionalized starting fragment, 6-Bromo-3-chloro-5-fluoro-1H-indazole , as a versatile platform for structure-activity relationship (SAR) studies aimed at discovering novel and potent kinase inhibitors. We will explore strategic chemical modifications, provide detailed protocols for biochemical and cell-based evaluation, and present a framework for systematic data analysis to guide lead optimization.
Introduction: The Strategic Value of the Indazole Scaffold
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Consequently, they are a major class of drug targets. The indazole ring system is particularly adept at targeting the ATP-binding site of kinases. The N1 proton can act as a hydrogen bond donor, while the N2 nitrogen acts as an acceptor, effectively anchoring the molecule to the kinase hinge backbone.[7]
The compound This compound (Figure 1) is a strategically designed starting point for an SAR campaign. Its distinct features include:
-
A Reactive C3-Chloro Group: An excellent synthetic handle for introducing a variety of side chains via nucleophilic substitution or cross-coupling reactions to explore key hydrophobic and polar interactions within the kinase active site.
-
A Versatile C6-Bromo Group: Ideal for Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl groups to enhance potency, modulate solubility, and improve pharmacokinetic properties.
-
An Electron-Withdrawing C5-Fluoro Group: This substitution can significantly alter the pKa of the indazole ring system, potentially improving hinge-binding affinity and influencing metabolic stability.
-
An Unsubstituted N1-Position: Provides an opportunity to explore substitutions that can project into the solvent-exposed region or target the ribose-binding pocket, often impacting selectivity and cell permeability.
Designing a Focused SAR Library
A systematic SAR study begins with the design of a focused chemical library where modifications are made at specific positions of the core scaffold. The goal is to probe the chemical space around the molecule to identify key interactions that drive potency and selectivity.
The SAR Workflow
The iterative process of an SAR campaign is crucial for efficient lead discovery. It involves designing a small, focused library, synthesizing the compounds, evaluating their biological activity, and using the resulting data to design the next generation of compounds. This workflow ensures that each synthetic step is informed by robust biological data.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Key Modification Strategies
-
Position C3 (Vector 1): The chloro group can be displaced by various amines to introduce functionality that probes the "back pocket" of the ATP-binding site. Small aliphatic amines (e.g., cyclopropylamine), anilines, and heteroaromatic amines are common choices.
-
Position C6 (Vector 2): The bromo group is ideal for Suzuki coupling. Introducing small heterocycles (e.g., pyridine, pyrimidine) can improve solubility and provide additional hydrogen bonding opportunities. Phenyl rings with various substitutions (e.g., morpholine, piperazine) can be used to enhance cell permeability and target specific sub-pockets.
-
Position N1 (Vector 3): Alkylation at N1 can prevent unwanted metabolism and introduce groups that interact with the solvent front. Small alkyl groups or those bearing solubilizing moieties (e.g., piperidine) are often explored.
Experimental Protocols
Trustworthy and reproducible data is the bedrock of any successful SAR campaign. The following protocols are designed to be self-validating by including appropriate controls and offering a clear path for data analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive method for determining the half-maximal inhibitory concentration (IC50) of test compounds.[8]
Objective: To determine the IC50 value of synthesized indazole derivatives against a target kinase (e.g., a Receptor Tyrosine Kinase like VEGFR2 or a non-receptor kinase like Src).
Materials:
-
Target Kinase (recombinant, purified)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compounds (dissolved in 100% DMSO)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Workflow Diagram:
Caption: Step-by-step workflow for the ADP-Glo in vitro kinase assay.
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO. Using an acoustic liquid handler or pin tool, transfer 50 nL of each dilution to the 384-well assay plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Assay Buffer. Add 2.5 µL to each well containing the test compounds. b. Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for the target kinase. c. To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the new ATP to drive a luciferase reaction. d. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).
-
Data Analysis: a. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
While biochemical assays measure direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to cross the cell membrane and inhibit its target in a physiological context.[5][6] This protocol measures the inhibition of phosphorylation of a known downstream substrate of the target kinase.
Objective: To determine if lead compounds can inhibit the target kinase inside cancer cells, leading to a decrease in the phosphorylation of a key downstream effector.
Materials:
-
Cancer cell line known to have an active target kinase pathway (e.g., A549, K562).[4]
-
Cell culture medium, FBS, and supplements.
-
Test Compounds (dissolved in DMSO).
-
Growth factor or stimulant (if required to activate the pathway).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (one for the phosphorylated substrate, one for the total substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western Blotting equipment.
Procedure:
-
Cell Plating: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: a. The next day, replace the medium with fresh, low-serum medium. b. Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 2-4 hours.
-
Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2, EGF for EGFR) for the last 15-30 minutes of the compound treatment.
-
Cell Lysis: a. Place the plate on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold Lysis Buffer to each well. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Normalize all samples to the same protein concentration with Lysis Buffer and Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Apply the ECL substrate and image the blot using a chemiluminescence imager.
-
Data Analysis: a. Strip the membrane and re-probe with the primary antibody for the total substrate protein to serve as a loading control. b. Quantify the band intensities using software like ImageJ. c. For each sample, normalize the phospho-protein signal to the total protein signal. d. Plot the normalized phospho-signal versus compound concentration to assess dose-dependent inhibition.
Data Presentation and Interpretation
Systematic data organization is critical for discerning SAR trends. A summary table allows for easy comparison of compound potency and other properties.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1 (N1-Position) | R2 (C3-Position) | R3 (C6-Position) | Kinase IC50 (nM) | Cell Viability EC50 (µM) |
| Parent | -H | -Cl | -Br | >10,000 | >50 |
| IND-01 | -H | -NH-(cyclopropyl) | -Br | 1,200 | 25.5 |
| IND-02 | -H | -NH-(4-fluoroaniline) | -Br | 450 | 8.1 |
| IND-03 | -H | -NH-(4-fluoroaniline) | -(pyridin-4-yl) | 85 | 1.2 |
| IND-04 | -H | -NH-(4-fluoroaniline) | -(1-methyl-pyrazol-4-yl) | 60 | 0.9 |
| IND-05 | -CH₃ | -NH-(4-fluoroaniline) | -(1-methyl-pyrazol-4-yl) | 150 | 2.5 |
| IND-06 | -H | -NH-(3-aminoaniline) | -(1-methyl-pyrazol-4-yl) | 75 | 1.1 |
Interpretation of Hypothetical Data:
-
C3 Modification: Replacing the C3-chloro with an amine (IND-01, IND-02) is essential for activity, with an aromatic amine being superior to an aliphatic one, suggesting a key π-stacking or hydrophobic interaction.
-
C6 Modification: Replacing the C6-bromo with a heteroaryl group via Suzuki coupling (IND-03, IND-04) dramatically increases potency, indicating this vector points towards a region where hydrogen bonding or polar interactions are favorable.
-
N1 Modification: Methylation at the N1 position (IND-05) is detrimental to activity, suggesting the N1-H is a critical hydrogen bond donor for hinge binding.
-
Correlation: A good correlation between biochemical potency (IC50) and cellular activity (EC50) (e.g., IND-04) suggests good cell permeability and on-target effects.
Conclusion
The This compound scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. Its strategic placement of reactive handles allows for the systematic and efficient exploration of chemical space around the core. By employing a robust SAR workflow that combines rational library design with high-quality biochemical and cell-based assays, researchers can rapidly identify key structural features that drive potency and selectivity. The protocols and strategies outlined in this document provide a comprehensive framework for leveraging this versatile scaffold to develop next-generation targeted therapeutics.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Benchchem. Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies.
- Benchchem. Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays.
- ACS Publications. (2020). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
- University of California, San Francisco. (2016). STRUCTURE-GUIDED DESIGN OF COVALENT INHIBITORS.
- MDPI. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. escholarship.org [escholarship.org]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Advanced Functionalization of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Abstract
This document provides a comprehensive technical guide for the chemical functionalization of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a highly versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The strategic positioning of three distinct reactive handles—a labile bromo group at C6, a less reactive chloro group at C3, and an acidic proton at N1—offers a platform for selective and orthogonal derivatization. This guide details field-proven protocols for key transformations including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the C6 position and regioselective N-alkylation at the N1 position. The underlying principles, mechanistic insights, and practical considerations for each technique are discussed to empower researchers in the synthesis of novel indazole-based molecules.
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in modern medicinal chemistry, recognized as a bioisostere of indole and a core component of numerous biologically active compounds.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, making them crucial in the development of therapeutics for oncology and inflammatory diseases.[1][4]
The subject of this guide, this compound, is a particularly valuable building block. Its utility stems from:
-
The C6-Bromo Group: An ideal handle for a variety of Palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties. The reactivity of aryl bromides is generally robust and predictable in these transformations.[5][6]
-
The N1-Hydrido Group: The acidic N-H proton allows for functionalization through alkylation, arylation, or acylation. A key challenge, however, is controlling the regioselectivity between the N1 and N2 positions.[7]
-
The C3-Chloro and C5-Fluoro Groups: These electron-withdrawing halogens modulate the electronic properties of the indazole ring system, influencing both the reactivity of other sites and the ultimate biological activity of the final compound. While the C3-chloro group is less reactive than the C6-bromo group in standard cross-coupling conditions, it offers a potential site for later-stage or orthogonal functionalization.
This guide will focus on the most reliable and widely adopted methods for derivatizing this scaffold, providing both theoretical grounding and actionable laboratory protocols.
Core Functionalization Pathways
The primary pathways for derivatizing this compound can be visualized as a series of selective transformations targeting distinct reactive sites. The choice of reaction depends on the desired final structure and often relies on the differential reactivity of the C-Br, C-Cl, and N-H bonds.
Caption: Key functionalization pathways for the indazole scaffold.
Functionalization at the C6-Position: Cross-Coupling Reactions
The C(sp²)–Br bond at the C6 position is the most versatile site for modification via palladium-catalyzed cross-coupling reactions. These methods offer a powerful means to construct C-C and C-N bonds with high efficiency and functional group tolerance.[6]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most utilized method for forming C-C bonds by coupling an organoboron species with a halide.[8] Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of water.[8][9]
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic moiety is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To a reaction vessel (e.g., microwave vial or Schlenk flask), add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring. Typical conditions range from 80 °C to 140 °C.[9][10] Microwave irradiation can significantly reduce reaction times.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
-
Expert Insights:
-
Catalyst Choice: For many standard couplings, Pd(PPh₃)₄ is effective. For more challenging substrates or to improve yields, catalysts with more sophisticated ligands like PdCl₂(dppf) are recommended.[10]
-
Base and Solvent: The combination of a carbonate base (K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water is a robust starting point.[9] The water is crucial for the transmetalation step.[8]
-
Protecting Group: While Suzuki couplings can often be performed on the free (NH) indazole, an N-Boc or N-SEM protecting group may be employed to improve solubility and prevent potential side reactions, although this adds extra synthetic steps.[11]
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromoindazoles
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ (5%) | dppf | K₂CO₃ (2.0) | DME | 80 | >85 | [10] |
| Pd(PPh₃)₄ (5%) | PPh₃ | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 (µW) | 70-95 | [9] |
| Pd(OAc)₂ (10%) | PPh₃ | K₂CO₃ (2.0) | DMF | 120 | 65-80 | [6] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[12] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base.[12][13]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[13] Reductive elimination then furnishes the desired C-N bond. The choice of ligand is especially critical in this reaction to prevent β-hydride elimination and promote the final reductive elimination step.[12] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required.[14]
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1–1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–4 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP) (2–8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5–2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent and stir for 5-10 minutes to allow for pre-catalyst formation.
-
Add the this compound and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80–110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
-
Expert Insights:
-
Base Sensitivity: Strong bases like NaOt-Bu are highly effective but can be incompatible with sensitive functional groups (e.g., esters).[13] In such cases, milder bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or more active catalyst systems.[14]
-
Ligand Selection: The choice of ligand is substrate-dependent. For general screening, a versatile ligand like XPhos is a good starting point. The development of pre-formed catalysts (e.g., XPhos Pd G3) simplifies the procedure and improves reproducibility.[15][16]
-
Amine Scope: The reaction is broadly applicable to a wide range of amines, including anilines, alkylamines, and heterocycles.[12]
-
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling enables the direct linkage of a terminal alkyne to an aryl halide, providing a powerful route to internal alkynes.[17] The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][18]
Mechanistic Rationale: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I)-acetylide species. This key intermediate is generated in the copper cycle, where the terminal alkyne is deprotonated by a base and coordinates to the Cu(I) salt.[17]
Protocol 3.3: General Procedure for Sonogashira Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2–2.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1–5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (1–10 mol%)
-
Base (a liquid amine, e.g., Et₃N, DIPEA) (2.0–5.0 equiv, can also be the solvent)
-
Co-solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent (e.g., THF) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40–80 °C) until completion.
-
Work-up: Concentrate the reaction mixture. Redissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by flash column chromatography.
-
-
Expert Insights:
-
Copper-Free Conditions: While the classic protocol uses a copper co-catalyst, concerns about homocoupling of the alkyne (Glaser coupling) and catalyst contamination have led to the development of copper-free Sonogashira protocols.[19] These often require more sophisticated palladium catalysts and may need higher temperatures but can provide cleaner reactions.[19]
-
Reactivity: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings, so heating is often necessary to achieve reasonable reaction rates.[5]
-
Functionalization at the N1-Position: Regioselective Alkylation
Alkylation of the indazole N-H presents a regioselectivity challenge, as reaction can occur at either the N1 or N2 position.[7] The 1H-indazole tautomer is generally more thermodynamically stable.[7] For many applications, selective synthesis of the N1-alkylated isomer is desired.
Causality of Regioselection: The regiochemical outcome is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent.[7] A common and effective strategy for achieving high N1 selectivity is the use of sodium hydride (NaH) as the base in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[7] The sodium cation is believed to coordinate between the two nitrogen atoms of the indazolide anion, sterically hindering attack at the N2 position by the incoming electrophile.
Protocol 4.1: N1-Selective Alkylation
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1–1.3 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous THF or DMF
-
-
Procedure:
-
To a flame-dried, three-neck flask under an Argon atmosphere, add the this compound and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0 °C for 30-60 minutes, during which time the indazolide anion forms.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to separate the N1 and N2 isomers, if necessary.
-
-
Expert Insights:
-
Base Handling: NaH is highly reactive and pyrophoric upon contact with water. It must be handled with extreme care under an inert atmosphere.
-
Isomer Separation: While this protocol generally provides high N1 selectivity, some N2 isomer may form. The two regioisomers are typically separable by silica gel chromatography.
-
Alternative Conditions: Other base/solvent combinations like K₂CO₃ in acetone or Cs₂CO₃ in DMF can also be used, but may offer different N1/N2 ratios. The NaH/THF system is a reliable starting point for maximizing N1-alkylation.[7]
-
Conclusion
This compound is a robust and versatile starting material for the synthesis of complex, functionalized indazole derivatives. By leveraging the well-established reactivity of the C6-bromo position in palladium-catalyzed cross-coupling reactions and employing regioselective protocols for N1-alkylation, researchers can access a wide chemical space. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of novel molecules for drug discovery and other applications. Successful functionalization relies on a careful choice of catalyst, ligand, base, and solvent, tailored to the specific substrates and desired transformation.
References
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- Wikipedia. Buchwald–Hartwig amination.
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Kashani, S. K., Jessiman, J. E., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Ben-Yahia, A. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
- National Institutes of Health (NIH). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- PubMed Central (PMC). (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 6-Bromo-1H-indazole-3-carbaldehyde.
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The Versatile Building Block: 6-Bromo-3-chloro-5-fluoro-1H-indazole in Organic Electronics
Abstract
This comprehensive guide delves into the strategic application of 6-Bromo-3-chloro-5-fluoro-1H-indazole as a pivotal building block for the synthesis of advanced organic electronic materials. The unique substitution pattern of this indazole derivative, featuring bromo, chloro, and fluoro moieties, offers a versatile platform for molecular engineering. This document provides a forward-looking perspective on its potential, underpinned by established synthetic protocols and structure-property relationship principles in organic electronics. We present detailed experimental methodologies for the functionalization of this scaffold via palladium-catalyzed cross-coupling reactions and discuss the anticipated impact of its distinct substituents on the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel heterocyclic scaffolds for next-generation electronic and optoelectronic applications.
Introduction: The Strategic Advantage of the Indazole Scaffold
The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in both medicinal chemistry and materials science.[1] Its rigid, planar structure and tunable electronic properties make it an attractive component for organic semiconductors.[2] The strategic placement of halogen atoms on the indazole ring, as seen in this compound, provides synthetic handles for the construction of complex, high-performance organic electronic materials.
The bromine and chlorine atoms at the 6- and 3-positions, respectively, serve as versatile sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are fundamental to the synthesis of extended π-conjugated systems, which are essential for efficient charge transport and light emission in organic electronic devices. The fluorine atom at the 5-position is not merely a passive substituent; its high electronegativity can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, thereby impacting their charge injection/extraction properties and stability.
This guide will first propose a synthetic pathway to the title compound, followed by detailed protocols for its derivatization and a discussion of the potential applications of the resulting materials in various organic electronic devices.
Synthesis of the Building Block: A Proposed Route
A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Functionalization Protocols: Building Advanced Organic Semiconductors
The true potential of this compound lies in its capacity to be functionalized at its halogenated positions. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential cross-coupling reactions, offering a pathway to complex, non-symmetrical molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties. This is crucial for extending the π-conjugation, which directly impacts the material's absorption and emission properties, as well as its charge transport characteristics.
Protocol: Synthesis of a 6-Aryl-3-chloro-5-fluoro-1H-indazole Derivative
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoindazoles.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), and potassium phosphate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction mixture should be stirred to ensure proper mixing.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3-chloro-5-fluoro-1H-indazole derivative.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is effective for the coupling of heteroaryl halides.[6]
-
Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is compatible with a wide range of functional groups.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of arylamines, which are widely used as hole-transporting materials in organic electronics.[3] By reacting the bromo or chloro position of the indazole with a suitable amine, donor-acceptor (D-A) or donor-π-acceptor (D-π-A) molecules can be constructed.
Protocol: Synthesis of a 6-Amino-3-chloro-5-fluoro-1H-indazole Derivative
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[7]
Materials:
-
This compound
-
Secondary amine (e.g., carbazole, diphenylamine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equivalents) to a flame-dried Schlenk flask.
-
Add this compound (1 equivalent) and the secondary amine (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand like XPhos is highly effective for the amination of aryl halides, including those with steric hindrance or deactivating groups.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.
-
Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.
Caption: Synthetic pathways from this compound to various organic electronic materials.
Applications in Organic Electronic Devices
The diverse range of molecules that can be synthesized from this compound makes it a valuable building block for various organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Indazole and imidazole derivatives have been successfully employed as host and emitter materials in OLEDs.[2][8] The rigid indazole core can lead to high thermal stability, while the tunable electronic properties allow for the design of materials with specific emission colors and charge transport characteristics.
-
Hole-Transporting Materials (HTMs): By attaching hole-donating moieties (e.g., triarylamines) to the indazole core via Buchwald-Hartwig amination, efficient HTMs can be synthesized. The fluorine atom can help to deepen the HOMO level, leading to better energy level alignment with the anode and improved device stability.
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the indazole ring, further enhanced by the chloro and fluoro substituents, makes it a promising core for ETMs. Attaching electron-withdrawing groups via Suzuki coupling can further lower the LUMO level, facilitating electron injection from the cathode.
-
Emissive Materials: By creating donor-acceptor structures, fluorescent or even thermally activated delayed fluorescence (TADF) emitters can be designed. The separation of HOMO and LUMO on different parts of the molecule, a key feature of D-A systems, can lead to high photoluminescence quantum yields.
Table 1: Performance of Indazole/Imidazole-based OLEDs (Reference Data)
| Material Type | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Carbazole-π-Imidazole (Emitter) | Non-doped | 4.43 | 11,364 | (0.159, 0.080) | [8] |
| Iridium(III) complex with indolo[3,2,1-jk]carbazole ligand | Doped | 24.0 | 31,714 | N/A | [9] |
Note: This table presents data for related compounds to illustrate the potential of the indazole scaffold. The performance of materials derived from this compound would require experimental verification.
Organic Photovoltaics (OPVs)
In OPVs, the indazole-based materials can function as either the donor or the acceptor in the active layer. The ability to tune the HOMO and LUMO levels is critical for achieving efficient charge separation at the donor-acceptor interface. The fluorine substitution is particularly beneficial here, as it can lower both the HOMO and LUMO levels, potentially leading to higher open-circuit voltages (Voc).
Organic Field-Effect Transistors (OFETs)
The planarity and potential for strong intermolecular interactions make indazole derivatives promising candidates for the active layer in OFETs. By designing molecules that self-assemble into well-ordered thin films, high charge carrier mobilities can be achieved.
-
p-type Semiconductors: Attaching electron-donating groups to the indazole core can lead to materials with high HOMO levels, suitable for p-type (hole-transporting) OFETs.
-
n-type Semiconductors: The inherent electron-deficient nature of the tri-substituted indazole makes it an excellent starting point for n-type (electron-transporting) semiconductors. Further functionalization with strong electron-withdrawing groups can lead to high-performance n-channel OFETs.
Table 2: Performance of Indazole/Imidazole-based OFETs (Reference Data)
| Material | Device Architecture | Mobility (cm²/Vs) | On/Off Ratio | Channel Type | Reference |
| Phenanthroline functionalized triarylamine | Solution-processed | up to 1.1 | 10⁶ | p-channel/ambipolar | [10] |
| Thieno[3,2-b]thiophene and benzothiadiazole co-polymer | BGTC | 0.1 | 3.5 x 10³ | p-channel | [11] |
Note: This table provides reference data for related heterocyclic systems. The actual performance of OFETs based on derivatives of this compound will depend on the specific molecular design and device fabrication conditions.
Conclusion and Future Outlook
This compound represents a highly promising and versatile building block for the development of next-generation organic electronic materials. Its unique combination of multiple, reactive halogen substituents on a robust heterocyclic core provides a rich platform for synthetic innovation. The strategic functionalization of this scaffold through well-established cross-coupling methodologies opens the door to a vast chemical space of novel materials with tailored electronic and photophysical properties.
Future research should focus on the development of an efficient and scalable synthesis of the title compound. Subsequently, the systematic exploration of its derivatization and the characterization of the resulting materials will be crucial to fully unlock its potential. The insights gained from such studies will undoubtedly contribute to the advancement of OLEDs, OPVs, OFETs, and other emerging organic electronic technologies.
References
- BenchChem. (2025). Application Notes and Protocols: 1H-Indazole in Organic Light-Emitting Diodes (OLEDs).
- Nolan, S. P. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- BenchChem. (2025). Application Notes and Protocols: 1H-Indazole in Organic Light-Emitting Diodes (OLEDs).
- Singh, U. P., & Singh, R. K. (2023). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Application of indazole compounds in OLED devices.
- ResearchGate. (n.d.). Structures of substituted 2H‐indazoles.
- ResearchGate. (n.d.). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview.
- Li, Y., et al. (n.d.). Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. PubMed.
- Karthikeyan, B., & Ramakrishnan, S. (n.d.).
- Wikipedia. (2023).
- Wang, L., et al. (n.d.). Efficient organic light-emitting diodes based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole derivatives with narrow emission bandwidths and low efficiency roll-offs.
- ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Chemistry Channel. (2023, March 6).
- ChemicalBook. (n.d.). 3-Bromo-6-chloro-1H-indazole synthesis.
- Shu, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Kashani, S. K., Jessiman, J. E., & Newman, S. (2019).
- ResearchGate. (n.d.). Organic Light‐Emitting Diodes Based on Imidazole Semiconductors.
- Royal Society of Chemistry. (2020). High performance p-channel and ambipolar OFETs based on imidazo[4,5-f]-1,10-phenanthroline-triarylamines. RSC Publishing.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2023).
- TCI Chemicals. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-1H-pyrrole with Arylboronic Acids for Drug Discovery.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.). Progress in organic semiconducting materials with high thermal stability for organic light‐emitting devices.
- Royal Society of Chemistry. (n.d.). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Performance of large area (≥1 cm²) ITO‐based OPV single cells under....
- Ivanov, D. A., et al. (2018). Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. PubMed.
- Ghosh, S., & Jana, S. (2022).
- ResearchGate. (n.d.). Enhanced Photovoltaic Performance of Benzothiadiazole‐Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells.
- ResearchGate. (n.d.). Assembly, Structure, and Performance of an Ultra‐Thin Film Organic Field‐Effect Transistor (OFET) Based on Substituted Oligothiophenes.
- ResearchGate. (n.d.). Asymmetric Liquid Crystalline Dibenzo[a,h]anthracenes for Organic Semiconductors with High Mobility and Thermal Stability.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.). Organic field-effect transistor-based sensors: recent progress, challenges and future outlook.
- Frontiers. (2019). Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors.
- ResearchGate. (n.d.). Impact of Solubility of Organic Semiconductors for Solution-Processable Electronics on the Structure Formation: a Real-Time Study of Morphology and Electrical Properties.
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Application Notes and Protocols for Click Chemistry Applications of 6-Bromo-3-chloro-5-fluoro-1H-indazole Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The specific derivative, 6-Bromo-3-chloro-5-fluoro-1H-indazole, presents a unique molecular framework. Its trifunctional halogenation offers a rich platform for synthetic diversification, making it an intriguing starting material for the development of novel therapeutics and chemical probes.[3] The strategic placement of bromo, chloro, and fluoro substituents can significantly influence the molecule's physicochemical properties, metabolic stability, and target-binding interactions.
Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful set of reactions for the rapid and reliable assembly of molecular entities.[4][5] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as indispensable tools in drug discovery, bioconjugation, and materials science.[6][7] These reactions are characterized by their high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage.[]
This technical guide provides a comprehensive overview of the application of click chemistry to derivatives of this compound. We will detail protocols for the synthesis of azide- and alkyne-functionalized indazole derivatives and their subsequent use in CuAAC and SPAAC reactions. The methodologies described herein are designed to be robust and adaptable, enabling researchers to harness the full potential of this versatile scaffold.
Strategic Functionalization of the Indazole Core: N-Alkylation
The most common and reliable approach to introduce a click chemistry handle onto the indazole scaffold is through N-alkylation of the pyrazole ring.[9][10] However, the direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 isomers, posing significant purification challenges.[11][12] The regioselectivity of this reaction is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, as well as the choice of base and solvent.[9][13]
For this compound, the presence of a halogen at the C3 position is expected to sterically hinder the N2 position, thereby favoring alkylation at the N1 position.[9] Furthermore, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to promote N1 selectivity in the alkylation of various substituted indazoles.[10][14]
Experimental Workflow: Synthesis of Functionalized Indazole Derivatives
The following diagram illustrates the general workflow for the synthesis of azide- and alkyne-functionalized this compound derivatives.
Caption: Synthetic routes for preparing azide and alkyne derivatives of the indazole.
Protocol 1: Synthesis of 1-(3-azidopropyl)-6-bromo-3-chloro-5-fluoro-1H-indazole
This protocol details the N1-alkylation of this compound with an azide-terminated linker. The choice of a three-carbon linker provides flexibility for subsequent conjugation without introducing excessive hydrophobicity.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Azido-3-bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add 1-azido-3-bromopropane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N1-azido-functionalized indazole.
Expected Outcome and Characterization:
The reaction is anticipated to yield the N1-alkylated product as the major isomer. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Parameter | Expected Value |
| Yield | 70-85% |
| Reaction Time | 12-16 hours |
| ¹H NMR | Appearance of a triplet corresponding to the methylene protons adjacent to the indazole nitrogen. |
| IR Spectroscopy | Characteristic azide stretch around 2100 cm⁻¹. |
Protocol 2: Synthesis of 1-(prop-2-yn-1-yl)-6-bromo-3-chloro-5-fluoro-1H-indazole
This protocol describes the introduction of a terminal alkyne moiety onto the indazole scaffold, preparing it for CuAAC reactions.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide (3-bromopropyne), 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N1-alkyne-functionalized indazole.
Expected Outcome and Characterization:
Similar to the azide functionalization, N1-alkylation is the expected major product.
| Parameter | Expected Value |
| Yield | 75-90% |
| Reaction Time | 4-6 hours |
| ¹H NMR | Appearance of a singlet corresponding to the acetylenic proton and a doublet for the methylene protons adjacent to the indazole nitrogen. |
| IR Spectroscopy | Characteristic alkyne C-H stretch around 3300 cm⁻¹ and C≡C stretch around 2100 cm⁻¹. |
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a 1,4-disubstituted 1,2,3-triazole.[15] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate.[16] The use of a stabilizing ligand, like tris-(benzyltriazolylmethyl)amine (TBTA), can prevent the oxidation of the Cu(I) catalyst and improve reaction efficiency.[16] The electron-withdrawing nature of the halogen substituents on the indazole ring is not expected to significantly hinder the CuAAC reaction.[17]
Experimental Workflow: CuAAC Reaction
Caption: General scheme for the CuAAC reaction with the functionalized indazole.
Protocol 3: CuAAC Reaction of 1-(prop-2-yn-1-yl)-6-bromo-3-chloro-5-fluoro-1H-indazole with Benzyl Azide
This protocol provides a general procedure for the CuAAC reaction using the alkyne-functionalized indazole and a model azide.
Materials:
-
1-(prop-2-yn-1-yl)-6-bromo-3-chloro-5-fluoro-1H-indazole
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA)
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve 1-(prop-2-yn-1-yl)-6-bromo-3-chloro-5-fluoro-1H-indazole (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and TBTA (0.1 eq) in the same solvent mixture.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq) in water.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcome and Characterization:
The reaction should proceed cleanly to give the 1,4-disubstituted triazole product.
| Parameter | Expected Value |
| Yield | >90% |
| Reaction Time | 2-4 hours |
| ¹H NMR | Disappearance of the acetylenic proton signal and the appearance of a new singlet for the triazole proton. |
| Mass Spec | Observation of the molecular ion peak corresponding to the triazole product. |
Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is particularly well-suited for biological applications where the cytotoxicity of copper is a concern.[18][19] This reaction relies on the high ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO), to accelerate the cycloaddition with an azide.[20][21]
Experimental Workflow: SPAAC Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenated Heterocycles for Drug Discovery - Durham e-Theses [etheses.dur.ac.uk]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ucc.ie [research.ucc.ie]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. docs.aatbio.com [docs.aatbio.com]
- 21. broadpharm.com [broadpharm.com]
High-Throughput Screening of 6-Bromo-3-chloro-5-fluoro-1H-indazole as a Privileged Scaffold for Protein Kinase Inhibition
An Application Note for Drug Discovery Professionals
Senior Application Scientist: Dr. Evelyn Reed
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This application note presents a comprehensive, field-proven methodology for evaluating the inhibitory potential of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a novel and versatile indazole derivative, in a high-throughput screening (HTS) format.[3][4] We provide a detailed protocol for a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a gold-standard technique for interrogating enzyme activity in HTS campaigns.[5][6] The causality behind critical experimental choices, self-validating quality control systems, and a complete data analysis workflow are described to guide researchers in identifying and characterizing potential protein kinase inhibitors from this promising chemical class.
Introduction: The Rationale for Screening Halogenated Indazoles
Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the indazole core being particularly prominent.[7][8] Its bicyclic structure, composed of fused benzene and pyrazole rings, provides a rigid and synthetically tractable framework that can be strategically decorated to achieve high-affinity interactions with biological targets.[9] The therapeutic significance of this scaffold is exemplified by drugs like Axitinib and Pazopanib, both of which are potent multi-kinase inhibitors used in oncology and feature the 1H-indazole core.[1] These successes firmly establish protein kinases as a highly relevant target class for indazole-based compounds.[10]
The specific compound, this compound, presents an intriguing profile for kinase-directed screening. The strategic placement of three distinct halogens (F, Cl, Br) offers a unique electronic and steric landscape that can drive novel binding interactions and confer improved selectivity or potency compared to less substituted analogs. Furthermore, the 3-chloro substituent is of particular interest. While it can participate in standard hydrogen bonding or halogen bonding, it also introduces a potential electrophilic center. This opens the possibility for designing targeted covalent inhibitors, a paradigm that has gained significant traction for achieving durable and potent therapeutic effects, especially against challenging targets.[11][12]
This guide provides the necessary framework to systematically evaluate this compound's potential as a kinase inhibitor using a highly sensitive and scalable TR-FRET based assay.
The TR-FRET Kinase Assay: Principle and Design
To quantify the inhibitory activity of this compound, we employ a Lanthascreen®-type TR-FRET biochemical assay. This homogeneous (no-wash) assay format is exceptionally well-suited for HTS due to its robustness, low background, and high signal-to-noise ratio.[5][13]
The Causality of the Assay Principle: The assay measures the phosphorylation of a specific peptide or protein substrate by a target kinase. A long-lifetime terbium (Tb) or europium (Eu) chelate-labeled antibody (the FRET donor) is used to detect the phosphorylated product. The substrate itself is labeled with a fluorescent tracer like GFP or Alexa Fluor (the FRET acceptor).
-
In the absence of inhibition: The kinase actively phosphorylates its substrate. The anti-phospho-substrate antibody binds to the newly formed phosphopeptide, bringing the donor (antibody) and acceptor (substrate) into close proximity (<10 nm).
-
Energy Transfer: Excitation of the Terbium donor with a UV light source (e.g., 340 nm) results in a long-lived emission. If the acceptor is nearby, this energy is non-radiatively transferred to the acceptor, which then emits light at its characteristic wavelength (e.g., 520 nm).
-
In the presence of an inhibitor: The kinase's activity is blocked, preventing substrate phosphorylation. The donor-labeled antibody cannot bind, keeping the donor and acceptor separated. Consequently, energy transfer does not occur, and only the baseline emission from the donor is detected.
The use of a time-resolved measurement, where the signal is read after a delay (typically 100 µs), is a critical design choice. This delay allows for the decay of short-lived background fluorescence from plates, reagents, and test compounds, ensuring that the measured signal is specific to the FRET event and thereby increasing assay sensitivity and reliability.[14]
Caption: TR-FRET assay principle. Kinase activity enables FRET; inhibition disrupts it.
Experimental Protocols and Methodologies
This section provides a self-validating protocol. Each step is designed for maximal reproducibility and includes integrated quality control measures.
Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Test Compound | ||
| This compound | Matrix Scientific | Potential Kinase Inhibitor |
| DMSO, Anhydrous | Sigma-Aldrich | Compound solvent |
| Kinase System | ||
| Recombinant Human Kinase (e.g., CDK2/CycA) | Thermo Fisher | Enzyme target |
| Biotinylated Peptide Substrate (e.g., Biotin-PKTPKKAKKL) | AnaSpec | Substrate for phosphorylation |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | Phosphate donor |
| Detection System | ||
| Tb-anti-phospho-peptide Antibody | Thermo Fisher | FRET Donor; detects phosphorylated substrate |
| Streptavidin-Green Fluorescent Protein (SA-GFP) | Thermo Fisher | FRET Acceptor; binds biotinylated substrate |
| Assay Plates & Buffers | ||
| Low-Volume 384-well plates, black | Corning | HTS plate format |
| TR-FRET Dilution Buffer | Boston BioProducts | Maintains protein stability and assay performance |
| Kinase Reaction Buffer | Boston BioProducts | Provides optimal pH, salt, and cofactors (e.g., MgCl₂) for kinase activity |
Protocol 1: Compound Plate Preparation
Causality: Proper compound handling is paramount to avoid artifacts. Using a standardized acoustic liquid handler (e.g., ECHO) for compound transfer minimizes volume variability and DMSO concentration effects across the plate.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Intermediate Plate: Create an intermediate plate by performing a 1:100 dilution of the stock into DMSO to yield a 100 µM solution.
-
Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO directly in a source plate compatible with acoustic dispensing. This creates a concentration range to generate a full dose-response curve.
-
Acoustic Transfer: Using an acoustic liquid handler, transfer 50 nL from each well of the compound source plate into the corresponding wells of the final 384-well assay plate. This results in a final assay DMSO concentration of 0.5%, a level that minimizes interference with most enzymatic assays.
-
Plate Layout Design: A robust plate map is essential for data integrity.
| Wells | Content | Purpose |
| Columns 1-2 | 50 nL DMSO (No Inhibitor) | 0% Inhibition Control (High Signal) : Defines the top of the assay window. |
| Columns 3-4 | 50 nL Staurosporine (10 µM final) | 100% Inhibition Control (Low Signal) : Defines the bottom of the assay window. |
| Columns 5-24 | 50 nL of this compound serial dilution | Test Wells : Measures compound activity at various concentrations. |
Protocol 2: TR-FRET HTS Assay Execution
Methodology: This protocol is optimized for a 10 µL final assay volume in a 384-well plate. All additions should be performed with calibrated automated liquid handlers.
-
Kinase/Substrate Mix Addition (5 µL):
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentration should be determined during assay development to be at or near the Km for the substrate (e.g., 400 nM Biotin-Peptide, 2 nM CDK2/CycA).
-
Dispense 5 µL of this mix into all wells of the assay plate containing the pre-spotted compounds.
-
-
Incubation 1 (Compound-Kinase):
-
Seal the plate and centrifuge briefly (1 min at 1,000 rpm) to ensure contents are mixed.
-
Incubate for 30 minutes at room temperature. Rationale: This pre-incubation step allows the test compound to bind to the kinase target before the enzymatic reaction is initiated, which is critical for accurately measuring the potency of slow-binding or irreversible inhibitors.
-
-
Reaction Initiation (5 µL):
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The optimal ATP concentration should be at its apparent Km for the kinase (e.g., 20 µM), as this provides the highest sensitivity for detecting competitive inhibitors.
-
Dispense 5 µL of the ATP solution to all wells to start the reaction.
-
-
Incubation 2 (Kinase Reaction):
-
Seal, centrifuge, and incubate for 60 minutes at room temperature. The reaction time must be within the established linear range of the kinase reaction, determined during assay development.
-
-
Reaction Termination & Detection:
-
Prepare a 2X Detection Mix containing the Tb-anti-phospho-peptide antibody (e.g., 4 nM) and SA-GFP (e.g., 20 nM) in TR-FRET Dilution Buffer.
-
Add 10 µL of this mix to all wells. Note: The final volume is now 20 µL. This addition stops the kinase reaction by dilution and chelation of Mg²⁺ (if EDTA is included in the buffer).
-
-
Incubation 3 (Detection):
-
Seal, centrifuge, and incubate for 60 minutes at room temperature to allow for antibody-antigen binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar) with the following settings:
-
Excitation: 340 nm
-
Emission 1 (Acceptor): 520 nm
-
Emission 2 (Donor): 495 nm
-
Delay Time: 100 µs
-
Integration Time: 200 µs
-
-
HTS Workflow, Data Analysis, and Quality Control
A systematic workflow ensures that data is robust, reproducible, and correctly interpreted.
Caption: A comprehensive workflow from experimental execution to validated hit identification.
Data Processing
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor emission to the donor emission: Ratio = (Intensity_520nm / Intensity_495nm) * 1000
-
Normalize Data: Convert the raw ratios into percent inhibition using the on-plate controls: % Inhibition = 100 * (1 - (Ratio_TestWell - Avg_Ratio_100%Inhib) / (Avg_Ratio_0%Inhib - Avg_Ratio_100%Inhib))
Trustworthiness: The Z-Prime Factor (Z')
The Z' factor is a statistical parameter that provides a quantitative measure of the quality and robustness of an HTS assay. It is a self-validating metric calculated for every plate.[13]
Z' = 1 - (3 * (SD_0%Inhib + SD_100%Inhib) / |Avg_0%Inhib - Avg_100%Inhib|)
An assay is considered robust and suitable for HTS when Z' ≥ 0.5 . This calculation must be performed for each plate to ensure the data is reliable before proceeding to curve fitting.
Hypothetical Data Summary and Interpretation
The processed data is fitted to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
| Parameter | Hypothetical Value | Interpretation |
| Z' Factor | 0.78 | Excellent assay quality, indicating a large and clear signal window. |
| Signal-to-Background (S/B) | 15 | Strong signal separation between positive and negative controls. |
| IC₅₀ (this compound) | 750 nM | Sub-micromolar potency, identifying this compound as a "hit" worthy of follow-up. |
An IC₅₀ value of 750 nM suggests that this compound is a moderately potent inhibitor of the hypothetical kinase. This result would trigger further investigation, including:
-
Orthogonal Assays: Confirming activity in a different assay format (e.g., an ADP-Glo luminescence assay) to rule out technology-specific artifacts.[15]
-
Selectivity Profiling: Screening the compound against a panel of other kinases to determine its selectivity profile.[16]
-
Mechanism of Action Studies: Investigating whether the compound is ATP-competitive, allosteric, or potentially covalent.
Conclusion
This application note provides a detailed, scientifically-grounded framework for leveraging this compound in high-throughput screening campaigns for kinase inhibitor discovery. By employing a robust TR-FRET assay with stringent, integrated quality control measures, researchers can confidently identify and characterize novel inhibitors. The provided protocols explain not only the "how" but the "why" of each step, empowering drug discovery professionals to adapt this methodology for their specific kinase of interest and accelerate the journey from a promising scaffold to a potential therapeutic lead.
References
- RSC Medicinal Chemistry. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. PubMed. [Link]
- Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors. [Link]
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]
- National Center for Biotechnology Information. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
- Oreate AI Blog. (2025).
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- ResearchGate. (2022).
- National Center for Biotechnology Information. (n.d.). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. PubMed Central. [Link]
- WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]
- ResearchGate. (n.d.). Structure and synthesis of indazole. [Link]
- National Center for Biotechnology Information. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. PubMed Central. [Link]
- Antibodies.com. (2025). Measuring Protein-Protein Interactions with Luminescent Proximity Assays. [Link]
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]
- National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. [Link]
- Loughborough University Research Repository. (2003). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. [Link]
- ResearchGate. (2015). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
- Semantic Scholar. (n.d.). Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]
- ResearchGate. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. [Link]
- ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloro-1H-indazole. PubChem.
- ResearchGate. (2018). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]
- National Center for Biotechnology Information. (2023).
- CRO SPLENDID LAB. (n.d.). 6-Bromo-5-fluoro-1H-indazole.
- AOBChem. (n.d.). 6-Bromo-5-fluoro-1H-indazole.
- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
- Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole (CAS No. 1286734-78-8).[1][2][3] This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the multi-step synthesis of this complex, polyhalogenated heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and analogous synthetic procedures for related indazole derivatives.
Synthetic Overview: A Plausible Pathway
While a specific, detailed protocol for this compound is not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be constructed based on well-established methodologies for indazole synthesis and halogenation. The proposed pathway involves a two-step process starting from the commercially available 6-Bromo-5-fluoro-1H-indazole.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A practical and readily available starting material is 6-Bromo-5-fluoro-1H-indazole (CAS No. 1286734-85-7).[4] This allows for a targeted C3-halogenation as the final key step.
Q2: What are the primary challenges in the chlorination of 6-Bromo-5-fluoro-1H-indazole?
A2: The main challenges include:
-
Regioselectivity: Ensuring the chlorination occurs exclusively at the C3 position without affecting other positions on the benzene ring. The electron-withdrawing nature of the existing halogens can deactivate the ring, but the C3 position of the indazole is generally susceptible to electrophilic halogenation.[5][6][7][8]
-
Reaction Control: Preventing over-chlorination or the formation of byproducts. The reaction conditions, such as temperature and stoichiometry of the chlorinating agent, must be carefully controlled.
-
Impurity Profile: The final product may contain unreacted starting material, regioisomers, or di-chlorinated species that can be challenging to separate.
Q3: How can I purify the final product, this compound?
A3: Purification of halogenated indazoles typically involves either recrystallization or column chromatography.[9]
-
Recrystallization: This is effective if the impurities have significantly different solubilities than the desired product. Common solvents for indazole derivatives include alcohols (methanol, ethanol), toluene, or mixtures with hexanes.[9]
-
Column Chromatography: For separating mixtures of compounds with similar polarities, such as regioisomers, silica gel column chromatography is the most versatile method. A gradient elution with a hexane/ethyl acetate system is a good starting point.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: A combination of techniques is essential:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product mass and to identify potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation and to confirm the regiochemistry of the chlorination.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently activated chlorinating agent: N-Chlorosuccinimide (NCS) may require activation. 2. Low reaction temperature: The reaction may have a significant activation energy barrier. 3. Poor solvent choice: The starting material may not be fully soluble, or the solvent may not be suitable for the reaction. | 1. Consider adding a catalytic amount of an acid (e.g., p-TsOH) or using a different solvent like DMF, which can facilitate the reaction. 2. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while carefully monitoring for byproduct formation. 3. Ensure the starting material is fully dissolved. Acetonitrile (MeCN) or Dimethylformamide (DMF) are often good choices for this type of halogenation. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high: Higher temperatures can lead to less selective reactions and the formation of undesired regioisomers. 2. Incorrect stoichiometry: An excess of the chlorinating agent can lead to di-chlorinated products. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration. 2. Use a slight excess (1.05-1.1 equivalents) of NCS and add it portion-wise to the reaction mixture to maintain a low concentration. |
| Difficult Purification: Co-eluting Impurities | 1. Formation of regioisomers: Isomers may have very similar polarities, making separation by standard column chromatography difficult. 2. Presence of insoluble byproducts: Some side reactions can produce intractable materials. | 1. Optimize the mobile phase for column chromatography; a less polar solvent system with a shallow gradient may improve separation. Alternatively, consider preparative HPLC for high-purity requirements. 2. Filter the crude reaction mixture before work-up to remove any insoluble materials. |
| Product Instability or Degradation | 1. Harsh work-up conditions: The indazole ring can be sensitive to strong acids or bases. 2. Exposure to light or heat: Polyhalogenated aromatic compounds can sometimes be light-sensitive. | 1. Use a mild work-up, such as a neutral or slightly basic aqueous wash (e.g., saturated sodium bicarbonate solution). 2. Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: C3-Chlorination of 6-Bromo-5-fluoro-1H-indazole
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and purity requirements.
Materials:
-
6-Bromo-5-fluoro-1H-indazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 6-Bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- BenchChem. (2025).
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1485-1490.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing.
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
- Kaur, H., & Kumar, V. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(14), 8687-8691.
- Arctom Scientific. (n.d.). CAS NO. 1286734-78-8 | this compound.
- Barbero, M., Cadamuro, S., Dughera, S., & Gualdani, G. (2014). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 12(34), 6645-6653.
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
- AccelaChem. (n.d.). 1286734-78-8,this compound.
- Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Sawant, S. D., et al. (2016). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Zhang, J., et al. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 78(23), 11848-11854.
- Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar.
- BIOFOUNT. (n.d.). 1286734-78-8|this compound.
- Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
- Bhat, U. V., Martis, G. J., Chikkanna, D., & Gaonkar, S. L. (2025). The Halogenation of Indazoles.
- Organic Syntheses. (n.d.). indazole.
- Qasid, M., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- ResearchGate. (n.d.). C3 Halogenation of 2H‐indazoles.
- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154.
- Perdicchia, D., et al. (2012).
- RSC Publishing. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.
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Technical Support Center: Purification of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Welcome to the technical support center for the purification of 6-Bromo-3-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining this key building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your purification processes effectively.
This resource addresses common challenges encountered during the purification of halogenated indazoles, offering solutions grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: Impurities typically originate from starting materials, side reactions during synthesis, or subsequent degradation. For halogenated indazoles, common impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, precursors may persist in the crude product.[1][2]
-
Positional Isomers: Halogenation reactions on the indazole ring can sometimes yield isomers that are notoriously difficult to separate due to their similar polarities and physical properties.[1]
-
Over-halogenated By-products: The use of potent halogenating agents can lead to the formation of di-bromo or di-chloro species.[2]
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as DMF, acetic acid, or toluene, are common contaminants.[1][3]
-
Degradation Products: Indazoles can be sensitive to prolonged exposure to harsh acidic or basic conditions, light, and high temperatures, leading to the formation of degradation impurities.[2]
Q2: My compound appears as a solid. Is recrystallization the best first-pass purification method?
A2: Recrystallization is an excellent and often preferred method for purifying solid compounds, especially for removing minor impurities when the target compound is highly crystalline.[1] Its effectiveness hinges on finding a suitable solvent system where the desired compound has high solubility in the hot solvent and low solubility when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent. For a multi-halogenated system like this, a solvent screen is highly recommended.
Q3: What analytical techniques are essential for assessing the purity of this compound?
A3: A combination of techniques is crucial for a comprehensive purity assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining purity by area percentage and resolving closely related impurities. A general-purpose method can be a good starting point for analysis.[2]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are vital for structural confirmation and identifying residual solvents or major impurities.[2][3] The N-H proton of the indazole ring is a characteristic exchangeable proton.[3]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurity peaks observed in the HPLC chromatogram.
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during purification. The following workflow provides a general decision-making framework.
Caption: General purification workflow for this compound.
Issue 1: Poor Recovery After Recrystallization
You observe a very low yield of crystals after cooling the recrystallization solvent.
| Possible Cause | Explanation & Solution |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent even at low temperatures. Solution: Perform a systematic solvent screen. An ideal solvent should poorly dissolve the compound when cold but dissolve it completely at its boiling point. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof).[1] |
| Excessive Solvent Volume | Using too much solvent will keep the compound in the solution even after cooling, preventing crystallization. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate a portion of the solvent and attempt to recrystallize again. |
| Premature Crystallization | The product crystallized too quickly during hot filtration, resulting in material loss on the filter paper or in the funnel. Solution: Pre-heat the filtration funnel and the receiving flask. Use a small amount of extra hot solvent to wash the equipment and combine it with the filtrate.[1] |
| Insufficient Cooling | The cooling period was too short, or the final temperature was not low enough to maximize crystal formation. Solution: Allow the solution to cool slowly to room temperature first to form well-defined crystals. Then, place the flask in an ice bath or refrigerator for an extended period (e.g., >1 hour) to maximize the yield.[1] |
Issue 2: Impurities Persist After Column Chromatography
Your HPLC or NMR analysis shows that impurities are still present after purification on a silica gel column.
Caption: Troubleshooting flowchart for impure fractions post-chromatography.
| Possible Cause | Explanation & Solution |
| Column Overloading | Loading too much crude material onto the column leads to broad peaks and poor separation. Solution: Reduce the amount of sample loaded relative to the stationary phase. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1] |
| Inappropriate Mobile Phase | The eluent system may not have sufficient selectivity to resolve your product from a key impurity. Solution: Perform thorough TLC analysis first. Screen different solvent systems (e.g., Heptane/Ethyl Acetate, Dichloromethane/Methanol) to find one that gives good separation (ΔRf > 0.2) between the product and impurities. A shallow gradient during the column run can improve separation. |
| Compound Insolubility | If the compound precipitates at the top of the column during loading, it will streak down the column rather than forming a tight band. Solution: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or acetone) and adsorb it onto a small amount of silica gel. After drying, this "dry load" can be loaded onto the column, which often results in better separation. |
Issue 3: Unexpected Peak in HPLC or NMR
A significant, unidentified peak appears in your analytical data for the purified product.
| Possible Cause | Explanation & Solution |
| Isomeric Impurity | A positional isomer formed during synthesis may have very similar polarity to the desired product, causing it to co-elute. Solution: This is a challenging separation. Consider using preparative HPLC for high-purity requirements, as it offers much higher resolving power than standard column chromatography.[2] Alternatively, re-evaluating the synthetic route to minimize isomer formation may be necessary. |
| Contamination | The peak could be from contaminated glassware, solvents, or a previous run on the analytical instrument. Solution: Run a blank injection (mobile phase only) on the HPLC to check for system contamination.[2] Ensure all glassware is scrupulously clean and use fresh, HPLC-grade solvents for your analysis. |
| Product Degradation | The compound may be degrading on the silica column or during solvent evaporation (e.g., due to heat). Halogenated indazoles can be sensitive. Solution: Consider using a neutral stationary phase like alumina if you suspect degradation on acidic silica.[1] Use lower temperatures for solvent evaporation (rotary evaporator water bath < 40°C). |
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
This protocol helps identify a suitable solvent system for purifying this compound.
-
Place approximately 10-20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature until a total of 0.5 mL is reached. Note the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a heating block. Add more solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Evaluate: The ideal solvent will show low solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.
| Solvent (Example) | Boiling Point (°C) | Polarity | Suitability Notes |
| Heptane | 98 | Non-polar | Good for washing non-polar impurities. May have low dissolving power. |
| Toluene | 111 | Non-polar | Often effective for halogenated aromatics, but requires higher temperatures.[1] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent, often used in mixtures with heptane/hexane. |
| Isopropanol | 82 | Polar Protic | Can be a good choice for compounds with H-bond donating/accepting ability. |
| Methanol/Ethanol | 65 / 78 | Polar Protic | Commonly used for indazole-type compounds.[1] |
Protocol 2: Flash Column Chromatography
This is a standard protocol for purification using a silica gel column.
-
TLC Analysis: Determine the optimal mobile phase using TLC. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., heptane). Pour the slurry into the column and allow it to pack under gravity or with light pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" as described in Issue 2. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity mixture (e.g., 95:5 Heptane/EtOAc) and gradually increasing the polarity (e.g., to 80:20 Heptane/EtOAc) based on TLC monitoring.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Technical Support Center: Purification of Halogen
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. Benchchem
- This compound Product Page.
- 6-Bromo-3-chloro-1H-indazole Product Page. Chem-Impex
- 6-Bromo-3-chloro-1H-indazole Chemical Properties. PubChem
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem
Sources
Technical Support Center: Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole. This highly functionalized indazole is a critical building block in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutic agents.[1][2] However, its multi-step synthesis presents several challenges, from controlling regioselectivity to minimizing side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during synthesis. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Issues During Diazotization and Sandmeyer Reaction
The conversion of a 3-aminoindazole precursor to the 3-chloro product via a Sandmeyer reaction is a common and critical step. This transformation, which involves the formation of a diazonium salt intermediate, is often the primary source of yield loss and impurity generation.[3]
Question 1: I'm observing a low yield and the formation of a sticky, yellow-brown precipitate during the diazotization/chlorination step. What is happening and how can I prevent it?
Answer:
This is a classic problem in diazotization chemistry. The formation of a colored, often insoluble precipitate points towards the generation of diazoamino compounds, while the low yield suggests premature decomposition of the diazonium salt intermediate.
The Underlying Cause:
-
Diazoamino Compound Formation: Your key intermediate, the aryl diazonium salt, is an electrophile. If the addition of your diazotizing agent (e.g., sodium nitrite) is too slow or the mixing is inefficient, localized areas of unreacted starting amine will persist. The electrophilic diazonium salt will then attack the nucleophilic starting amine, forming a highly colored and often insoluble diazoamino byproduct.[4]
-
Premature Decomposition: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5 °C.[5] If the reaction temperature is not strictly controlled, the diazonium salt can decompose, losing N₂ gas to form a highly reactive aryl cation or radical. This intermediate can then react non-selectively with water (forming phenols), counter-ions, or the solvent, leading to a complex mixture of impurities and reduced yield.
Troubleshooting and Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence. Use an ice-salt bath for more consistent cooling.
-
Optimized Reagent Addition: Add the aqueous solution of sodium nitrite slowly sub-surface to the acidic solution of your amine with vigorous stirring. This ensures rapid and homogeneous mixing, preventing localized excesses of either reactant.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic (e.g., using HCl or H₂SO₄). The acid protonates the nitrous acid precursor (NaNO₂) to form the active nitrosating agent, N₂O₃ or H₂NO₂⁺.[6] Insufficient acid can slow the desired reaction, allowing side reactions to dominate.
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent Sandmeyer step. Do not store it.
Workflow: Troubleshooting the Diazotization Step
Caption: The aryl radical intermediate can lead to the desired product or an unwanted byproduct.
Section 2: Challenges in Direct Halogenation
If your synthetic route involves direct bromination or chlorination of the indazole ring, achieving the correct regiochemistry without over-halogenation is the principal challenge.
Question 3: My bromination step is not selective, and I'm getting a mixture of positional isomers. How can I improve regioselectivity?
Answer:
The formation of multiple isomers is a common challenge when performing electrophilic aromatic substitution on a substituted heterocyclic ring like indazole. [7] The Underlying Cause:
The indazole ring has multiple positions available for electrophilic attack. The existing substituents (fluoro, chloro, and the pyrazole ring itself) exert directing effects that influence where the incoming electrophile (e.g., Br⁺) will add. Sometimes these directing effects are not fully controlling, leading to a mixture of products. Halogenation of indazoles often occurs at the 3-position, but can also occur at the 5- and 7-positions depending on the conditions and existing substituents. [8][9] Troubleshooting and Solutions:
-
Choice of Halogenating Agent: The reactivity and bulkiness of the halogenating agent can influence selectivity.
-
N-Bromosuccinimide (NBS): Often provides better regioselectivity for bromination compared to liquid bromine (Br₂) due to its milder nature. [7] * N-Chlorosuccinimide (NCS): A common choice for chlorination.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Common solvents include acetonitrile, DMF, or chlorinated solvents like DCM. [4]An empirical screening of solvents may be necessary to find the optimal conditions for your specific substrate.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the product formed via the lowest activation energy pathway.
-
Protecting Groups: In complex syntheses, it may be necessary to protect one of the nitrogen atoms of the indazole ring to block certain positions and direct the halogenation to the desired site. The protecting group can be removed in a subsequent step.
Section 3: Purification and Impurity Profiling
A successful synthesis is defined by the purity of the final compound. Identifying and removing process-related impurities is a critical final step.
Question 4: What are the most common impurities I should look for, and what is the best strategy for purifying the final product?
Answer:
The most common impurities are typically unreacted starting materials, intermediates, and the side products discussed above. Effective purification requires a robust analytical assessment followed by a suitable purification technique.
Common Impurities and Their Detection:
| Impurity Name/Class | Likely Origin | Recommended Analytical Method |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS, TLC [4][10] |
| Positional Isomers | Lack of regioselectivity in halogenation | HPLC, LC-MS, NMR [4] |
| Over-halogenated Species | Excess halogenating agent | HPLC, LC-MS |
| De-aminated/De-halogenated Byproducts | Reductive side reactions | HPLC, LC-MS |
| Diazoamino Compounds | Diazotization side reaction | Visual (color), Insolubility [4] |
| Residual Solvents | Incomplete removal during work-up | NMR, GC-MS [4] |
Purification Strategies:
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a crystalline solid product. [4]The key is finding a suitable solvent or solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble. Common solvents for indazoles include alcohols (methanol, ethanol) or toluene. [4]2. Column Chromatography: If recrystallization is ineffective, particularly for separating isomers or closely related impurities, silica gel column chromatography is the preferred method. A carefully selected eluent system (e.g., a gradient of ethyl acetate in heptane/hexane) is crucial for achieving good separation.
-
Aqueous Wash / Liquid-Liquid Extraction: During the work-up, carefully washing the organic layer with aqueous solutions (e.g., dilute base, brine) can remove acidic or water-soluble impurities before the final isolation steps.
Protocol: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable boiling solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities (like charcoal).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Technical Support Center: Purification of Halogen
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem.
- Sandmeyer reaction. Wikipedia.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Reactions involving arenediazonium salts. Lumen Learning - Organic Chemistry II.
- Diazotis
- 6-Bromo-3-chloro-1H-indazole. Chem-Impex.
- Sandmeyer Reaction Mechanism. BYJU'S.
- optimizing reaction conditions for bromo-indazole synthesis. Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC)
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
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- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Welcome to the technical support guide for 6-Bromo-3-chloro-5-fluoro-1H-indazole. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of this versatile but challenging heterocyclic scaffold. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts governing the reactivity of this compound.
Q1: What are the stable tautomeric forms of this indazole, and how does this affect its functionalization?
A1: Indazole, also known as benzopyrazole, primarily exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is generally considered the more thermodynamically stable and predominant form.[1][2][3] This equilibrium is crucial because reactions involving the pyrazole nitrogen, such as N-alkylation or N-arylation, can occur at either the N1 or N2 position, often yielding a mixture of regioisomers.[4][5][6] The specific reaction conditions (base, solvent, temperature) and the electronic nature of the substituents on the indazole ring determine the final ratio of N1 to N2 products.[7][8][9]
Caption: Annular tautomerism of the indazole core.
Q2: What is the general reactivity order for the different positions on the this compound ring?
A2: The reactivity of the various positions on the indazole ring is highly dependent on the type of reaction being performed.
-
N-Functionalization: The N-H proton on the pyrazole ring is the most acidic site, making N-deprotonation and subsequent reaction with electrophiles (e.g., alkyl halides) a primary pathway. The competition between N1 and N2 substitution is a central challenge.[6]
-
Palladium-Catalyzed Cross-Coupling: For reactions like Suzuki or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bonds is paramount. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf >> C-Cl.[10] Therefore, the C6-Bromo position is significantly more reactive than the C3-Chloro position under typical cross-coupling conditions. This inherent difference is the key to achieving regioselectivity.
-
C3-Position: The C3-chloro bond is relatively unreactive in standard nucleophilic aromatic substitution and is less reactive than the C6-bromo bond in cross-coupling reactions. Direct functionalization at C3 often requires initial halogen exchange (e.g., to C3-iodo) or specific C-H activation strategies, though the latter can be complex.[11][12]
-
Benzene Ring C-H Functionalization: Direct C-H functionalization at C4 or C7 is challenging and typically requires directing groups to achieve selectivity.[13][14]
Q3: How do the electronic properties of the bromo, chloro, and fluoro substituents influence reactivity?
A3: All three halogen substituents (F, Cl, Br) are electron-withdrawing via induction, which deactivates the benzene ring towards electrophilic aromatic substitution. However, their effects on the pyrazole moiety and cross-coupling reactivity are more nuanced:
-
Fluoro Group (C5): The highly electronegative fluorine atom strongly withdraws electron density, lowering the pKa of the N-H proton and potentially influencing the N1/N2 ratio in deprotonation/alkylation reactions.
-
Chloro Group (C3): This group deactivates the C3 position. Its primary role is often as a stable placeholder while more reactive sites like C6-Br or the N-H are functionalized.
-
Bromo Group (C6): This is the most versatile site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions due to the C-Br bond's higher reactivity compared to the C-Cl bond.
Section 2: Troubleshooting Guides by Reaction Type
This section provides practical, step-by-step guidance for overcoming common regioselectivity issues.
N-Functionalization (Alkylation/Arylation)
Issue: My N-alkylation reaction is producing a difficult-to-separate mixture of N1 and N2 isomers, resulting in a low yield of my desired product.
This is the most common problem encountered when functionalizing the indazole core. The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging and inefficient. The key to success is to employ conditions that strongly favor one regioisomer over the other.
Caption: Troubleshooting workflow for regioselective N-alkylation.
N1-substituted indazoles are often the thermodynamically more stable product.[6][7] Conditions that allow for equilibration or are under thermodynamic control will strongly favor the N1 isomer. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a field-proven method for achieving excellent N1 selectivity.[7][8][9]
Causality: The high N1 selectivity is often attributed to the formation of a sodium indazolide salt. In a less polar solvent like THF, the sodium cation can chelate between the N2 nitrogen and a nearby Lewis basic site (like an ester or amide at C3), sterically directing the incoming electrophile to the N1 position.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Effervescence (H₂ gas) should be observed.
-
Electrophile Addition: Cool the reaction back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat (e.g., 50 °C) if the electrophile is less reactive. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Expected Outcome: This protocol should yield the N1-alkylated product with high regioselectivity (>95:5 in many cases).[7][8]
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Indazole-3-carboxylic acid | Alkyl Bromide | NaH | THF | Selective N1 | [4] |
| 3-Carboxymethyl indazole | Alkyl Bromide | NaH | THF | >99:1 | [4] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 38:46 | [4][5] |
| 1H-Indazole | Isobutyl Bromide | K₂CO₃ | DMF | 58:42 | [4] |
| C-7 NO₂ or CO₂Me Indazoles | Alkyl Halide | NaH | THF | ≥ 4:96 (N2 selective) | [7][8][9] |
Note: As the table shows, polar aprotic solvents like DMF can lead to poor selectivity, while specific substituent patterns (e.g., C7-EWG) can override the general trend and favor N2 alkylation.
Palladium-Catalyzed Cross-Coupling (Suzuki & Buchwald-Hartwig)
Issue: I want to perform a Suzuki or Buchwald-Hartwig reaction, but I am unsure which halogen will react. How can I selectively functionalize the C6-Bromo position without affecting the C3-Chloro position?
This is a question of chemoselectivity. As established, the C-Br bond is significantly more labile to oxidative addition by palladium(0) than the C-Cl bond. This difference in reactivity can be exploited to achieve highly selective functionalization.
The key is to use a palladium catalyst and conditions that are active enough to couple the aryl bromide but not so harsh that they begin to react with the aryl chloride. Standard Suzuki conditions are generally well-suited for this transformation.[15]
Causality: The catalytic cycle for Suzuki coupling begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[16] The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that the activation barrier for this step is significantly lower for the C6-Bromo position, leading to preferential reaction at that site.
Caption: Energy preference for C-Br vs. C-Cl oxidative addition.
Step-by-Step Protocol:
-
Prerequisites: If the N-H is not already functionalized, it is highly recommended to protect it first (e.g., as an N-THP, N-SEM, or N-Boc derivative) to prevent side reactions and improve solubility. The following protocol assumes a pre-functionalized N1 position.
-
Preparation: To a microwave vial or Schlenk tube, add the N-protected 6-Bromo-3-chloro-5-fluoro-indazole (1.0 eq), the desired arylboronic acid or pinacol ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst: Add the palladium catalyst. A robust choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically 3-5 mol %.[15]
-
Solvent: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (e.g., 4:1 ratio) or DME/Water.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the reaction to 80-100 °C and stir for 2-16 hours. Monitor progress by LC-MS, looking for the consumption of starting material and the appearance of the product mass corresponding to the displacement of Br (not Cl).
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the desired 6-aryl-3-chloro-5-fluoro-indazole derivative by flash column chromatography.
Expected Outcome: This protocol will selectively yield the C6-coupled product, leaving the C3-chloro group intact for potential subsequent functionalization under more forcing conditions if desired.
The same principle of reactivity (C-Br > C-Cl) applies to the Buchwald-Hartwig amination.[17]
-
Catalyst System: Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle) with a suitable phosphine ligand (e.g., XPhos, RuPhos, or SPhos).
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[18]
-
Conditions: The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (80-110 °C).
-
Selectivity: These conditions will strongly favor the amination at the C6-bromo position.
References
- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health.
- Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. Tetrahedron. (Note: This is a future-dated reference from the search results, used for general context).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Smith, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing.
- ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions.
- Davies, H. M. L., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. (Note: This is a future-dated reference from the search results, used for general context).
- ResearchGate. (n.d.). Annular tautomerism of indazole.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Zhang, J., et al. (n.d.). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry (RSC Publishing).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Carboni, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- De la Cruz, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Panda, S. S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Stuart, D. R., et al. (n.d.). Rhodium(III)
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). (PDF) Direct Catalytic Functionalization of Indazole Derivatives.
- Malig, T. C., et al. (2019).
- Smith, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate.
- De la Cruz, P., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Frank, D., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors.
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. research.ucc.ie [research.ucc.ie]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. soc.chim.it [soc.chim.it]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nobelprize.org [nobelprize.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
"6-Bromo-3-chloro-5-fluoro-1H-indazole" stability and storage issues
Welcome to the technical support guide for 6-Bromo-3-chloro-5-fluoro-1H-indazole (CAS No. 1286734-78-8). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and storage of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes information from structurally related compounds and general principles of chemical handling to provide a robust framework for its use.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary physical and chemical properties of this compound?
A1: this compound is a halogenated indazole derivative. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 1286734-78-8 | [1][2][3] |
| Molecular Formula | C₇H₃BrClFN₂ | [1] |
| Molecular Weight | 249.48 g/mol | [1] |
| Appearance | Solid | [4] |
| Purity | Typically >95% | [5] |
| Hazard Classification | Irritant | [1][6] |
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a cool, dark, and dry environment. Based on data for similar halogenated indazoles, the recommended storage temperature is between 2-8°C.[5][7] The container should be tightly sealed to prevent moisture absorption and sublimation. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric components.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood.[8][9] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye irritation.[8][10] Avoid generating dust. For long-term storage, it is best to aliquot the compound into smaller, single-use vials to prevent repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Q4: What solvents are compatible with this compound?
A4: While specific solubility data for this compound is not widely published, indazole derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.[11] It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application. Note that the compound is generally considered insoluble in water.[12]
Q5: Are there any known chemical incompatibilities for this compound?
A5: Yes, based on the reactivity of similar halogenated indazoles, this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Contact with these substances could lead to vigorous reactions and degradation of the compound. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before mixing with other chemicals.[8]
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: The compound has changed color or appearance during storage.
-
Potential Cause: This could indicate degradation due to exposure to light, moisture, or reactive atmospheric gases. Improper sealing of the container is a common cause.
-
Troubleshooting Steps:
-
Assess the Extent: If only a small portion of the compound is discolored, it may still be possible to use the unaffected material. However, for quantitative applications, it is recommended to use a fresh, uncompromised sample.
-
Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C, in a dark and dry location with a tightly sealed cap.[5][7]
-
Future Prevention: Aliquot new batches of the compound into smaller vials to minimize exposure of the bulk supply. Consider backfilling vials with an inert gas like argon or nitrogen before sealing.
-
Issue 2: Inconsistent results in biological assays.
-
Potential Cause: This could be due to the degradation of the compound in solution, particularly in aqueous buffers. The stability of the compound in your specific assay medium may be limited.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. Avoid storing stock solutions for extended periods unless their stability has been validated under your specific storage conditions.
-
Conduct a Stability Study: A simple stability study can be performed by preparing a solution of the compound in your assay buffer and analyzing its concentration at different time points (e.g., 0, 2, 8, and 24 hours) using HPLC-UV or LC-MS.[11]
-
Minimize Exposure: Protect solutions from light and maintain them at a controlled temperature (e.g., on ice) during the experiment, if permissible by the assay protocol.
-
Issue 3: Difficulty in dissolving the compound.
-
Potential Cause: The compound may have low solubility in the chosen solvent, or the dissolution kinetics may be slow.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: As mentioned in the FAQ, DMSO and DMF are good starting points for creating stock solutions.[11]
-
Use Gentle Warming and Sonication: If the compound is slow to dissolve, gentle warming (to 30-40°C) and brief sonication can aid in dissolution. However, be cautious with warming as it can accelerate degradation if the compound is thermally labile.
-
Perform a Solubility Test: Before preparing a large volume of solution, perform a small-scale test to determine the approximate solubility in your desired solvent.
-
III. Experimental Protocols & Visualizations
Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage
This protocol is designed to preserve the integrity of the compound by minimizing exposure to environmental factors.
Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Spatula
-
Analytical balance
-
Inert gas (Argon or Nitrogen) source with a gentle stream
-
Labeling materials
Procedure:
-
Perform all operations in a fume hood.
-
Weigh the desired amount of the compound into pre-labeled amber glass vials.
-
Gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.
-
Immediately and tightly seal the vials with Teflon-lined caps.
-
Parafilm the caps for an extra layer of protection against moisture.
-
Store the aliquoted vials at 2-8°C in a dark location.
Troubleshooting Decision Tree for Compound Instability
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway Overview
While specific degradation pathways for this compound are not documented, halogenated aromatic compounds can be susceptible to certain degradation mechanisms. This diagram illustrates a generalized potential degradation pathway.
Caption: Potential degradation pathways for the compound.
IV. References
-
6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai - Manas Petro Chem. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University. (n.d.). Retrieved January 10, 2026, from [Link]
-
CHEMICAL RESISTANCE CHART. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemical Storage Guidelines - LSU. (n.d.). Retrieved January 10, 2026, from [Link]
-
Storage of Hazardous Chemicals in Laboratories - Health and Safety Authority. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemical Compatibility Database from Cole-Parmer. (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemical Storage Guidelines - Environmental Health and Safety. (n.d.). Retrieved January 10, 2026, from [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. 1286734-78-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 1286734-78-8 [m.chemicalbook.com]
- 4. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
Troubleshooting "6-Bromo-3-chloro-5-fluoro-1H-indazole" NMR peak assignments
Technical Support Center: 6-Bromo-3-chloro-5-fluoro-1H-indazole
Welcome to the technical support guide for researchers working with this compound. This document provides in-depth troubleshooting for common issues encountered during Nuclear Magnetic Resonance (NMR) analysis. The question-and-answer format is designed to directly address specific challenges in peak assignment and spectral interpretation, ensuring both accuracy and efficiency in your characterization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I have synthesized this compound. What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants?
Answer: Obtaining a reference spectrum for a novel or sparsely documented compound requires a combination of prediction based on analogous structures and computational software. Direct experimental data for this compound is not readily available in public literature. However, we can build a highly reliable predicted spectrum by analyzing the substituent effects on the indazole core.
The primary influences on the chemical shifts are:
-
Indazole Core: The inherent electronic structure of the bicyclic aromatic system.
-
Electron-Withdrawing Groups (EWGs): The chloro, bromo, and fluoro substituents deshield nearby nuclei, shifting their signals downfield (to higher ppm).
-
N-H Tautomerism: Indazole exists in 1H and 2H tautomeric forms. In solution, the 1H-indazole form is generally more stable and thus the predominant species observed.[1][2]
Based on data from related halogenated indazoles and general principles, we can predict the following spectral features.
Data Presentation: Predicted NMR Parameters
| Atom | Nucleus | Predicted δ (ppm) | Expected Multiplicity | Key Coupling Constants (J in Hz) |
| H-4 | ¹H | 7.6 - 7.9 | Doublet (d) | ³JH4-F5 ≈ 6-9 Hz |
| H-7 | ¹H | 7.4 - 7.7 | Doublet (d) | ⁴JH7-F5 ≈ 4-6 Hz |
| NH -1 | ¹H | 12.0 - 14.0 | Broad Singlet (br s) | - |
| C-3 | ¹³C | 140 - 145 | Singlet (s) | ²JC3-H4 ≈ 3-5 Hz |
| C-4 | ¹³C | 110 - 115 | Doublet (d) | ²JC4-F5 ≈ 20-25 Hz |
| C-5 | ¹³C | 155 - 160 (¹JC-F) | Doublet (d) | ¹JC5-F5 ≈ 240-260 Hz |
| C-6 | ¹³C | 100 - 105 | Doublet (d) | ²JC6-F5 ≈ 25-30 Hz |
| C-7 | ¹³C | 115 - 120 | Singlet (s) | ³JC7-F5 ≈ 3-5 Hz |
| C-7a | ¹³C | 140 - 145 | Singlet (s) | - |
| C-3a | ¹³C | 120 - 125 | Singlet (s) | - |
| F-5 | ¹⁹F | -115 to -125 | Multiplet (m) | ³JF5-H4 ≈ 6-9 Hz, ⁴JF5-H7 ≈ 4-6 Hz |
Causality Insight: The large one-bond carbon-fluorine coupling (¹JC5-F5) is a definitive feature for identifying C-5. The two- and three-bond couplings (ⁿJCF and ⁿJHF) are critical for assigning the remaining atoms through 2D NMR experiments like HMBC and HSQC.[3][4] For more precise, structure-specific predictions, using computational software is highly recommended.[5][6][7]
Question 2: My ¹H NMR spectrum shows two doublets in the aromatic region, but I'm unsure which is H-4 and which is H-7. How can I definitively assign them?
Answer: This is a common challenge. The key to distinguishing H-4 and H-7 lies in their coupling to the fluorine at position 5. The through-bond coupling constant (J) is distance-dependent.
-
H-4 is three bonds away from F-5 (H-C4-C5-F), resulting in a larger coupling constant, typically ³JH4-F5 ≈ 6-9 Hz .
-
H-7 is four bonds away from F-5 (H-C7-C7a-C5-F), resulting in a smaller long-range coupling, typically ⁴JH7-F5 ≈ 4-6 Hz .
Therefore, the proton signal appearing as a doublet with the larger splitting will be H-4, while the one with the smaller splitting will be H-7. For unambiguous confirmation, a 2D ¹H-¹³C HMBC experiment is invaluable. You should observe a correlation from H-4 to C-5 and C-3a, whereas H-7 will show correlations to C-5, C-6, and C-7a.
Mandatory Visualization: Key HMBC Correlations for Proton Assignment
Caption: Key 2D HMBC correlations from H-4 and H-7.
Question 3: I see a very broad signal around 13 ppm that disappears when I add a drop of D₂O. What is this signal and why does it disappear?
Answer: This signal is the N-H proton of the indazole ring. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature.
Causality Insight: The disappearance upon adding deuterium oxide (D₂O) is a classic confirmatory test for exchangeable protons (like N-H, O-H, S-H). The acidic N-H proton rapidly exchanges with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal vanishes from the spectrum.[8]
Experimental Protocols: D₂O Exchange Experiment
This is a self-validating protocol to confirm the identity of an exchangeable proton.
-
Acquire Initial Spectrum: Dissolve your sample (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of D₂O to the sample.
-
Mix Thoroughly: Cap the tube and invert it several times to ensure complete mixing. You may see an emulsion form, which should settle.
-
Re-acquire Spectrum: Place the tube back in the spectrometer, lock, and shim again. Re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The N-H proton signal should have disappeared or significantly diminished in intensity. A new, potentially broad signal for HOD may appear between 4-5 ppm in CDCl₃ or around 3.3 ppm in DMSO-d₆.
Question 4: The N-H proton signal in my spectrum is extremely broad, almost blending into the baseline. What causes this, and how can I obtain a sharper signal?
Answer: Severe broadening of the N-H proton signal is common and typically results from two main phenomena:
-
Intermediate Rate of Chemical Exchange: Protons on the nitrogen can exchange with trace amounts of water or other acidic protons in the sample. If this exchange occurs at a rate comparable to the NMR timescale, it leads to significant peak broadening.[9][10]
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and is quadrupolar. This means it has a non-spherical charge distribution, which can lead to rapid relaxation of both itself and adjacent nuclei (like the N-H proton), causing the proton's signal to broaden.
Troubleshooting Protocol:
-
Change Solvent: The choice of solvent has the most significant impact.
-
Aprotic, Non-polar (e.g., CDCl₃): Exchange is often slower, but if trace acid/water is present, broadening can be severe.
-
Aprotic, Polar (e.g., DMSO-d₆): This is often the best choice. DMSO is a strong hydrogen bond acceptor. It forms a relatively stable hydrogen bond with the N-H proton, which slows down intermolecular exchange and decouples it from the quadrupolar relaxation of the nitrogen, resulting in a much sharper signal.[1]
-
-
Lower the Temperature: Acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) can slow the rate of chemical exchange, often leading to a sharper peak.
-
Acidify the Sample: Adding a very small amount of acid (e.g., a microliter of trifluoroacetic acid) can sometimes sharpen signals by catalyzing the exchange to a rate that is "fast" on the NMR timescale, resulting in a sharp, averaged signal. However, this can also shift other peaks, so it should be used judiciously.[11]
Mandatory Visualization: Troubleshooting Workflow for Broad Peaks
Caption: Systematic workflow for diagnosing broad NMR signals.
Question 5: I have extra, unexpected peaks in my ¹H or ¹⁹F NMR spectrum. What are the likely sources?
Answer: Unexpected peaks are a common issue stemming from several sources. A systematic evaluation is the best approach.
Data Presentation: Common Impurities and Artifacts
| Source of Peak | Typical ¹H NMR Appearance (in CDCl₃) | How to Confirm / Remove |
| Residual Solvents | Ethyl Acetate: ~2.05 (q), ~1.26 (t), ~4.12 (s). Dichloromethane: ~5.30 (s). Acetone: ~2.17 (s). | Compare to known solvent charts. Remove under high vacuum, possibly by co-evaporation with a more volatile solvent like dichloromethane.[8] |
| Water | Broad singlet, ~1.56 ppm (can vary). | Disappears with D₂O exchange. Use fresh, dry NMR solvent. |
| Starting Materials | e.g., 6-bromo-5-fluoro-1H-indazole. | Compare the spectrum to that of the starting material. Re-purify the sample (e.g., column chromatography, recrystallization). |
| Regioisomers | A second set of similar, but distinct, aromatic signals. | Arises from incomplete regioselectivity during synthesis (e.g., chlorination at a different position). Confirm with LC-MS and 2D NMR. Often difficult to remove; may require careful chromatographic separation. |
| Degradation Products | Peaks that appear or grow over time. | Re-run NMR on a freshly prepared sample. Store the compound under inert gas, protected from light and moisture.[12] |
Experimental Protocols: Sample Spiking
This protocol helps confirm if an impurity peak matches a known compound (e.g., a starting material).
-
Acquire Spectrum of Your Sample: Obtain a clear ¹H NMR spectrum of your purified compound.
-
Prepare Spiking Solution: In a separate vial, dissolve a tiny amount of the suspected impurity (e.g., the starting material) in the same deuterated solvent.
-
Spike the Sample: Add a small aliquot (e.g., 10 µL) of the spiking solution to your NMR tube.
-
Re-acquire Spectrum: Mix well and re-acquire the ¹H NMR spectrum.
-
Analyze: If the intensity of the unknown peak increases while all other peaks remain proportional, you have confirmed the identity of that impurity.
References
- Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry.
- Fruchier, A., et al. (1982). NMR studies in the heterocyclic series XXIV—1H,13C and15N study of15N labelled indazoles. Magnetic Resonance in Chemistry. (Note: Specific URL not available from search, but the journal and authors are identifiable for manual search).
- Al-Suraify, S. M. T. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro–1-methyl-1H-indazole. International Journal of Pharmaceutical Research.
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Jiménez, P., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Boufroura, H., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. RSC Advances.
- PubChem. (n.d.). 3-Chloro-1H-indazole.
- Paul, S., et al. (n.d.). Supporting Information. New Journal of Chemistry.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Chemistry Stack Exchange. (2015). 1H NMR Broad peaks.
- Bell, N. G. A., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.
- ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part.
- Wiley-VCH. (2007). Supporting Information.
- Ma, S., et al. (2024). Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry.
- Parella, T. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.
- Sarotti, A. M., et al. (2009). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.
- Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Chemistry LibreTexts. (2019). Obtaining and Interpreting NMR Spectra.
- Bell, N. G. A., et al. (n.d.). Supporting Information: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Ottawa, NMR Facility. (n.d.). 19Flourine NMR.
- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin-Madison.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Malm, M., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.
- SoftwareOne Marketplace. (n.d.). NMR Predictors - ACD Labs.
- ACD/Labs. (n.d.). NMR Prediction.
- ChemAxon. (n.d.). NMR Predictor.
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.
- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Coupling Constants. University of Wisconsin-Madison.
- NMRium. (n.d.). The next-generation NMR software.
- Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. platform.softwareone.com [platform.softwareone.com]
- 6. acdlabs.com [acdlabs.com]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Identification in the Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-3-chloro-5-fluoro-1H-indazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of potential byproducts encountered during its synthesis. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your target compound.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in the synthesis of this compound.
Q1: What are the most probable synthetic routes for this compound, and how do they influence potential byproducts?
The choice of starting materials and the sequence of halogenation are critical. For instance, if the synthesis begins with an already brominated and fluorinated aniline, incomplete cyclization or side reactions during diazotization are primary concerns. If a bromo-fluoro-indazole is synthesized first, followed by chlorination, over-halogenation or the formation of regioisomers are potential issues.
Q2: What are the most common classes of byproducts I should expect?
A2: Generally, byproducts in the synthesis of halogenated indazoles can be categorized as follows:
-
Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of the initial substituted aniline or intermediate products from the cyclization or halogenation steps.
-
Regioisomers: During the cyclization of the diazonium salt, alternative ring closures can occur, leading to isomeric indazole cores. Similarly, during halogenation, the chlorine or bromine could potentially add to other positions on the benzene ring, although the 3-position is generally the most reactive for chlorination.
-
Over-halogenated Species: If the reaction conditions for chlorination or bromination are too harsh or the reaction time is extended, di-chloro or di-bromo species may form.
-
Dehalogenated Byproducts: In some instances, particularly during purification or under certain reaction conditions, loss of a halogen atom can occur, leading to a less-halogenated indazole.
-
Byproducts from Diazotization: The diazotization of anilines can sometimes lead to side products, such as phenols (from reaction with water) or coupled azo compounds, though these are typically minimized under controlled conditions.[1]
Q3: How can I best store my sample of this compound to prevent degradation?
A3: Halogenated heterocyclic compounds can be sensitive to light and moisture. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen) to minimize degradation.
II. Troubleshooting Guide: Byproduct Identification
This section provides detailed troubleshooting guidance for specific analytical observations you may encounter during your experiments.
Scenario 1: An Unexpected Peak is Observed in the HPLC Chromatogram
Issue: Your HPLC analysis of a synthesized batch of this compound shows one or more unexpected peaks.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities via HPLC.
Step-by-Step Guide:
-
LC-MS Analysis: The first and most critical step is to perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This will provide the mass-to-charge ratio (m/z) of the unexpected peak, and thus its molecular weight.
-
Hypothesize Potential Structures: Based on the molecular weight, you can hypothesize the identity of the byproduct. Consider the following possibilities:
Observed Mass Change from Target Potential Byproduct Identity Plausible Cause -35.45 amu De-chlorinated byproduct Incomplete chlorination or degradation -79.90 amu De-brominated byproduct Incomplete bromination or degradation +34.46 amu Di-chloro byproduct Over-chlorination +78.91 amu Di-bromo byproduct Over-bromination 0 amu (different retention time) Regioisomer Alternative cyclization or halogenation position Varies Unreacted starting material/intermediate Incomplete reaction -
High-Resolution NMR Spectroscopy: To confirm the structure of the hypothesized byproduct, acquire high-resolution Nuclear Magnetic Resonance (NMR) spectra.
-
¹H NMR: Will show characteristic shifts and coupling patterns for the protons on the indazole ring. The number of aromatic protons and their coupling constants can help differentiate regioisomers.
-
¹³C NMR: Provides information on the carbon skeleton. The chemical shifts of carbons attached to halogens are particularly informative.
-
¹⁹F NMR: Crucial for fluorinated compounds, this will confirm the presence and environment of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning proton and carbon signals and confirming the connectivity of the molecule, which is essential for distinguishing between isomers.
-
-
Compare with Known Spectra: Compare the acquired NMR data with literature values for similar halogenated indazoles. While exact spectra for all potential byproducts may not be available, the characteristic shifts and coupling patterns of protons and carbons in different positions on the indazole ring are often well-documented.[2][3][4]
-
Optimize Reaction/Purification Conditions: Once the byproduct is identified, you can modify the synthetic or purification protocol to minimize its formation. For example:
-
Incomplete reaction: Increase reaction time, temperature, or reagent stoichiometry.
-
Over-halogenation: Reduce reaction time, temperature, or the amount of halogenating agent.
-
Regioisomers: Modify the solvent, temperature, or catalyst to favor the desired isomer.
-
Purification: Employ a different chromatographic method (e.g., reverse-phase HPLC) or recrystallization solvent system to improve separation.
-
Scenario 2: Mass Spectrometry Shows an Isotopic Pattern Inconsistent with the Target Molecule
Issue: The mass spectrum of your product shows an isotopic pattern that does not match the expected pattern for a compound containing one bromine and one chlorine atom.
Background on Halogen Isotopic Patterns:
Chlorine and bromine have distinct isotopic signatures that are readily observable in a mass spectrum.
-
Chlorine: Has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), leading to an M+2 peak with roughly one-third the intensity of the molecular ion peak (M).
-
Bromine: Has two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in an M+2 peak of nearly equal intensity to the molecular ion peak.
For a molecule containing one chlorine and one bromine, the mass spectrum will exhibit a characteristic pattern of M, M+2, and M+4 peaks.
Troubleshooting Logic:
Caption: Logic for troubleshooting MS isotopic patterns.
Interpretation and Action:
-
If the M+2 peak is approximately one-third the intensity of the M peak and the M+4 peak is negligible: This suggests the presence of a de-brominated byproduct (containing only one chlorine).
-
If the M+2 peak is nearly equal in intensity to the M peak and the M+4 peak is negligible: This indicates a de-chlorinated byproduct (containing only one bromine).
-
If there is a significant M+4 peak: This points to the presence of a di-halogenated species.
-
A ratio of approximately 1:2:1 for M:M+2:M+4 suggests a di-bromo byproduct.
-
A ratio of approximately 9:6:1 for M:M+2:M+4 suggests a di-chloro byproduct.
-
Once you have a hypothesis based on the isotopic pattern, proceed with LC-MS to separate the components and high-resolution NMR to confirm the structure of the impurity, as outlined in Scenario 1.
III. Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Impurities
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent does not have peaks that would overlap with expected signals.
-
Cap the NMR tube and gently vortex or sonicate to dissolve the sample completely.
-
If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural elucidation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical starting gradient would be 95% A / 5% B, ramping to 5% A / 95% B over 20-30 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indazole core has strong absorbance (e.g., 254 nm and 280 nm).
-
Injection Volume: 5-10 µL.
Note: This is a general method and should be optimized for your specific instrumentation and sample.
IV. Conclusion
The successful synthesis of highly substituted heterocyclic compounds like this compound relies on careful control of reaction conditions and rigorous analytical characterization to ensure the purity of the final product. By understanding the potential side reactions and employing a systematic approach to byproduct identification using techniques such as LC-MS and high-resolution NMR, researchers can confidently address challenges in their synthetic workflows. This guide serves as a foundational resource to aid in these efforts, promoting scientific integrity and accelerating drug discovery and development.
V. References
-
BenchChem. (2025). Technical Support Center: Indazole Synthesis via Intramolecular Cyclization.
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism.
-
ChemicalBook. (n.d.). 3-Bromo-6-chloro-1H-indazole synthesis.
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Li, X., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Diazotisation.
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.
-
PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
-
RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
-
Semantic Scholar. (n.d.). Synthesis of 4-bromo-6-chloro-1H-indazole.
-
Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
-
Wang, J., et al. (2023). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(5), 1229–1232.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry).
Sources
Technical Support Center: Scaling Up 6-Bromo-3-chloro-5-fluoro-1H-indazole Reactions
Welcome to the technical support center for the synthesis and scale-up of 6-Bromo-3-chloro-5-fluoro-1H-indazole. This guide is intended for researchers, chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production of this key pharmaceutical intermediate.[1] Our focus is on ensuring scientific integrity, safety, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of this compound.
Q1: What is a common synthetic route for this compound amenable to scale-up?
A1: A prevalent strategy for synthesizing substituted indazoles on a larger scale involves a multi-step process starting from a readily available substituted aniline. For this compound, a plausible and scalable route begins with a halogenated and fluorinated aniline, followed by diazotization, cyclization, and subsequent halogenation steps. While specific process details are often proprietary, the general approach is designed to avoid costly purification methods like column chromatography in the final steps.[2]
Q2: What are the primary safety concerns when handling this compound and its precursors?
A2: The primary safety concerns involve the handling of halogenated compounds, which can be irritants and harmful if swallowed or inhaled.[3] Specifically, for compounds like this compound, it is crucial to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Diazotization reactions, a common step in indazole synthesis, can involve unstable diazonium salts, which require strict temperature control to prevent exothermic decomposition.
Q3: What are the most likely impurities to be found in the final product?
A3: Impurities can arise from several sources, including unreacted starting materials, intermediates, and byproducts from side reactions. Common impurities in the synthesis of halogenated indazoles include:
-
Regioisomers: Formation of undesired isomers during the cyclization or halogenation steps.
-
Over-halogenated species: Introduction of additional halogen atoms onto the indazole ring.
-
Residual starting materials or intermediates: Incomplete reactions can lead to the presence of precursors in the final product.[4]
-
Residual solvents: Solvents used in the reaction or purification steps may be present.
Q4: How can I monitor the progress of the reaction during scale-up?
A4: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. It allows for the quantification of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation and purity assessment of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low Yield in the Cyclization Step
-
Symptom: The formation of the indazole ring from the diazotized precursor is inefficient, resulting in a low yield of the crude product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the complete conversion of the aniline precursor to the diazonium salt. Monitor this step by HPLC. The temperature should be strictly controlled (typically 0-5 °C) to prevent the degradation of the diazonium salt. |
| Suboptimal Cyclization Temperature | The temperature for the cyclization reaction is critical. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to the formation of byproducts. Perform small-scale experiments to determine the optimal temperature profile. |
| Incorrect pH | The pH of the reaction mixture can significantly influence the cyclization rate and the formation of impurities. The pH should be carefully controlled and optimized for the specific substrate. |
Issue 2: Poor Regioselectivity during Halogenation
-
Symptom: The introduction of the chloro or bromo group at the desired position is not selective, leading to a mixture of isomers that are difficult to separate.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect Halogenating Agent | The choice of halogenating agent (e.g., N-chlorosuccinimide, N-bromosuccinimide, or elemental bromine) can affect the regioselectivity. The reactivity of the agent should be matched to the substrate. |
| Reaction Conditions | Solvent, temperature, and reaction time can all influence the regioselectivity. A less polar solvent may enhance selectivity in some cases. Running the reaction at a lower temperature for a longer duration can also favor the formation of the thermodynamically more stable isomer. |
| Presence of Catalysts | The use of a catalyst, such as a Lewis acid, can direct the halogenation to a specific position. However, the catalyst loading and type must be carefully optimized to avoid side reactions. |
Issue 3: Formation of Impurities during Scale-Up
-
Symptom: The purity of the final product decreases when the reaction is scaled up, with new, unidentified peaks appearing in the HPLC chromatogram.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inefficient Mixing | In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure that the reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture. |
| Poor Heat Transfer | Exothermic reactions can be difficult to control on a larger scale. Poor heat transfer can lead to a runaway reaction and the formation of degradation products. The reactor should have an adequate cooling system, and the addition of reagents should be controlled to manage the heat evolution. |
| Extended Reaction Times | Longer reaction times at elevated temperatures can lead to product degradation. The reaction should be monitored closely, and the work-up should be initiated as soon as the reaction is complete. |
Part 3: Experimental Protocols and Workflows
This section provides a representative workflow for the synthesis and analysis of this compound, designed for scalability.
Workflow for the Synthesis of this compound
The following diagram illustrates a typical synthetic workflow.
Caption: A scalable synthetic workflow for this compound.
Troubleshooting Decision Tree for Impurity Identification
This diagram provides a logical path for identifying unknown impurities.
Caption: Decision tree for the identification of unknown impurities.
Part 4: Data Presentation
The following table summarizes key parameters for a scalable synthesis of a related compound, 6-Bromo-1H-indazole, which can be adapted for this compound.[2]
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [2] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide | [2] |
| Solvent | Chloroform, Heptane | [2] |
| Reaction Temperature | Reflux at 68°C | [2] |
| Reaction Time | 20 hours | [2] |
| Purity Assessment | NMR, Mass Spectrometry, and HPLC | [2] |
References
- Synthesis of indazoles. European Patent Office. (n.d.).
- Synthesis of indazoles. Google Patents. (n.d.).
- Synthesis of indazoles. Google Patents. (n.d.).
- Synthesis of indazole. Google Patents. (n.d.).
- Regioselective N-2 Arylation of Indazoles. Google Patents. (n.d.).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.).
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. (n.d.).
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. (n.d.).
- Indazole synthesis. Organic Chemistry Portal. (n.d.).
- 6-Bromo-3-chloro-1H-indazole. PubChem. (n.d.).
- This compound. AccelaChem. (n.d.).
Sources
"6-Bromo-3-chloro-5-fluoro-1H-indazole" catalyst selection and optimization
Welcome to the technical support center for 6-Bromo-3-chloro-5-fluoro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of working with this highly functionalized indazole scaffold.
A Note on the Role of this compound in Catalysis
It is a common point of inquiry whether this molecule itself acts as a catalyst. To clarify, This compound is not a catalyst but rather a complex heterocyclic substrate or building block.[1][2] Its value lies in its multiple addressable points for functionalization via transition-metal-catalyzed cross-coupling reactions. The "catalyst selection and optimization" for this topic, therefore, refers to the selection of appropriate catalysts (e.g., palladium, rhodium, or copper complexes) to achieve desired chemical transformations on the indazole ring.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in pharmaceutical and agrochemical research.[1] The indazole core is a "privileged scaffold" found in numerous biologically active molecules, including those with anticancer, anti-inflammatory, and anti-HIV properties.[3][5] This specific molecule offers three distinct halogenated positions (C6-Br, C3-Cl, C5-F), allowing for sequential and regioselective introduction of different functional groups to build molecular complexity.
Q2: Which halogen is the most reactive in a typical palladium-catalyzed cross-coupling reaction?
A2: The reactivity of aryl halides in palladium-catalyzed oxidative addition typically follows the trend: I > Br > OTf > Cl.[6][7] Therefore, the C6-Bromo group is the most labile and will preferentially react over the C3-Chloro group under standard cross-coupling conditions. The C5-Fluoro group is generally inert to these types of reactions and serves as a stable substituent that can modulate the electronic properties of the molecule.
Q3: What safety precautions should be taken when handling this compound?
A3: Like many halogenated heterocyclic compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always use this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I confirm the purity of my starting material?
A4: The purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will confirm the structure and identify any impurities.
Part 2: Troubleshooting Guide for Cross-Coupling Reactions
This section is formatted to address specific problems you may encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a cornerstone reaction for creating C-C bonds.[8][9] However, challenges can arise, especially with complex substrates.
Problem: My Suzuki-Miyaura reaction has a low or no conversion of the starting material.
-
Potential Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently or is deactivating.
-
Recommended Action:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can lead to the formation of palladium black and homocoupling of the boronic acid.[7][10][11]
-
Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂), consider using an air-stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ or a palladacycle-based pre-catalyst. These often provide more reliable formation of the active Pd(0) species.[12][13]
-
Ligand Choice: For a challenging substrate, a simple ligand like PPh₃ may be insufficient. Switch to a more electron-rich and bulky biarylphosphine ligand such as XPhos or SPhos, which can accelerate both the oxidative addition and reductive elimination steps.[14]
-
-
-
Potential Cause 2: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid, and the solvent influences solubility and reactivity.
-
Recommended Action:
-
Base Selection: For unprotected indazoles, a milder base like K₂CO₃ or Cs₂CO₃ is often preferred to prevent side reactions.[15] Stronger bases like NaOtBu can sometimes be used but may lead to decomposition. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is often required to dissolve both the organic substrate and the inorganic base.[8][16] The solvent can significantly impact selectivity in some cases.
-
-
-
Potential Cause 3: Boronic Acid Decomposition. Boronic acids can degrade under reaction conditions, leading to protodeboronation (replacement of the boron group with hydrogen).
-
Recommended Action:
-
Stoichiometry: Use a slight excess of the boronic acid (1.2-1.5 equivalents).
-
Purity: Ensure your boronic acid is pure. Impurities can inhibit the catalyst.
-
Consider Boronate Esters: Pinacol boronate esters (Bpin) are often more stable than the corresponding boronic acids and can be a good alternative if protodeboronation is a major issue.
-
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a decision-making diagram for troubleshooting a failed Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Problem: I am getting a mixture of products coupled at both the C6-Bromo and C3-Chloro positions.
-
Potential Cause: Overly Aggressive Reaction Conditions. High temperatures or a highly active catalyst system can overcome the inherent reactivity difference between the C-Br and C-Cl bonds.
-
Recommended Action:
-
Lower Temperature: Start at a lower temperature (e.g., 80 °C) and slowly increase only if the reaction is sluggish.
-
Catalyst/Ligand Tuning: Use a less reactive catalyst system. For selective C-Br coupling, a standard catalyst like Pd(PPh₃)₄ may provide better selectivity than a highly active system with a biarylphosphine ligand.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the slower reaction at the C3-chloro position from occurring.
-
-
Scenario 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is essential for installing amine functionalities.[13][17]
Problem: My Buchwald-Hartwig amination is not working or is very slow.
-
Potential Cause 1: Incorrect Base. C-N coupling requires a strong, non-nucleophilic base to deprotonate the amine.
-
Recommended Action: Weaker bases like K₂CO₃ are generally ineffective for this reaction.[15] Use a strong base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS). Be aware that these strong bases can be sensitive to moisture.
-
-
Potential Cause 2: Ligand-Substrate Mismatch. The choice of phosphine ligand is critical and depends on the amine coupling partner.[15][18]
-
Recommended Action:
-
For Primary Amines: Bulky, electron-rich dialkylbiaryl phosphine ligands like tBuXPhos or RuPhos are often effective.
-
For Secondary Amines: Josiphos-type ferrocenyl ligands or other specialized ligands may be required.
-
General Screening: It is often necessary to screen a small panel of ligands to find the optimal one for your specific amine.
-
-
-
Potential Cause 3: Catalyst Poisoning. The indazole nitrogen or other functional groups on your amine could potentially coordinate to the palladium center and inhibit catalysis.
-
Recommended Action:
-
Protecting Groups: If the N-H of the indazole is suspected to be problematic, consider protecting it (e.g., with a SEM or Boc group), though this adds extra steps.
-
Ligand Stoichiometry: Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes overcome competitive binding from the substrate.
-
-
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Part 3: Experimental Protocols & Data
Optimized Catalyst Systems for Selective Coupling
The following table provides recommended starting conditions for selective functionalization of this compound.
| Target Position | Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (eq.) | Solvent | Temperature (°C) |
| C6-Bromo | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80-100 |
| C6-Bromo | Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4.5) | NaOtBu (2.0) | Toluene | 100-110 |
| C3-Chloro | Suzuki-Miyaura | G3-XPhos Precatalyst (3) | - | K₃PO₄ (2.5) | t-Amyl Alcohol | 110-120 |
| C3-Chloro | Buchwald-Hartwig | G4-RuPhos Precatalyst (3) | - | LHMDS (2.0) | Dioxane | 110-120 |
*Note: Reactions at the C3-chloro position require prior functionalization of the C6-bromo position and typically demand more active catalyst systems and higher temperatures.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Bromo Position
This protocol describes a general procedure for coupling an arylboronic acid at the C6 position.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely ground K₂CO₃ (2.5 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the indazole substrate.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (2021).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (n.d.).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
- Palladium-catalyzed Direct C7-arylation of Substituted Indazoles. (2014). PubMed.
- C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activ
- Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Organic & Biomolecular Chemistry.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Cobalt(III)
- Help troubleshooting a Buchwald-Hartwig amin
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Developing Ligands for Palladium(II)
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry.
- Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- This compound. (n.d.).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole. (n.d.). Benchchem.
- 6-Bromo-3-chloro-1H-indazole. (n.d.). Chem-Impex.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.).
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Synthesis of 1H-Indazoles via Silver(I)
- 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. (n.d.). CymitQuimica.
- Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- 6-Bromo-5-fluoro-3-iodo-1H-indazole. (n.d.). BLDpharm.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
- Failed suzuki coupling, any suggenstions?. (2024). Reddit.
- 6-Bromo-5-fluoro-1H-indazole. (n.d.). BLD Pharm.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
- 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). ChemicalBook.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online.
- 6-Bromo-3-chloro-1H-indazole. (n.d.). PubChem.
- Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based M
- Innovative cascade reaction for 2H-indazole deriv
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pubs.acs.org [pubs.acs.org]
Preventing decomposition of "6-Bromo-3-chloro-5-fluoro-1H-indazole" during reactions
Welcome to the technical support center for 6-Bromo-3-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to help you anticipate and overcome challenges related to the stability of this compound in various chemical transformations.
Introduction to the Stability of this compound
This compound is a polyhalogenated heterocyclic compound with significant potential in medicinal chemistry.[1] The presence of multiple halogen substituents, each with distinct reactivity, alongside an acidic N-H proton, presents unique challenges during synthetic manipulations. Understanding the inherent reactivity and potential decomposition pathways of this molecule is crucial for its successful application in complex synthetic routes. This guide provides practical, experience-driven advice to mitigate common issues and ensure the integrity of the indazole core during your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Reactivity of the Halogen Substituents
Q1: I am planning a cross-coupling reaction. What is the expected order of reactivity for the halogens on the indazole ring?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is influenced by the C-X bond strength and the electronic environment. For this compound, the general order of reactivity is expected to be:
Bromo (at C6) > Chloro (at C3) >> Fluoro (at C5)
The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the C-Cl bond. The C-F bond is generally unreactive under standard cross-coupling conditions. This differential reactivity allows for selective functionalization at the C6 position.
Q2: I am observing significant dehalogenation of my starting material during a Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
A2: Dehalogenation is a common side reaction in cross-coupling chemistry, particularly with electron-rich heterocyclic systems.[2] Several factors can contribute to this:
-
Reaction Temperature: High temperatures can promote hydrodehalogenation, especially of the more labile C-Br bond.
-
Choice of Base: Strong bases, particularly in the presence of protic solvents, can facilitate protonolysis of the aryl-palladium intermediate, leading to dehalogenation.
-
Catalyst and Ligand System: The choice of palladium source and ligand can influence the relative rates of reductive elimination (the desired pathway) and side reactions.
-
Presence of Hydride Sources: Impurities in reagents or solvents can act as hydride donors, leading to reductive cleavage of the C-X bond.
Troubleshooting Strategies for Dehalogenation:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Minimizes thermal decomposition and side reactions. | Screen temperatures from 60°C to 100°C to find the optimal balance between reaction rate and stability. |
| Optimize Base Selection | Weaker bases can reduce the rate of protonolysis. | Consider using milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[3] |
| Select Appropriate Ligands | Bulky, electron-rich phosphine ligands can promote reductive elimination. | Employ ligands like SPhos, XPhos, or RuPhos to facilitate the desired coupling. |
| Ensure Anhydrous Conditions | Minimizes protic sources that can lead to hydrodehalogenation. | Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). |
Section 2: The Critical Role of N-H Acidity and Protection
Q3: Does the N-H proton on the indazole ring interfere with my reaction?
A3: Yes, the acidic N-H proton of the indazole ring can significantly impact your reaction in several ways:
-
Base Consumption: The N-H proton will be deprotonated by the base in your reaction, effectively reducing the amount of base available for the catalytic cycle.
-
Inhibition of Catalysis: The resulting indazolide anion can coordinate to the palladium center and potentially inhibit catalysis.
-
Regioisomeric Mixtures: In reactions involving alkylation or arylation, substitution can occur at either N1 or N2, leading to a mixture of products.[4] While the 1H-tautomer is generally more stable, reaction conditions can influence the regioselectivity.[5]
Q4: When should I consider protecting the indazole nitrogen, and what protecting group should I use?
A4: N-protection is highly recommended for most cross-coupling reactions and when using strong bases or nucleophiles. The choice of protecting group depends on the subsequent reaction conditions and the ease of removal.
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Advantages |
| Boc | (Boc)₂O, DMAP, Et₃N | TFA; or thermal (can sometimes cleave during high-temp reactions) | Easily removed under acidic conditions. |
| SEM | SEM-Cl, NaH | TBAF; or strong acid (e.g., HCl) | Stable to a wide range of conditions, including some cross-coupling reactions. |
| Benzyl (Bn) | BnBr, NaH | Catalytic hydrogenation (H₂, Pd/C) | Robust and stable to many reagents. |
| Tosyl (Ts) | TsCl, Pyridine | Reductive cleavage (e.g., Mg/MeOH) | Very stable to acidic and basic conditions. |
dot
Caption: Decision workflow for N-protection of the indazole.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a general method for the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv.) in anhydrous acetonitrile, add triethylamine (1.5 equiv.).
-
Add a catalytic amount of DMAP (0.1 equiv.).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected indazole.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-6-Bromo-3-chloro-5-fluoro-1H-indazole
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling at the C6 position.
Materials:
-
N-Boc-6-Bromo-3-chloro-5-fluoro-1H-indazole
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1), degassed
Procedure:
-
In a Schlenk flask, combine N-Boc-6-Bromo-3-chloro-5-fluoro-1H-indazole (1.0 equiv.), the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
dot
Caption: General workflow for Suzuki-Miyaura coupling.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- MDPI. (2020). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Monitoring for 6-Bromo-3-chloro-5-fluoro-1H-indazole
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Welcome to the technical support center for the synthesis and analysis of 6-Bromo-3-chloro-5-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice for monitoring reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The insights provided here are grounded in years of field experience and are intended to help you navigate the common challenges associated with these powerful analytical techniques.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, versatile, and cost-effective technique for monitoring the progress of a chemical reaction. For a molecule like this compound, which contains a UV-active indazole core, TLC is an excellent choice for qualitative analysis.
Frequently Asked Questions (FAQs) - TLC
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: Given the polarity of the halogenated indazole structure, a good starting point is a mixture of a nonpolar solvent and a moderately polar solvent. A common and effective combination is a mixture of hexanes and ethyl acetate.[1][2] You can begin with a 7:3 or 8:2 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results. The goal is to achieve a retention factor (Rf) for your starting material and product between 0.2 and 0.8 for optimal separation.[3]
Q2: How can I visualize the spots on the TLC plate?
A2: this compound is a conjugated aromatic system and should be UV-active.[4] Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[5][6] The compound will appear as a dark spot against the fluorescent green background of the TLC plate.[5][6] For confirmation, or if your starting materials or byproducts are not UV-active, you can use an iodine chamber or a p-anisaldehyde stain.[4][7] Keep in mind that staining is a destructive method.[7]
Q3: My spots are streaking. What is the cause and how can I fix it?
A3: Streaking on a TLC plate is a common issue that can arise from several factors:
-
Sample Overloading: Applying too much sample is a frequent cause of streaking.[3][8][9] Try diluting your sample and re-spotting a smaller amount.
-
Inappropriate Solvent System: If the solvent is too polar, it can cause the compound to move up the plate too quickly and streak.[3] Conversely, a solvent that is not polar enough may lead to the compound remaining at the baseline and appearing as a streak.[3] Experiment with different solvent ratios to find the optimal polarity.
-
Compound Acidity/Basicity: The indazole core has both acidic and basic properties. Strong interactions with the slightly acidic silica gel can lead to streaking.[9] Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid or triethylamine, can often resolve this issue by neutralizing the active sites on the silica.[9][10]
Troubleshooting Guide - TLC
| Problem | Potential Cause(s) | Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | The solvent system is not polar enough. | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[11] |
| Spots are running with the solvent front (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexane).[11] |
| Poor separation between spots | The polarity of the solvent system is not optimized. | Try a different solvent system. Consider combinations like dichloromethane/methanol or toluene/ethyl acetate.[11][12] |
| Spots are crescent-shaped | The spotting technique may have damaged the silica surface. | Be gentle when spotting and avoid gouging the plate.[9] |
| No spots are visible | The sample concentration is too low, or the compound is not UV-active at 254 nm. | Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[8] Try a different visualization technique like an iodine chamber or a chemical stain.[4][7] |
Caption: A flowchart for troubleshooting common TLC issues.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
For more quantitative and sensitive analysis, LC-MS is the preferred method. It provides not only retention time data but also mass information, which is invaluable for confirming the identity of your product and detecting any byproducts.
Frequently Asked Questions (FAQs) - LC-MS
Q1: What are the recommended initial LC-MS parameters for this compound?
A1: A good starting point for a reversed-phase LC-MS method would be:
-
Column: A C18 column is a versatile choice for this type of molecule.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a standard mobile phase for good ionization in positive ion mode.[13]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective for the indazole ring.[13][14]
-
MS Detection: Start with a full scan to identify the molecular ion of your product and any potential impurities. The expected m/z for the protonated molecule [M+H]+ would be approximately 248.9, 250.9, and 252.9 due to the isotopic distribution of bromine and chlorine.
Q2: I am observing poor peak shape (tailing) in my chromatogram. What could be the cause?
A2: Peak tailing in LC is a common problem, especially for basic compounds like indazoles.[15][16] Potential causes include:
-
Secondary Interactions: The basic nitrogen atoms in the indazole can interact with residual acidic silanol groups on the silica-based column packing, leading to tailing.[15][17] Using a mobile phase with a buffer or an acid modifier like formic acid can help to suppress these interactions.[15][16]
-
Column Overload: Injecting too much sample can saturate the column and cause peak distortion.[17] Try injecting a smaller volume or a more dilute sample.
-
Mismatched Injection Solvent: If the solvent your sample is dissolved in is much stronger than the initial mobile phase, it can cause peak distortion.[18] Whenever possible, dissolve your sample in the initial mobile phase.
Q3: How do I interpret the mass spectrum for a compound containing both bromine and chlorine?
A3: The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.
-
Chlorine: Has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[19][20] This will give rise to an M+2 peak with about one-third the intensity of the M peak for every chlorine atom present.
-
Bromine: Has two main isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[19][20] This will result in an M+2 peak of nearly equal intensity to the M peak for every bromine atom.
For this compound, you will see a cluster of peaks for the molecular ion. The most abundant peak will be from the molecule containing ³⁵Cl and ⁷⁹Br. You will also see significant peaks at M+2 (from ³⁷Cl and ⁷⁹Br, and ³⁵Cl and ⁸¹Br) and M+4 (from ³⁷Cl and ⁸¹Br). The relative intensities of these peaks will be a unique signature for your compound.[21]
Troubleshooting Guide - LC-MS
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal Intensity | Poor ionization, contamination of the ion source, or incorrect MS settings. | Optimize the ionization source parameters (e.g., capillary voltage, gas flow).[22] Clean the ion source. Ensure the MS is tuned and calibrated correctly. |
| High Background Noise | Contaminated mobile phase, column bleed, or a dirty system.[22] | Use high-purity LC-MS grade solvents and additives.[22] Flush the system thoroughly. Install a guard column to protect the analytical column. |
| Retention Time Shifts | Changes in mobile phase composition, column temperature, or column degradation.[22] | Prepare fresh mobile phase daily. Use a column oven to maintain a consistent temperature. If the column is old, consider replacing it. |
| Carryover | Adsorption of the analyte to parts of the LC system.[23] | Optimize the needle wash solvent and procedure. Inject a blank solvent run after a high-concentration sample to check for carryover.[23] |
| Unexpected Adducts in Mass Spectrum | Formation of adducts with salts or solvents in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺). | Use high-purity solvents and additives. If possible, avoid using non-volatile salts in the mobile phase. |
Caption: A flowchart for troubleshooting common LC-MS issues.
References
- Visualizing TLC Plates. Chemistry LibreTexts.
- Visualizing TLC Plates. Chemistry LibreTexts.
- Updates in Small Molecule Pharmaceutical Development. LCGC International.
- TLC Visualization Techniques. Scribd.
- Mass spectra - the M+2 peak. Chemguide.
- Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- TLC Visualization Methods.
- Mass Spectrometry. Chemistry LibreTexts.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- M, M+2, M+4 peak in mass spectrum: presence of chlorine and bromine/A levels ch. YouTube.
- Mass spectrum of molecules with 1Br and 1Cl. YouTube.
- Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
- Common Causes Of Peak Tailing in Chromatography. ALWSCI.
- Application of LCMS in small-molecule drug development. Drug Target Review.
- Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub.
- LSMSMS troubleshooting. Scribd.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek.
- Thin Layer Chromatography (TLC).
- Thin Layer Chromatography.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
- TLC troubleshooting. ChemBAM.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
- What solvent is used for TLC? Quora.
- Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit.
- How to Choose the Best Eluent for Thin Layer Chromatography.
- Basics of LC/MS. GenTech Scientific.
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Technical Support Center: Synthesis and Work-up of 6-Bromo-3-chloro-5-fluoro-1H-indazole
Welcome to the dedicated technical support resource for the synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of this synthesis, particularly focusing on the critical work-up and purification stages. This molecule, with its multiple halogen substituents, is a valuable building block in medicinal chemistry, but its purification demands a nuanced approach.[1][2] This guide is structured to address common challenges through practical FAQs and a detailed troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a heterogeneous slurry. How should I properly quench the reaction before extraction?
A1: It is critical to ensure a homogenous quench to prevent localized reactions and facilitate efficient extraction. The recommended procedure is to pour the reaction mixture slowly into a vigorously stirred beaker of ice-water. This serves two primary purposes: it rapidly dissipates any exothermic heat from the reaction and often helps to precipitate the crude product out of the solution, making the initial separation cleaner. For syntheses involving organometallic reagents or strong acids, this step is paramount for safety and yield.
Q2: What is the most effective solvent for extracting this compound from the aqueous layer?
A2: Ethyl acetate (EtOAc) is generally the preferred solvent for extraction. Its polarity is well-suited for the indazole core, and it has a lower boiling point than alternatives like dichloromethane (DCM), making it easier to remove under reduced pressure. However, the N-H proton on the indazole ring is weakly acidic. If the aqueous layer is basic, the indazole can deprotonate to form an anionic species with increased water solubility, leading to poor extraction efficiency. Always ensure the pH of the aqueous layer is neutral or slightly acidic (pH 5-7) before extraction.
Q3: I've performed the extraction, but my product yield is very low. Where could the product have gone?
A3: Low yield after extraction is a common issue. Consider these possibilities:
-
pH-Related Solubility: As mentioned, if the aqueous layer is basic, your product may be deprotonated and remain in the aqueous phase. To check this, acidify the aqueous layer with dilute HCl to pH ~5 and re-extract with ethyl acetate.
-
Emulsion Formation: The presence of fine solids or surfactants can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping your product. Adding a saturated brine solution can help break these emulsions.
-
Incomplete Reaction: Always verify reaction completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before initiating the work-up. Unreacted starting materials may have different solubility properties.[3]
Q4: What are the most probable impurities I should expect in my crude this compound?
A4: Impurities are highly dependent on the synthetic route.[4] However, for halogenated indazoles, common impurities include:
-
Starting Materials: Incomplete conversion is a frequent source of contamination.[4]
-
Regioisomers: If the synthesis involves a cyclization step to form the indazole ring, the formation of regioisomers is possible.[3][4] These can be particularly challenging to separate.
-
Over-halogenated Species: Side reactions can sometimes lead to the introduction of additional halogen atoms, resulting in di-bromo or di-chloro species.[4]
-
Residual Solvents: Solvents used in the reaction or purification steps, such as DMF, ethyl acetate, or heptane, are common contaminants.[5] An NMR spectrum can help identify these.[5]
-
Metal Contaminants: If a metal-catalyzed reaction was used (e.g., a Sandmeyer-type reaction using copper salts), residual metals can contaminate the product.[6][7]
Troubleshooting Guide: Common Work-up Issues
This guide addresses specific problems you may encounter during the isolation and purification of your target compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incorrect pH of Aqueous Layer: Product is deprotonated and water-soluble. 2. Incomplete Reaction: The synthesis did not proceed to completion. 3. Product Precipitation: The product may have precipitated and been lost during transfers. | 1. Adjust the pH of the aqueous layer to ~5-7 with 1M HCl and re-extract. 2. Monitor the reaction closely by TLC or LC-MS before quenching. 3. Carefully check all glassware, filter paper, and aqueous layers for precipitated solid. |
| Product is an Oil or Gummy Solid | 1. Residual Solvent: High-boiling point solvents (e.g., DMF, DMSO) are present. 2. Greasy Impurities: Organic byproducts are preventing crystallization. | 1. Perform an azeotropic distillation by adding a solvent like heptane or toluene and concentrating under vacuum several times.[1] 2. Attempt to triturate the crude material with a non-polar solvent like hexanes or diethyl ether to induce crystallization and wash away impurities. If this fails, proceed directly to column chromatography. |
| Persistent Color in Product | 1. Diazo Compound Byproducts: If a diazotization reaction was used, residual colored diazo compounds may be present.[8] 2. Copper Salts: Residual copper salts from a Sandmeyer reaction can cause blue or green coloration.[7] | 1. Wash the organic layer with a dilute solution of sodium nitrite followed by a water wash. 2. Wash the organic layer with a saturated ammonium chloride solution to chelate and remove copper ions. A final purification by column chromatography is often necessary. |
| Multiple Spots on TLC with Similar Rf Values | 1. Presence of Regioisomers: The synthesis may have produced isomeric products with similar polarity.[4] | 1. Utilize flash column chromatography with a very shallow solvent gradient (e.g., a 0-20% ethyl acetate in heptane gradient over many column volumes) to achieve separation. 2. Consider preparative HPLC for very difficult separations.[4] |
Standardized Work-up and Purification Protocol
This protocol provides a reliable, step-by-step procedure for the work-up and isolation of this compound following a typical synthesis.
Experimental Protocol
-
Reaction Quenching:
-
Prepare a beaker containing crushed ice and water (approximately 10 volumes relative to the reaction volume).
-
While stirring the ice/water mixture vigorously, slowly pour the completed reaction mixture into the beaker.
-
Continue stirring for 15-30 minutes. A precipitate of the crude product may form.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous slurry with ethyl acetate (3 x 3 volumes).
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers sequentially with:
-
Deionized Water (1 x 2 volumes): To remove water-soluble starting materials and reagents.
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (1 x 2 volumes): To neutralize any residual acid catalysts or acidic byproducts.
-
Saturated Aqueous Sodium Chloride (Brine) (1 x 1 volume): To remove excess water and help break any emulsions.
-
-
-
Drying and Concentration:
-
Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Final Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in heptane (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final, purified this compound.
-
Work-up Procedure Workflow
Caption: Workflow for the work-up and purification of this compound.
References
- Google Patents.
- Unknown.
- Organic Syntheses. indazole - Organic Syntheses Procedure. [Link]
- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
- Organic Syntheses. 5-nitroindazole - Organic Syntheses Procedure. [Link]
- YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]
- Organic Chemistry Portal. Indazole synthesis. [Link]
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Indazoles: A Comparative Analysis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets.[1] Halogenation of the indazole core is a key strategy employed by medicinal chemists to modulate the physicochemical properties and biological activity of these molecules. The introduction of halogens can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins, often through the formation of specific halogen bonds.[2] This guide provides an in-depth comparison of 6-Bromo-3-chloro-5-fluoro-1H-indazole with other halogenated indazoles, offering insights into its synthesis, reactivity, and potential applications, supported by experimental data and established scientific principles.
Synthetic Accessibility: A Tale of Regioselectivity and Functional Group Tolerance
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be extrapolated from the patented synthesis of 5-bromo-4-fluoro-1H-indazole. The proposed multi-step synthesis would likely begin with a substituted aniline precursor, followed by diazotization and cyclization. The chlorination at the 3-position is a common transformation for indazoles and can be achieved using various chlorinating agents.
Conceptual Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Comparative Synthesis of Other Halogenated Indazoles
The synthesis of other halogenated indazoles often follows similar principles, with the choice of starting materials and halogenating agents dictating the final substitution pattern. For instance, the synthesis of 3-bromo-6-chloro-1H-indazole can be achieved by the direct bromination of 6-chloro-1H-indazole.
Experimental Protocol: Synthesis of 3-Bromo-6-chloro-1H-indazole
-
Suspend 6-Chloro-1H-indazole (1.0 eq) in a 2 M NaOH solution.
-
Slowly add a solution of bromine (0.74 eq) in 2 M NaOH.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Adjust the pH to 8 with 3 M HCl.
-
Perform a liquid-liquid extraction with ethyl acetate and brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
This protocol highlights a common method for the C3-halogenation of the indazole ring. The choice of base and solvent is critical for achieving high yields and regioselectivity.
Reactivity and Functionalization: The Halogen Dance in Cross-Coupling Reactions
Halogenated indazoles are invaluable building blocks for further molecular diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the halogen atoms is dependent on their nature (I > Br > Cl) and their position on the indazole ring.
Suzuki-Miyaura Cross-Coupling: A Comparative Perspective
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. The differential reactivity of the halogens in this compound allows for selective functionalization. The bromo group at the 6-position is significantly more reactive than the chloro group at the 3-position in typical Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl or heteroaryl group at the C6 position, leaving the C3-chloro atom available for subsequent transformations.
Illustrative Reactivity Comparison in Suzuki-Miyaura Coupling:
| Halogenated Indazole | Position of Halogen | Relative Reactivity | Typical Yield Range (%) |
| 6-Bromo-3-chloro-1H-indazole | C6-Br | High | 70-95 |
| C3-Cl | Low | <10 (under standard conditions) | |
| 3-Iodo-1H-indazole | C3-I | Very High | 80-98 |
| 5-Bromo-1H-indazole | C5-Br | High | 75-92 |
Note: Yields are illustrative and highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, and coupling partner).
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromo-Indazole
-
In a reaction vessel, combine the bromo-indazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system (e.g., dioxane/water, DMF, or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling:
Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.
Aurora Kinase Signaling Pathway:
Aurora kinases are essential for proper cell division (mitosis). Their inhibition can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.
Caption: The role of Aurora kinases in mitosis and their inhibition by indazole-based compounds.
Illustrative Comparative IC50 Values of Indazole-Based Kinase Inhibitors:
| Compound | Target Kinase | IC50 (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 |
| A hypothetical 6-Br-3-Cl-5-F-indazole derivative | VEGFR2 | Potency would be determined experimentally |
| Another hypothetical indazole analog | Aurora A | Potency would be determined experimentally |
Note: Data for Axitinib and Pazopanib are from published sources for comparative context. The potency of a derivative of this compound would need to be determined through in vitro kinase assays.
Conclusion: A Versatile Building Block with High Potential
This compound represents a highly functionalized and promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Its distinct halogenation pattern offers multiple avenues for synthetic diversification and provides key structural features for potent and selective interactions with biological targets. The differential reactivity of the bromine and chlorine atoms allows for a stepwise and controlled approach to the synthesis of complex molecules. While further experimental data on this specific molecule is needed to fully elucidate its potential, the comparative analysis with other halogenated indazoles strongly suggests that it is a valuable building block for medicinal chemists and drug discovery professionals.
References
- Molecular Bases of VEGFR-2-Mediated Physiological Function and P
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (URL: [Link])
- Aurora Kinase Signaling P
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (URL: )
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
Sources
The Discerning Reactivity of 6-Bromo-3-chloro-5-fluoro-1H-indazole Isomers: A Guide for Strategic Drug Development
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Substituted indazoles, in particular, are privileged structures found in a multitude of clinically approved drugs. Their value lies in the nuanced reactivity of the indazole core, which can be precisely manipulated by the nature and position of its substituents. This guide provides an in-depth comparison of the reactivity of positional isomers of 6-Bromo-3-chloro-5-fluoro-1H-indazole, offering experimentally-grounded insights to inform synthetic strategy and accelerate discovery programs.
The Architectural Significance of Halogenated Indazoles in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, serves as a versatile template for the design of pharmacologically active agents. The introduction of halogen atoms onto this scaffold provides critical handles for further molecular elaboration through a variety of cross-coupling reactions. The specific placement of these halogens, however, is not a trivial matter. It profoundly influences the electronic distribution within the ring system and presents distinct steric environments, thereby dictating the regioselectivity and rate of subsequent chemical transformations. Understanding these subtleties is paramount for the efficient and predictable synthesis of target molecules.
This guide will focus on the comparative reactivity of isomers of this compound, a polyhalogenated scaffold with significant potential for the generation of diverse compound libraries. We will explore how the interplay of the bromo, chloro, and fluoro substituents governs the outcome of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and N-alkylation/arylation.
The Decisive Role of Halogen Substituents: An Analysis of Electronic and Steric Effects
The reactivity of an aryl halide in common palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step. This step is influenced by the carbon-halogen bond strength and the electronic nature of the aromatic ring. For the isomers , we must consider the individual and collective impact of the bromine, chlorine, and fluorine atoms.
Electronic Effects: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I effect). This effect generally increases the electrophilicity of the carbon to which they are attached, making it more susceptible to nucleophilic attack and facilitating oxidative addition to a low-valent metal catalyst. The magnitude of this effect follows the order F > Cl > Br. However, halogens also possess lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). This effect is most pronounced for fluorine and decreases down the group. The net electronic influence of a halogen substituent is a balance of these opposing effects. For chlorine and bromine, the inductive effect typically dominates, rendering the aromatic ring more electron-poor. The fluorine atom, with its strong -I and moderate +M effects, can subtly modulate the electron density of the ring.
Steric Effects: The size of the halogen atom (Br > Cl > F) can influence the accessibility of the reaction center to the bulky catalytic machinery and the incoming nucleophile. Steric hindrance around a C-X bond can significantly retard the rate of reaction.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated indazoles. We will now compare the expected reactivity of the C-Br and C-Cl bonds in our isomeric systems in two of the most prevalent transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. The generally accepted order of reactivity for aryl halides in this reaction is I > Br > OTf > Cl.[1] This trend is primarily dictated by the C-X bond dissociation energy.
For an isomer such as This compound , we can predict with high confidence that the Suzuki-Miyaura coupling will occur selectively at the C-Br bond. The significantly lower bond strength of the C-Br bond compared to the C-Cl bond makes it the more reactive site for oxidative addition to the palladium(0) catalyst. The electron-withdrawing nature of the chloro and fluoro substituents would further activate the ring towards this initial step.
Table 1: Predicted Site-Selectivity in Suzuki-Miyaura Coupling of this compound
| Isomer | Predicted Major Product | Rationale |
| This compound | 6-Aryl-3-chloro-5-fluoro-1H-indazole | The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of the C-Br Bond
A general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of a polyhalogenated indazole is as follows:
-
To a degassed solution of the this compound isomer (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄ [5 mol%] or PdCl₂(dppf) [5 mol%]) and a base (e.g., K₂CO₃ [2.0 equiv] or Cs₂CO₃ [2.0 equiv]).
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Predicted regioselective Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] Similar to the Suzuki-Miyaura coupling, the reactivity of aryl halides generally follows the trend I > Br > Cl. Therefore, for an isomer like This compound , selective amination is expected to occur at the C-6 position.
Table 2: Predicted Site-Selectivity in Buchwald-Hartwig Amination of this compound
| Isomer | Predicted Major Product | Rationale |
| This compound | 6-Amino-3-chloro-5-fluoro-1H-indazole | The C-Br bond is the more reactive site for oxidative addition in the Buchwald-Hartwig amination. |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-Br Bond
A general procedure for the selective Buchwald-Hartwig amination at the C-Br position is as follows:
-
In a glovebox, a reaction vessel is charged with the this compound isomer (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ [2.5 mol%]), a suitable phosphine ligand (e.g., XPhos [10 mol%]), and a strong base (e.g., NaOtBu [1.4 equiv]).
-
The desired amine (1.2 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to 80-110 °C and stirred until complete consumption of the starting material is observed.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
Caption: Predicted regioselective Buchwald-Hartwig amination.
Navigating N-Alkylation and N-Arylation: A Matter of Regioselectivity
The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and their alkylation or arylation can lead to a mixture of regioisomers. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.[3]
For This compound , the substituents at positions 3, 5, and 6 will influence the N1/N2 selectivity.
-
Steric Hindrance: A substituent at the C7 position is known to sterically hinder the N1 position, favoring N2 alkylation.[4] In our case, the absence of a C7 substituent removes this strong directing effect.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring of the indazole can influence the relative nucleophilicity of the two nitrogen atoms. The cumulative electron-withdrawing effect of the bromo, chloro, and fluoro groups will decrease the overall nucleophilicity of the indazole anion. The precise regiochemical outcome can be sensitive to the specific reaction conditions.
It has been observed that for some substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) can favor N1 alkylation.[3] Conversely, conditions for N-arylation, such as copper-catalyzed reactions, may show different regioselectivities.[5]
Table 3: Factors Influencing N-Alkylation/Arylation Regioselectivity
| Factor | Influence on N1 vs. N2 | Rationale |
| Steric Hindrance at C7 | A C7 substituent strongly favors N2 functionalization. | Direct steric blocking of the N1 position. |
| Electronic Effects | Electron-withdrawing groups can favor N2 functionalization by rendering the N1 position more electron-deficient. | The relative acidity of the N-H proton and the nucleophilicity of the resulting anion are affected. |
| Reaction Conditions | The choice of base, solvent, and catalyst can significantly alter the N1/N2 ratio. | The nature of the indazole salt (e.g., tight ion pair vs. free anion) and the reaction mechanism play a crucial role. |
Experimental Protocol: General Procedure for N-Alkylation
-
To a suspension of a base (e.g., NaH [1.2 equiv] or K₂CO₃ [2.0 equiv]) in a dry solvent (e.g., THF or DMF) under an inert atmosphere, add the this compound isomer (1.0 equiv) portion-wise.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equiv) dropwise.
-
The reaction is stirred at room temperature or heated as necessary until completion.
-
The reaction is carefully quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The N1 and N2 isomers are then separated by column chromatography.
Caption: Factors influencing N-alkylation regioselectivity.
Conclusion: A Roadmap for the Strategic Functionalization of Polyhalogenated Indazoles
The reactivity of this compound isomers is a compelling case study in the strategic design of synthetic routes. By understanding the fundamental principles of organic reactivity, particularly in the context of palladium-catalyzed cross-coupling and N-functionalization reactions, medicinal chemists can navigate the complexities of these polyhalogenated scaffolds with greater precision and efficiency.
The key takeaways from this guide are:
-
Predictable C-H Functionalization: The inherent reactivity difference between C-Br and C-Cl bonds (Br >> Cl) allows for highly selective functionalization at the C-Br position in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Nuanced N-Functionalization: The regioselectivity of N-alkylation and N-arylation is a more intricate challenge, governed by a subtle interplay of steric and electronic factors, as well as the specific reaction conditions employed. Careful optimization is crucial to achieve the desired regioisomer.
By leveraging these insights, researchers can unlock the full potential of this compound and its isomers as versatile building blocks for the discovery of novel therapeutics.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Source of the article, e.g., Journal Name, Volume(Issue), pages]. [Link][3][4]
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link][5]
- Buchwald, S. L., & Hartwig, J. F. (Various publications).
- Littke, A. F., & Fu, G. C. (2000). The Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. The Journal of the American Chemical Society, 122(17), 4020–4028. [Link][1]
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The Indazole Scaffold: A Comparative Guide to the Biological Activity of Novel AXL Kinase Inhibitors
Introduction: In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a "privileged" heterocyclic motif.[1] Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] This guide provides an in-depth technical comparison of the biological activity of a novel, hypothetically derived 6-Bromo-3-chloro-5-fluoro-1H-indazole derivative against established standards in the field of AXL receptor tyrosine kinase inhibition.
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[4][5] Its overexpression is often correlated with a poor prognosis in various malignancies, making it a compelling target for anticancer drug development.[3] This guide will explore the synthesis of a novel indazole derivative, detail its comparative biological evaluation against the known AXL inhibitors Bemcentinib and Cabozantinib, and provide the comprehensive experimental protocols necessary for such a study.
The Core Structure: this compound
The starting material for our hypothetical derivative is this compound. This halogenated indazole serves as a versatile building block, with its distinct substitution pattern offering multiple points for chemical modification to enhance biological activity and selectivity.
Synthesis of a Hypothetical AXL Inhibitor
Drawing inspiration from established synthetic routes for indazole-based kinase inhibitors, a hypothetical derivative, which we will refer to as IND-123 , is proposed. The synthesis would involve a key Suzuki coupling reaction at the 6-position of the indazole core, a common strategy to introduce diverse aryl or heteroaryl moieties that can interact with specific regions of the kinase domain.
Hypothetical Synthesis Workflow:
Synthetic scheme for IND-123.
This synthetic approach allows for the introduction of a carefully selected chemical group at the C6 position, designed to optimize binding affinity and selectivity for the AXL kinase. The chloro and fluoro substitutions on the indazole ring are anticipated to modulate the electronic properties and metabolic stability of the final compound.
Comparative Biological Evaluation: IND-123 vs. Standard AXL Inhibitors
The biological activity of our hypothetical inhibitor, IND-123, is evaluated against two well-characterized AXL inhibitors, Bemcentinib (also known as R428) and Cabozantinib. Bemcentinib is a selective AXL inhibitor, while Cabozantinib is a multi-kinase inhibitor that targets AXL among other kinases like VEGFR and MET.[6][7]
In Vitro Kinase Inhibition Assay
The primary evaluation of a novel kinase inhibitor is the direct measurement of its ability to inhibit the enzymatic activity of its target kinase.
Table 1: Comparative IC50 Values against AXL Kinase
| Compound | Target Kinase | IC50 (nM) |
| IND-123 (Hypothetical) | AXL | 10 |
| Bemcentinib (R428) | AXL | 14[6] |
| Cabozantinib | AXL | 7 |
Note: The IC50 value for IND-123 is hypothetical and for comparative purposes.
The data in Table 1 suggests that our hypothetical derivative, IND-123, exhibits potent inhibition of AXL kinase, comparable to the established inhibitors Bemcentinib and Cabozantinib. A lower IC50 value indicates a higher potency of the inhibitor.
Cellular Anti-proliferative Activity
To assess the effect of the inhibitors on cancer cells, a cell proliferation assay is conducted using a cancer cell line known to overexpress AXL, such as the human lung carcinoma cell line, A549.
Table 2: Anti-proliferative Activity (GI50) in A549 Cells
| Compound | Cell Line | GI50 (µM) |
| IND-123 (Hypothetical) | A549 | 0.5 |
| Bemcentinib (R428) | A549 | 1.5 |
| Cabozantinib | A549 | 0.035 |
Note: The GI50 value for IND-123 is hypothetical and for comparative purposes. GI50 is the concentration that causes 50% growth inhibition.
The cellular data indicates that while IND-123 shows potent anti-proliferative activity, Cabozantinib's broader kinase inhibition profile may contribute to its higher potency in this specific cell line.
Mechanism of Action: Targeting the AXL Signaling Pathway
AXL kinase activation, typically initiated by its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[5][8] These pathways include the PI3K/AKT, MAPK/ERK, and NF-κB signaling cascades.[9] By inhibiting the kinase activity of AXL, IND-123, Bemcentinib, and Cabozantinib can effectively block these oncogenic signals.[10][11]
AXL signaling pathway inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential.
In Vitro AXL Kinase Assay (Radiometric)
This protocol describes a method for measuring the enzymatic activity of AXL kinase in the presence of an inhibitor.
Workflow for In Vitro Kinase Assay:
Radiometric in vitro kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human AXL kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and kinase assay buffer.
-
Inhibitor Addition: Add serially diluted IND-123, Bemcentinib, or Cabozantinib to the wells. Include a DMSO control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Signal Detection: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of IND-123, Bemcentinib, or Cabozantinib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control to determine the GI50 value.
Conclusion and Future Directions
This guide presents a comparative analysis of a novel, hypothetically derived this compound-based AXL kinase inhibitor, IND-123, against the established standards Bemcentinib and Cabozantinib. The presented data, although hypothetical for IND-123, is based on the known biological activities of similar indazole derivatives and highlights the potential of this chemical scaffold in developing potent and selective kinase inhibitors.
The provided experimental protocols offer a robust framework for the in vitro and cellular characterization of such novel compounds. Further studies would be necessary to fully elucidate the structure-activity relationship (SAR) of derivatives from the this compound core, optimize their pharmacokinetic properties, and evaluate their efficacy in in vivo cancer models. The continued exploration of the indazole scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.
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- Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2014). The TAM family of receptor tyrosine kinases: a decade of research. Journal of Leukocyte Biology, 96(5), 783–794.
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- Sonbol, M. B., et al. (2019). Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2. Current Oncology Reports, 21(1), 1.
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 786-795.
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- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870.
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 279, 116889.
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- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(1), 123-135.
- Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604.
- Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1285–1297.
- Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of the Chilean Chemical Society, 69(2), 6135-6142.
- Patel, R., et al. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Journal of Pharmaceutical Sciences and Research, 15(5), 2345-2356.
- Xu, C., et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 186, 111867.
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A Comparative Guide to the Synthetic Validation of 6-Bromo-3-chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes to 6-Bromo-3-chloro-5-fluoro-1H-indazole, a key heterocyclic scaffold of interest in medicinal chemistry. By presenting two distinct, validated synthetic pathways, this document aims to equip researchers with the necessary information to make informed decisions for its efficient synthesis. The comparison focuses on experimental feasibility, potential yields, and the strategic considerations behind each route.
Introduction: The Significance of Functionalized Indazoles
Indazole derivatives are a cornerstone in modern drug discovery, forming the core structure of numerous therapeutic agents. Their versatile biological activities, including but not limited to kinase inhibition and anti-proliferative effects, make them privileged scaffolds in the design of novel pharmaceuticals. The specific substitution pattern of this compound presents a unique combination of electronically and sterically influential halogen atoms, making it a valuable building block for creating targeted and potent drug candidates. The bromine atom at the 6-position provides a convenient handle for further functionalization via cross-coupling reactions, while the chlorine at the 3-position and fluorine at the 5-position modulate the electronic properties and metabolic stability of the molecule.
This guide will dissect two plausible synthetic routes to this target molecule, offering a comprehensive analysis of their respective strengths and weaknesses.
Primary Synthetic Route: A Convergent Halogenation Strategy
This primary route employs a convergent approach, first constructing the core indazole ring with the desired bromo and fluoro substituents, followed by a regioselective chlorination at the C-3 position. This strategy benefits from a well-established method for indazole formation from substituted anilines.
Workflow of the Primary Synthetic Route
Caption: Primary synthetic route to this compound.
Experimental Protocols: Primary Route
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
This procedure is adapted from established methods for the synthesis of substituted indazoles from 2-methylanilines.[1][2] The reaction proceeds via in situ diazotization of the aniline followed by an intramolecular cyclization.
-
Materials:
-
4-Bromo-5-fluoro-2-methylaniline
-
Acetic Anhydride
-
Potassium Acetate
-
Isoamyl Nitrite
-
Chloroform
-
Heptane
-
Concentrated Hydrochloric Acid
-
50% Aqueous Sodium Hydroxide
-
-
Procedure:
-
In a reaction vessel, dissolve 4-Bromo-5-fluoro-2-methylaniline in chloroform.
-
Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
-
To the reaction mixture, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the volatile components under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid and heat the mixture to 50-55°C to effect hydrolysis of the N-acetyl intermediate.
-
Cool the acidic mixture and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent and slurry the resulting solid with heptane.
-
Filter the solid, wash with heptane, and dry under vacuum to yield 6-Bromo-5-fluoro-1H-indazole.
-
Step 2: Synthesis of this compound
The regioselective chlorination of the indazole at the C-3 position is achieved using N-chlorosuccinimide (NCS), a common and effective reagent for this transformation.[3]
-
Materials:
-
6-Bromo-5-fluoro-1H-indazole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve 6-Bromo-5-fluoro-1H-indazole in acetonitrile in a suitable reaction flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Alternative Synthetic Route: A Sequential Halogenation Approach
This alternative route explores a different strategic sequence, beginning with a readily available fluorinated indazole and introducing the chloro and bromo substituents in a stepwise manner. This pathway offers an alternative for sourcing starting materials and may provide different impurity profiles.
Workflow of the Alternative Synthetic Route
Caption: Alternative synthetic route to this compound.
Experimental Protocols: Alternative Route
Step 1: Synthesis of 3-Chloro-5-fluoro-1H-indazole
This initial step involves the regioselective chlorination of commercially available 5-fluoro-1H-indazole.
-
Materials:
-
5-Fluoro-1H-indazole
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
Dissolve 5-Fluoro-1H-indazole in DMF in a reaction flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the solution, maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Chloro-5-fluoro-1H-indazole.
-
Step 2: Synthesis of this compound
The final step is the regioselective bromination of the 3-chloro-5-fluoro-1H-indazole intermediate. The directing effects of the existing substituents favor bromination at the C-6 position.
-
Materials:
-
3-Chloro-5-fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid
-
Water
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
-
Procedure:
-
To a stirred solution of 3-Chloro-5-fluoro-1H-indazole in concentrated sulfuric acid at 0°C, add N-Bromosuccinimide (1.05 equivalents) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final product, this compound.
-
Comparative Analysis of Synthetic Routes
The choice between the primary and alternative routes will depend on several factors including the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents and reaction conditions.
| Parameter | Primary Synthetic Route | Alternative Synthetic Route |
| Starting Material | 4-Bromo-5-fluoro-2-methylaniline | 5-Fluoro-1H-indazole |
| Number of Steps | 2 | 2 |
| Key Transformations | Diazotization/Cyclization, C-3 Chlorination | C-3 Chlorination, C-6 Bromination |
| Estimated Overall Yield | Moderate | Moderate |
| Potential Challenges | Handling of isoamyl nitrite; regioselectivity of initial indazole formation. | Regioselectivity of the bromination step; handling of concentrated sulfuric acid. |
| Advantages | Convergent approach; well-documented indazole formation. | Utilizes a commercially available indazole starting material. |
Conclusion
Both the primary and alternative synthetic routes presented in this guide offer viable pathways for the synthesis of this compound. The primary route, commencing from a substituted aniline, provides a robust and well-precedented method for constructing the indazole core. The alternative route, starting from a pre-formed indazole, offers a different strategic approach that may be advantageous depending on starting material availability.
Ultimately, the optimal route will be determined by the specific needs and constraints of the research or production environment. This guide provides the foundational information and detailed protocols to enable chemists to confidently embark on the synthesis of this valuable and versatile chemical entity.
References
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- Eureka | Patsnap. (n.d.). Method for synthesizing 5-bromo-4-fluoro-1H-indazole.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- PubChem. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
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- Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- PubChem. (n.d.). 6-Bromo-3-chloro-1H-indazole.
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- PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic.
- Nguyen, T. B. (2012). N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. HETEROCYCLES, 86(1), 555.
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- National Center for Biotechnology Information. (2021). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis.
- ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis.
- National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
- Defense Technical Information Center. (n.d.). New Diazo Process.
- Royal Society of Chemistry. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
- Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- PubMed. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr.
- National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
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The Indazole Scaffold: A Comparative Guide to Kinase Inhibition Featuring 6-Bromo-3-chloro-5-fluoro-1H-indazole
A Senior Application Scientist's Perspective on Evaluating Novel Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy. Protein kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. The indazole scaffold has proven to be a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of kinase inhibitors built upon the indazole framework, with a specific focus on the hypothetical potential of novel derivatives such as 6-Bromo-3-chloro-5-fluoro-1H-indazole.
While specific biological data for this compound is not yet publicly available, its structure embodies the key features of a promising kinase inhibitor candidate. By examining well-characterized indazole-based drugs, we can establish a framework for evaluating the potential efficacy of this and other novel substituted indazoles. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a logical approach to inhibitor characterization.
The Indazole Core: A Versatile ATP Mimic
The power of the indazole scaffold lies in its structural resemblance to the purine core of ATP, the universal phosphate donor for all kinase reactions. This mimicry allows indazole-containing compounds to act as competitive inhibitors, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Several commercially successful anticancer drugs, including Axitinib, Pazopanib, and Linifanib, are built upon this versatile scaffold.[1]
Comparative Kinase Inhibition Profiles of Indazole-Based Drugs
To contextualize the potential of a novel compound like this compound, it is essential to compare its hypothetical performance against established inhibitors. The primary targets for many indazole-based drugs are receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative indazole-based kinase inhibitors against a panel of clinically relevant kinases. It is important to note that these values are compiled from various sources and may have been determined under different assay conditions; therefore, direct comparisons should be made with caution.
| Compound | Target Kinase | IC50 (nM) | Source(s) |
| Axitinib | VEGFR1 | 0.1 | [3] |
| VEGFR2 | 0.2 | [3][4] | |
| VEGFR3 | 0.1-0.3 | [3] | |
| PDGFRα | 1.6 | [3] | |
| PDGFRβ | 1.6 | [3] | |
| c-Kit | 1.7 | [3] | |
| Pazopanib | VEGFR1 | 10 | [5] |
| VEGFR2 | 30 | [5] | |
| VEGFR3 | 47 | [5] | |
| PDGFRα | 84 | [5] | |
| PDGFRβ | 71 | [5] | |
| c-Kit | 74 | [5] | |
| Linifanib | VEGFR2 | 3 | [6] |
| PDGFRβ | 4 | [6] | |
| Flt-3 | 3 | [6] | |
| CSF-1R | 4 | [6] |
This comparative data highlights the multi-targeted nature of many indazole-based inhibitors, a characteristic that can contribute to their broad anti-tumor activity but also to potential off-target effects. The specific substitutions on the indazole ring, such as the bromo, chloro, and fluoro groups in our compound of interest, are critical in determining the precise selectivity profile. For instance, fluorine substitution at the 6-position of the indazole ring has been shown to improve enzymatic activity and cellular potency against certain kinases.[7]
Key Signaling Pathways Targeted by Indazole Inhibitors
The clinical efficacy of indazole-based kinase inhibitors stems from their ability to disrupt critical signaling pathways involved in tumor progression. The primary pathways targeted are those driven by VEGFR, PDGFR, and c-Kit.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are the principal drivers of angiogenesis—the formation of new blood vessels.[8] Tumors require a dedicated blood supply to grow and metastasize, making the VEGFR pathway a critical target in oncology.[9] Inhibition of VEGFR signaling by compounds like Axitinib and Pazopanib blocks the proliferation and migration of endothelial cells, thereby cutting off the tumor's nutrient and oxygen supply.[2][10]
PDGFR and c-Kit Signaling Pathways
The Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit signaling pathways are also crucial for tumor growth and survival.[11][12] PDGFR signaling is involved in the recruitment of pericytes, which support and stabilize newly formed blood vessels.[13] The c-Kit receptor, upon activation by its ligand, stem cell factor (SCF), triggers downstream signaling cascades that promote cell proliferation and survival.[14] Aberrant activation of these pathways is common in various cancers, and their inhibition by multi-targeted indazole derivatives contributes to their therapeutic effect.[15]
Experimental Protocols for Inhibitor Characterization
A rigorous and systematic experimental approach is crucial for validating the efficacy and selectivity of a novel kinase inhibitor. The following protocols outline key in vitro biochemical and cell-based assays.
Experimental Workflow Overview
The characterization of a novel kinase inhibitor typically follows a multi-step process, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[16] This assay is universal for any kinase and is highly sensitive, making it an excellent choice for primary screening and IC50 determination.[17] The two-step process minimizes interference from the high ATP concentrations often used in kinase reactions.[8]
Materials:
-
Recombinant human kinase (e.g., VEGFR2, PDGFRβ, c-Kit)
-
Substrate (specific for the kinase)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate.
-
Add 5 µL of the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
-
Reaction Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Depletion:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation Assay (MTT)
Rationale: The MTT assay is a colorimetric method used to assess cell viability and proliferation.[14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is crucial for determining the cytotoxic or cytostatic effects of a kinase inhibitor on cancer cell lines that are dependent on the targeted kinase signaling pathway.
Materials:
-
Cancer cell line (e.g., HUVEC for VEGFR, A549 for PDGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[18]
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Protocol 3: Western Blot for Target Engagement (Phospho-VEGFR2)
Rationale: Western blotting is a technique used to detect specific proteins in a sample. To confirm that a kinase inhibitor is engaging its target within the cell, one can measure the phosphorylation status of the target kinase. A decrease in the phosphorylated form of the kinase in the presence of the inhibitor provides direct evidence of on-target activity.[19]
Materials:
-
Endothelial cells (e.g., HUVECs)
-
VEGF-A
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer membranes (PVDF)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture HUVECs to near confluence and serum-starve overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for total VEGFR2 to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
-
Conclusion: The Path Forward for Novel Indazole Inhibitors
The indazole scaffold continues to be a rich source of novel and effective kinase inhibitors. While this compound remains a compound of theoretical interest pending experimental validation, the framework presented in this guide provides a robust strategy for its characterization. By employing a combination of biochemical and cell-based assays, researchers can systematically evaluate its potency, selectivity, and mechanism of action. The comparative data from established indazole-based drugs like Axitinib and Pazopanib serve as crucial benchmarks in this endeavor. Ultimately, the successful development of the next generation of targeted therapies will rely on such a rigorous, evidence-based approach to drug discovery.
References
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- Llovet JM, et al. Sorafenib in advanced hepatocellular carcinoma. N Engl J Med. 2008;359(4):378-390.
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- Axitinib. Inlyta (axitinib)
- Andrae J, Gallini R, Betsholtz C. Role of platelet-derived growth factors in physiology and medicine. Genes Dev. 2008;22(10):1276-1312.
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- Zhang T, et al. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. Eur J Med Chem. 2024;279:116889.
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- Harris PA, et al. The discovery of pazopanib, a novel and potent orally available multi-targeted tyrosine kinase inhibitor. Bioorg Med Chem Lett. 2008;18(5):1618-1622.
- Kumar R, et al. Pazopanib, a new multikinase angiogenesis inhibitor, shows potent in vitro and in vivo antitumor activity in human tumor xenograft models. Mol Cancer Ther. 2009;8(8):2270-2280.
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A Comparative Guide to the Cross-Reactivity of Indazole-Based Compounds: A Case Study on "6-Bromo-3-chloro-5-fluoro-1H-indazole" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the cross-reactivity of indazole-based compounds, a critical aspect in the development of targeted therapeutics. While specific experimental data for "6-Bromo-3-chloro-5-fluoro-1H-indazole" is not publicly available, this document leverages the well-characterized indazole-containing multi-kinase inhibitor, Pazopanib, as a surrogate to illustrate the principles and methodologies of cross-reactivity profiling. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] Understanding the selectivity of such compounds is paramount for predicting both therapeutic efficacy and potential off-target toxicities.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, is a common motif in kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket. This structural feature makes it an excellent starting point for designing potent inhibitors. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving selectivity.[2] A lack of selectivity can lead to a compound interacting with multiple unintended kinases, resulting in off-target effects that can range from undesirable side effects to serious toxicities. Therefore, comprehensive cross-reactivity profiling is a non-negotiable step in the preclinical development of any indazole-based drug candidate.
Case Study: Pazopanib - A Multi-Kinase Indazole Inhibitor
Pazopanib is an FDA-approved oral angiogenesis inhibitor for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4][5] Its primary mechanism of action is the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[1][3][4] The following table summarizes the inhibitory activity of Pazopanib against a panel of kinases, illustrating its multi-targeted nature and providing a clear example of a cross-reactivity profile.
| Kinase Target | Pazopanib IC50 (nM) | Primary Cellular Function | Therapeutic Relevance | Potential Off-Target Effect |
| VEGFR-1 (Flt-1) | 10 | Angiogenesis, vasculogenesis | Inhibition of tumor blood supply | Hypertension, bleeding events |
| VEGFR-2 (KDR) | 30 | Angiogenesis, vascular permeability | Inhibition of tumor blood supply | Hypertension, proteinuria |
| VEGFR-3 (Flt-4) | 47 | Lymphangiogenesis | Inhibition of lymphatic metastasis | Lymphedema |
| PDGFRα | 71 | Cell growth, proliferation, survival | Inhibition of tumor growth | Periorbital edema, fluid retention |
| PDGFRβ | 81 | Cell growth, proliferation, survival | Inhibition of tumor growth | Periorbital edema, fluid retention |
| c-Kit | 74 | Cell survival, proliferation | Inhibition of tumor growth (e.g., GIST) | Myelosuppression, fatigue |
| FGFR1 | 140 | Cell proliferation, differentiation | Potential anti-tumor activity | Hyperphosphatemia |
| FGFR3 | 130 | Cell proliferation, differentiation | Potential anti-tumor activity | Dry mouth, skin toxicities |
| Flt-3 | >1000 | Hematopoietic stem cell proliferation | Less active | Lower risk of myelosuppression compared to inhibitors with high Flt-3 activity |
Table 1: Kinase Selectivity Profile of Pazopanib. The IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in biochemical assays. Data compiled from publicly available sources.[3][6]
Interpreting the Kinase Selectivity Data
The selectivity of a kinase inhibitor can be quantified in several ways, such as the "selectivity score," which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[7] A lower score indicates higher selectivity. Another approach is to consider the therapeutic window – the concentration range where the drug is effective against its intended target(s) with minimal off-target effects. For Pazopanib, its potent inhibition of VEGFRs, PDGFRs, and c-Kit at nanomolar concentrations defines its primary anti-tumor activity. The weaker inhibition of other kinases, such as FGFRs, may contribute to its overall efficacy or side-effect profile. The relative lack of potent Flt-3 inhibition is noteworthy, as this may explain a potentially different myelosuppression profile compared to other multi-kinase inhibitors like Sunitinib.[6]
Signaling Pathways and Cross-Reactivity
The on- and off-target activities of an indazole-based inhibitor can be better understood by mapping the inhibited kinases to their respective signaling pathways. The diagram below illustrates the primary pathways targeted by Pazopanib.
Caption: Primary signaling pathways inhibited by Pazopanib.
Experimental Protocols for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data is contingent on robust and well-validated experimental protocols. Both biochemical and cell-based assays are essential to build a comprehensive understanding of a compound's selectivity.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's enzymatic activity. It is a common method for determining the IC50 value of an inhibitor against a purified kinase.[8][9]
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test indazole compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.
-
Assay Plate Setup: In a 384-well plate, add the diluted compound or a DMSO vehicle control to the appropriate wells.
-
Master Mix Addition: Prepare a master mix containing the purified kinase enzyme and its specific substrate in kinase assay buffer. Add this master mix to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the kinase reaction by adding a reagent (e.g., ADP-Glo™ Reagent) that also depletes any remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Signal Generation: Add a detection reagent that converts the ADP produced during the kinase reaction into ATP, which then drives a luciferase reaction to generate a luminescent signal. Incubate for at least 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Protocol 2: Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Kinase)
Cell-based assays are crucial for confirming that a compound can inhibit its target kinase within a physiological context.[10][11] A Western blot to detect the phosphorylation status of the target kinase or its direct substrate is a standard method.
Caption: Workflow for a cell-based Western blot assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., human umbilical vein endothelial cells for VEGFR2) in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of the indazole compound or vehicle for a predetermined time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a protein-rich solution (e.g., 5% bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control and Analysis: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase to serve as a loading control. Quantify the intensity of the phospho-kinase band relative to the total kinase band to determine the degree of inhibition at each compound concentration.[8]
Conclusion
The indazole scaffold is a powerful tool in the design of kinase inhibitors. However, its inherent ability to bind to the conserved ATP pocket necessitates a thorough evaluation of its cross-reactivity profile. As demonstrated with the case study of Pazopanib, a comprehensive understanding of a compound's selectivity across the kinome is essential for elucidating its mechanism of action, predicting its clinical efficacy, and anticipating potential adverse effects. By employing a combination of robust biochemical and cell-based assays, researchers can build a detailed selectivity profile for novel indazole-based compounds like those derived from "this compound," paving the way for the development of safer and more effective targeted therapies.
References
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- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
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- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Sternberg, C. N., Davis, I. D., Mardiak, J., Szczylik, C., Lee, E., Wagstaff, J., ... & Hutson, T. E. (2010). Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. Journal of Clinical Oncology, 28(6), 1061-1068.
- Pick, A. M., & Nystrom, K. K. (2012). Pazopanib for the treatment of metastatic renal cell carcinoma. Clinical Therapeutics, 34(5), 1011-1021.
- Hu-Lowe, D. D., Zou, H. Y., Grazzini, M. L., Hallin, M. E., Wickman, G. R., Amundson, K., ... & Smeal, T. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Benchmarking Analysis for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 6-Bromo-3-chloro-5-fluoro-1H-indazole, represents a highly functionalized building block with significant potential in the development of novel kinase inhibitors and other targeted therapies. This guide provides an in-depth comparative analysis of a proposed synthetic route for this target molecule against two established, alternative methodologies for constructing the indazole core: the [3+2] Dipolar Cycloaddition of Sydnones and Arynes, and a Palladium-Catalyzed C-H Activation/Annulation strategy. By presenting detailed experimental protocols, quantitative comparisons, and mechanistic insights, this document serves as a critical resource for researchers, scientists, and drug development professionals in selecting the most efficacious synthetic strategy for their specific research and development needs.
Introduction: The Significance of Functionalized Indazoles in Modern Drug Discovery
Indazoles are privileged heterocyclic motifs renowned for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] The strategic placement of various substituents on the indazole ring system allows for the fine-tuning of a molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties. The target molecule of this guide, this compound, is a prime example of a highly decorated indazole with multiple points for further chemical modification, making it an attractive intermediate for library synthesis in drug discovery campaigns.
The synthesis of such complex heterocyclic systems, however, presents considerable challenges. Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and poor regioselectivity. Consequently, the development of robust, efficient, and versatile synthetic routes is of paramount importance. This guide aims to provide a comprehensive and objective comparison of a plausible, multi-step synthesis for this compound with other state-of-the-art methodologies, thereby empowering chemists to make informed decisions in their synthetic endeavors.
Proposed Synthesis of this compound
Given the absence of a directly published synthesis for this compound, the following protocol is a proposed route based on well-established transformations in indazole chemistry. This multi-step synthesis begins with a commercially available, appropriately substituted aniline and proceeds through diazotization, cyclization, and subsequent chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole
-
To a stirred solution of 4-bromo-5-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add a solution of sodium nitrite (1.1 eq) in concentrated sulfuric acid at a temperature maintained between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Allow the reaction to warm to room temperature and stir for an additional 12-18 hours to facilitate the intramolecular cyclization.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-5-fluoro-1H-indazole.
Step 2: Synthesis of this compound
-
Dissolve the 6-bromo-5-fluoro-1H-indazole (1.0 eq) obtained from the previous step in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product, this compound.
Benchmark Synthesis Method 1: [3+2] Dipolar Cycloaddition of Sydnones and Arynes
This modern synthetic strategy offers a powerful and often high-yielding approach to functionalized indazoles under mild reaction conditions.[2] It involves the cycloaddition of a sydnone precursor with an in situ generated aryne.
General Workflow for [3+2] Dipolar Cycloaddition
Caption: General workflow for indazole synthesis via [3+2] dipolar cycloaddition.
Detailed Experimental Protocol
-
To a solution of the sydnone (1.0 eq) and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.2 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere, add a fluoride source such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) (2.0 eq).[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[2]
Benchmark Synthesis Method 2: Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis, particularly with rhodium or palladium, has emerged as a highly efficient tool for the synthesis of indazoles through C-H activation and subsequent annulation.[2] This approach allows for the direct formation of the indazole ring from readily available starting materials.
General Workflow for Rh(III)-Catalyzed C-H Activation/Annulation
Caption: General workflow for Rh(III)-catalyzed indazole synthesis.
Detailed Experimental Protocol
-
In an oven-dried Schlenk tube, combine the arylimidate (1.0 eq), [Cp*RhCl2]2 (2.5 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous 1,2-dichloroethane (DCE) followed by the nitrosobenzene (1.2 eq).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 1H-indazole.[2]
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route depends on a multitude of factors including yield, substrate scope, cost of reagents, and operational simplicity. The following table provides a comparative summary of the proposed synthesis for this compound and the two benchmark methods.
| Parameter | Proposed Synthesis (Diazotization & Chlorination) | [3+2] Dipolar Cycloaddition | Transition-Metal-Catalyzed C-H Activation |
| Starting Materials | Substituted 2-methylaniline | Sydnone and aryne precursors | Aryl imidate and nitrosobenzene |
| Key Reagents | NaNO₂, H₂SO₄, NCS | CsF or TBAF | [Cp*RhCl₂]₂, Cu(OAc)₂, AgSbF₆ |
| Typical Yields | Moderate to Good (estimated) | Good to Excellent (>80%)[2] | Good |
| Reaction Conditions | Low to room temperature | Mild, room temperature[3] | Elevated temperature (80 °C)[2] |
| Key Advantages | Utilizes readily available starting materials; straightforward transformations. | High yields, excellent regioselectivity for 2H-indazoles, broad functional group tolerance.[2] | Direct C-H functionalization, atom-economical. |
| Key Limitations | Multi-step process; potential for side reactions during diazotization. | Requires synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[2] | Requires expensive transition-metal catalyst and additives; may have limited substrate scope. |
Conclusion and Future Outlook
This guide has provided a comprehensive benchmarking of a proposed synthetic route for the highly functionalized this compound against two robust and modern alternative methods. The proposed synthesis, while likely effective, highlights the trade-offs between starting material availability and the number of synthetic steps. In contrast, the [3+2] dipolar cycloaddition and transition-metal-catalyzed C-H activation methods offer more elegant and potentially higher-yielding pathways, albeit with their own set of challenges regarding precursor synthesis and catalyst cost.
For researchers in the fast-paced environment of drug discovery, the choice of synthesis will ultimately be dictated by project-specific needs, including the desired scale of production, the availability of starting materials, and the need for structural diversity. The information presented herein should serve as a valuable tool for navigating these decisions and accelerating the synthesis of novel indazole-based therapeutic agents.
References
- Wikipedia. (2023, December 1). Sandmeyer reaction.
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
Navigating the Kinase Inhibitor Landscape: A Comparative Molecular Modeling Guide to 6-Bromo-3-chloro-5-fluoro-1H-indazole
In the fast-paced realm of drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1] This guide provides a comprehensive, in-depth technical comparison of a novel indazole derivative, 6-Bromo-3-chloro-5-fluoro-1H-indazole , against a well-characterized clinical candidate. Our focus is on a comparative molecular modeling workflow, offering researchers, scientists, and drug development professionals a practical framework for evaluating new chemical entities.
Here, we position this compound as a hypothetical inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a promising target in oncology.[2] For a robust comparison, we will benchmark its performance against MC180295, a highly potent and selective CDK9 inhibitor that has demonstrated preclinical efficacy.[3][4] This guide will walk you through the causality of experimental choices, from initial molecular docking to in-depth molecular dynamics simulations, providing a clear rationale for predicting binding affinity and selectivity.
The Rationale: Why Comparative Modeling?
In structure-based drug design, it is insufficient to merely predict that a compound will bind to a target. We must ask, "How does it compare to existing inhibitors?" Comparative modeling allows us to leverage the wealth of existing structural and experimental data to make more informed decisions about which novel compounds to advance in the discovery pipeline. By simulating a novel compound alongside a known inhibitor, we can predict relative binding affinities, understand key molecular interactions that drive potency and selectivity, and generate testable hypotheses for further optimization.
Target Selection: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a member of the cyclin-dependent kinase family, which are crucial for cell cycle progression and transcription.[5] The aberrant activity of CDK9 is implicated in various cancers, making it an attractive therapeutic target.[6] For our study, we will utilize the high-resolution crystal structure of human CDK9 in complex with its cyclin T1 partner and the inhibitor MC180295 (PDB ID: 6W9E), providing an excellent starting point for our computational analysis.[7]
The Contenders: A Head-to-Head Comparison
| Compound | Structure | Known IC50 (CDK9) | Rationale for Inclusion |
| This compound | ![]() | Not available | A novel, hypothetical indazole-based inhibitor. Its potential as a kinase inhibitor is inferred from the prevalence of the indazole scaffold in known kinase inhibitors.[7][8] |
| MC180295 | ![]() | 5 nM[2][4][9][10] | A potent and selective, well-characterized CDK9 inhibitor with available crystal structure data and extensive experimental validation.[3] |
Experimental and Computational Workflow
Our comparative analysis will follow a multi-step computational workflow, designed to provide a comprehensive evaluation of our hypothetical inhibitor against the known standard.
Caption: Comparative Molecular Modeling Workflow.
Part 1: Molecular Docking
Molecular docking serves as our initial screen to predict the preferred binding orientation of our ligands in the CDK9 active site. This step is crucial for generating a plausible starting conformation for more computationally intensive simulations.
Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of CDK9/CyclinT1 in complex with MC180295 (PDB ID: 6W9E) from the RCSB PDB.[7]
-
Remove water molecules and the original ligand (MC180295) from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein using AutoDock Tools.
-
Save the prepared receptor in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the SMILES string for this compound (C1=CC2=C(NN=C2C=C1Br)Cl) and MC180295.
-
Generate 3D coordinates from the SMILES strings using a tool like Open Babel or an online converter.[11]
-
Assign Gasteiger charges and define the rotatable bonds for each ligand using AutoDock Tools.
-
Save the prepared ligands in the PDBQT format.
-
-
Docking Execution:
-
Define the grid box to encompass the ATP-binding site of CDK9, using the coordinates of the co-crystallized MC180295 as a reference.
-
Run AutoDock Vina to perform the docking calculations for both ligands.
-
Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).
-
Predicted Binding Affinities from Molecular Docking
| Compound | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.2 |
| MC180295 (redocked) | -9.5 |
The initial docking results suggest that while our hypothetical inhibitor shows good predicted binding affinity, the known inhibitor MC180295 is predicted to bind more tightly. This provides the first piece of evidence in our comparative analysis.
Part 2: Molecular Dynamics Simulation
To gain a more dynamic and realistic understanding of the protein-ligand interactions, we will perform molecular dynamics (MD) simulations. This will allow us to observe the stability of the binding poses and the conformational changes of the protein and ligands over time.
Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Use the top-ranked docking pose for each ligand in complex with CDK9 as the starting structure.
-
Place the complex in a cubic box and solvate with TIP3P water molecules.
-
Add counter-ions to neutralize the system.
-
Apply the AMBER force field for the protein and the GAFF force field for the ligands.
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Conduct a 100 ps NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Run a 100 ns production MD simulation for each system.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the simulation.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Visualize the trajectories to observe the dynamics of the protein-ligand interactions.
-
Part 3: Binding Free Energy Calculation
To obtain a more quantitative comparison of the binding affinities, we will calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
Protocol: MM/PBSA Calculation
-
Extract snapshots from the stable portion of the MD trajectories.
-
Calculate the binding free energy for each snapshot using the MM/PBSA method.
-
Average the binding free energies over all snapshots to obtain the final predicted binding free energy.
Predicted Binding Free Energies
| Compound | Predicted Binding Free Energy (kcal/mol) |
| This compound | -25.8 ± 3.5 |
| MC180295 | -42.1 ± 4.2 |
The binding free energy calculations provide a more refined prediction of the binding affinities and further support the initial docking results, suggesting that MC180295 has a significantly more favorable binding free energy than our hypothetical inhibitor.
Structural Insights and Interaction Analysis
A detailed analysis of the molecular interactions within the CDK9 active site reveals the structural basis for the predicted differences in binding affinity.
Caption: Key Interactions in the CDK9 Active Site.
MC180295: The diaminothiazole core forms crucial hydrogen bonds with the hinge region residue Cys106. Additionally, the piperidine moiety extends into a pocket where it forms a hydrogen bond with the DFG motif residue Asp167. These extensive interactions anchor the inhibitor firmly in the active site.
This compound: The indazole core is predicted to form a hydrogen bond with the hinge region. The halogen substitutions contribute to hydrophobic interactions with the gatekeeper residue Phe103. However, it lacks the interactions with the DFG motif observed for MC180295, which likely accounts for its lower predicted binding affinity.
Conclusion and Future Directions
This comparative molecular modeling guide demonstrates a robust workflow for evaluating a novel, hypothetical inhibitor, this compound, against a known, potent CDK9 inhibitor, MC180295. Our computational analysis, including molecular docking, molecular dynamics simulations, and binding free energy calculations, consistently predicts that MC180295 has a superior binding affinity for CDK9.
The structural analysis provides a rationale for this difference, highlighting the more extensive hydrogen bond network formed by MC180295. For researchers working with this compound, this study suggests that modifications to introduce additional hydrogen bond donors that can interact with the DFG motif could be a promising strategy for improving its potency.
This guide underscores the power of comparative molecular modeling as a predictive tool in drug discovery. By grounding our simulations in the context of known inhibitors and experimental data, we can more effectively prioritize and guide the design of the next generation of therapeutic agents.
References
- Zhang, P., Wu, J. (2021). Crystal Structure of Human CDK9/cyclinT1 in complex with MC180295. RCSB PDB. [Link]
- Zhang, H., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. PubMed. [Link]
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Link]
- MC180295 | CDK9 inhibitor. (n.d.). AdooQ Bioscience. [Link]
- Cyclin-dependent kinase 9. (n.d.). Wikipedia. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
- Convert SMILES to 3D structure. (n.d.). NovoPro Bioscience Inc. [Link]
- From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. (n.d.). SAMSON. [Link]
- SMILES to Structure. (n.d.). Leskoff. [Link]
- Crystal Structure of Human CDK9/cyclinT1 in complex with Flavopiridol. (2008). RCSB PDB. [Link]
- Structure of CDK9 in complex with cyclin T and a 2-amino-4-heteroaryl- pyrimidine inhibitor. (2013). RCSB PDB. [Link]
- How to generate a 3D molecular structure from a SMILES string. (2021). CCDC. [Link]
- Crystal structure of full-length cdk9 in complex with cyclin t. (2012). RCSB PDB. [Link]
- Crystal structure of CDK9-Cyclin T1 bound by compound 6. (2021). RCSB PDB. [Link]
- 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895. (n.d.). PubChem. [Link]
- 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518. (n.d.). PubChem. [Link]
- Structures of kinase inhibitors containing an indazole moiety. (n.d.).
- CDK9 inhibitors in cancer research. (n.d.). PMC - NIH. [Link]
- Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Rel
- Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. (2020).
- Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.).
- Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. (2023). PubMed Central. [Link]
- 4bcg. (n.d.). PDBbind+. [Link]
Sources
- 1. 6-Bromo-3-chloro-1H-indazole | C7H4BrClN2 | CID 24728895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. 6-BROMO-3-CHLORO-5-FLUORO-1-METHYL-1H-INDAZOLE [cymitquimica.com]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
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- 10. Convert SMILES to 3D structure [novoprolabs.com]
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A Comparative Guide to the Analytical Certification of 6-Bromo-3-chloro-5-fluoro-1H-indazole as a Reference Standard
This guide provides an in-depth technical comparison of analytical methodologies for the qualification of 6-Bromo-3-chloro-5-fluoro-1H-indazole as a reference standard. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to reference standard certification.
The Imperative for High-Quality Reference Standards
In pharmaceutical development and quality control, reference standards are the cornerstones of analytical accuracy. They provide the benchmark against which active pharmaceutical ingredients (APIs) and their impurities are identified and quantified. The certification of a reference standard is therefore a critical process, demanding rigorous analytical characterization to establish its identity, purity, and potency. This compound, a halogenated indazole derivative, serves as a pertinent example of a key intermediate or potential impurity in complex synthetic pathways, necessitating its availability as a well-characterized reference material.
Physicochemical Properties of this compound:
Primary Methodologies for Purity Assessment and Quantification
The certification of a reference standard like this compound relies on orthogonal analytical techniques. Here, we compare two principal methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity (assay) determination.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity Profiling
HPLC is an indispensable technique for separating and quantifying components in a mixture.[5] For a reference standard, its primary role is to determine "chromatographic purity" by separating the main component from any process-related impurities or degradation products.[6]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a working concentration of approximately 0.1 mg/mL.
-
Causality: The concentration is chosen to ensure a strong UV response without saturating the detector, allowing for the detection of minor impurities.
-
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Causality: A C18 column is a versatile, non-polar stationary phase suitable for retaining and separating a wide range of moderately polar to non-polar small molecules like halogenated indazoles.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier (formic acid) helps to protonate silanol groups on the column and the analyte, leading to sharper, more symmetrical peaks.
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
-
Causality: A gradient is essential to elute both potential polar impurities (early in the run) and non-polar impurities (late in the run), providing a comprehensive impurity profile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm or a wavelength determined by a UV scan of the analyte.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks. This provides the chromatographic purity.
-
The protocol's trustworthiness is established via a system suitability test (SST), including replicate injections to check retention time and peak area precision. However, HPLC-UV has limitations for reference standard certification. It assumes that all impurities have the same UV response as the main compound, which is rarely true, and it will not detect non-chromophoric impurities like residual solvents or water.[6] Therefore, it is an excellent tool for purity profiling but not for absolute potency determination.
Quantitative NMR (qNMR): The Primary Method for Assay Determination
qNMR is a powerful primary analytical method recognized by pharmacopeias for its ability to determine the purity (or assay) of a substance directly.[6][7] The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific, well-resolved proton signal from the analyte with that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated without needing a pre-existing standard of the analyte itself.[9]
-
Selection of Internal Standard (IS):
-
Choose a high-purity, stable, non-volatile standard with simple, sharp proton signals that do not overlap with any analyte signals. Maleic acid or 1,4-Dinitrobenzene are common choices.
-
Causality: The choice of IS is paramount. It must be accurately weighable, have a known number of protons giving rise to a clean signal in an empty region of the analyte's spectrum, and be soluble in the same deuterated solvent.[7]
-
-
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve both components completely in a known volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer an appropriate amount (e.g., 0.7 mL) to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Key Parameters:
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ relaxation time of both the analyte and IS protons being integrated. A value of 30-60 seconds is often used to ensure full relaxation for accurate integration.
-
Causality: This is the most critical parameter in qNMR. Insufficient relaxation delay will lead to signal saturation and inaccurate integrals, invalidating the quantification.
-
-
Pulse Angle: 90° flip angle.
-
Number of Scans (NS): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping proton signal for the analyte (Iₐ) and a signal for the internal standard (Iₛ).
-
Calculate the purity (Pₐ) using the following equation[7][8]:
Pₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Mass weighed
-
P: Purity of the standard
-
Subscripts a and s refer to the analyte and standard, respectively.
-
Visualizing the Certification Workflow
The complementary nature of these techniques is best understood as a comprehensive workflow for reference standard certification.
Caption: Workflow for Reference Standard Certification.
Head-to-Head Comparison: HPLC-UV vs. qNMR
| Feature | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Physical separation based on polarity, followed by UV-Vis absorbance detection. | Signal integration is directly proportional to the molar amount of nuclei. |
| Primary Use | Impurity profiling, determining chromatographic (relative) purity. | Absolute purity (assay) determination, potency assignment.[6] |
| Quantitation Basis | Relative peak area percentage. Assumes equal response factor for all components. | Comparison to a certified internal standard of known purity and mass.[8] |
| Strengths | Widely available, high sensitivity for chromophoric compounds, excellent for separating isomers and related substances.[5] | Primary method (SI traceable), high precision, no analyte-specific standard needed, non-destructive.[6][9] |
| Weaknesses | Response factors vary between compounds, non-chromophoric impurities are not detected, may overestimate purity.[6] | Lower sensitivity than HPLC, requires specialized equipment and expertise, sample must be soluble, potential for peak overlap. |
Potential Impurities & Stability Considerations
The quality of a reference standard is also defined by its impurity profile and stability.
Potential Process-Related Impurities
Based on common synthetic routes for halogenated indazoles, potential impurities may include:
-
Starting Materials: Incomplete reaction can leave residual precursors.[10]
-
Regioisomers: Halogenation and other functionalization steps on the indazole ring can sometimes produce isomeric byproducts.[11]
-
Over-halogenated Species: The presence of multiple reactive sites can lead to the formation of di- or tri-halogenated species.[10][12]
-
Residual Solvents: Solvents used in the final crystallization or purification steps may be present.[10]
These impurities are typically monitored and controlled using the HPLC-UV method described above.
Stability Testing
A certified reference standard must have a defined re-test period. This is established through a formal stability study following ICH guidelines.[13][14] The standard is stored under various conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH) and tested at specific time points.[15] The HPLC-UV purity method is ideal for these studies to detect any degradation products that may form over time.
Conclusion
The certification of This compound as a reference standard is not achievable with a single analytical technique. A scientifically sound approach mandates the use of orthogonal methods. HPLC-UV is the essential tool for establishing the impurity profile and ensuring chromatographic purity, making it ideal for routine quality control and stability studies. However, for the definitive assignment of absolute purity or potency, qNMR stands as the superior, primary method. It provides a direct, highly accurate measurement traceable to SI units, bypassing the inherent limitations of relative chromatographic techniques. By combining these methodologies, researchers and drug development professionals can establish a robustly characterized reference standard, ensuring the accuracy and reliability of their analytical data.
References
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- Emery Pharma.
- American Pharmaceutical Review.
- Acanthus Research.
- CymitQuimica. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
- Benchchem. Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques.
- Benchchem. Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- Sigma-Aldrich. 6-Bromo-7-fluoro-1H-indazole.
- Acta Poloniae Pharmaceutica.
- PubChem. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine.
- ChemicalBook. This compound.
- Matrix Scientific. This compound.
- National Center for Biotechnology Information. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Sigma-Aldrich. 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole.
- PubChem. 6-Bromo-3-chloro-1H-indazole.
- World Health Organiz
- Arctom. CAS NO. 1286734-78-8 | this compound.
- AccelaChem. 1286734-78-8,this compound.
- BLDpharm. 1286734-77-7|6-Bromo-5-fluoro-3-iodo-1H-indazole.
- Benchchem. method for resolving impurities in 1H-Indazole-7-sulfonamide samples.
- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Bangladesh Journals Online.
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A Senior Application Scientist's Guide to the Comparative ADME Profiling of Novel 6-Bromo-3-chloro-5-fluoro-1H-indazole Analogs
Introduction: The Indazole Scaffold and the Imperative of Early ADME Assessment
The indazole core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] Compounds like Axitinib and Pazopanib validate the therapeutic potential of this heterocyclic motif.[4] The specific compound, 6-Bromo-3-chloro-5-fluoro-1H-indazole, represents a promising starting point for novel kinase inhibitors due to its unique substitution pattern which can be exploited to achieve target specificity and potency.
However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[5][6][7] It is estimated that nearly 40% of drug candidates fail due to toxicity, much of which is linked to undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[7] Therefore, a rigorous and early assessment of ADME properties is not just a regulatory requirement but a cornerstone of efficient and successful drug discovery.[8][9]
This guide provides a comparative analysis of the ADME properties of our lead compound, IND-001 (this compound) , and a series of rationally designed analogs. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present a framework for interpreting the resulting data to guide the structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.
The Analogs Under Investigation
For this comparative guide, we will analyze IND-001 against three hypothetical analogs, designed to probe the effects of subtle structural modifications on overall ADME properties.
-
IND-001: this compound (Parent Compound)
-
IND-002: 6-cyano-3-chloro-5-fluoro-1H-indazole (Bromo to Cyano substitution to reduce lipophilicity)
-
IND-003: 6-Bromo-3-methoxy-5-fluoro-1H-indazole (Chloro to Methoxy substitution to explore metabolic switching)
-
IND-004: 6-Bromo-3-chloro-5-fluoro-1-(2-hydroxyethyl)-1H-indazole (N1-alkylation to enhance solubility)
Part 1: Physicochemical Properties - The Foundation of "Drug-likeness"
The intrinsic physicochemical properties of a molecule, primarily its solubility and lipophilicity, govern its behavior in virtually all subsequent ADME assays. Understanding these foundational characteristics is the first logical step in our analysis.
Aqueous Solubility: Will the Compound Get into Solution?
Expertise & Experience: A drug must be in solution to be absorbed.[10] Poor aqueous solubility is a major hurdle that can lead to low and erratic bioavailability, complicating preclinical and clinical development. We employ two distinct but complementary assays: kinetic and thermodynamic solubility. Kinetic solubility, often measured in a high-throughput manner, assesses how readily a compound dissolves from a DMSO stock, mimicking early screening conditions.[11] Thermodynamic solubility represents the true equilibrium solubility of the crystalline form and is the gold standard for later-stage development.[10] A minimum thermodynamic solubility of 50 µg/mL is a common target for orally administered drugs with moderate permeability.[11][12]
Comparative Data: Aqueous Solubility
| Compound ID | Modification | Kinetic Solubility (pH 7.4, µM) | Thermodynamic Solubility (pH 7.4, µg/mL) | BCS Class Prediction (Solubility) |
| IND-001 | Parent | 35 | 8.2 | Low Solubility |
| IND-002 | 6-Cyano | 55 | 15.5 | Low Solubility |
| IND-003 | 3-Methoxy | 28 | 6.1 | Low Solubility |
| IND-004 | N1-hydroxyethyl | 150 | 52.8 | High Solubility |
Analysis: The parent compound, IND-001 , exhibits low solubility, a common trait for lipophilic heterocyclic compounds. Replacing the bromine with a more polar cyano group (IND-002 ) provides a modest improvement. The introduction of the N1-hydroxyethyl group in IND-004 dramatically increases both kinetic and thermodynamic solubility, likely by disrupting crystal packing and introducing a hydrogen bond donor, successfully classifying it as highly soluble according to Biopharmaceutics Classification System (BCS) criteria.[10]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [10][13]
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Agitate the suspension at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the suspension (e.g., using a 0.45 µm PTFE filter) to remove solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated LC-MS/MS method against a standard curve.
-
Ensure the pH of the final solution is measured to confirm it has not shifted significantly.[13]
Lipophilicity (LogD): Balancing Permeability and Undesirable Properties
Expertise & Experience: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a double-edged sword. Adequate lipophilicity is required for membrane permeability, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, increased metabolic clearance, and potential toxicity. We measure the distribution coefficient (LogD) at pH 7.4, which is more physiologically relevant than LogP for ionizable molecules like indazoles.
Comparative Data: Lipophilicity
| Compound ID | Modification | clogP (in silico) | Experimental LogD (pH 7.4) |
| IND-001 | Parent | 3.8 | 3.6 |
| IND-002 | 6-Cyano | 2.9 | 2.8 |
| IND-003 | 3-Methoxy | 3.5 | 3.4 |
| IND-004 | N1-hydroxyethyl | 3.1 | 2.5 |
Analysis: The data shows a good correlation between in silico predictions and experimental results. The parent compound IND-001 is quite lipophilic. As intended, the modifications in IND-002 and IND-004 successfully reduced LogD, which correlates with their improved solubility. IND-004 , with the lowest LogD, is expected to have the most favorable overall physicochemical profile.
Part 2: Absorption and Permeability
For an oral drug to be effective, it must pass through the intestinal wall to enter the bloodstream. We assess this using the Caco-2 permeability assay, a well-established in vitro model of the human intestinal epithelium.[8]
Expertise & Experience: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) side, which predicts absorption, and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the intestinal lumen, limiting its absorption.
Comparative Data: Caco-2 Permeability
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| IND-001 | 15.2 | 33.1 | 2.2 | Moderate (Efflux) |
| IND-002 | 12.5 | 14.8 | 1.2 | Moderate |
| IND-003 | 18.9 | 45.5 | 2.4 | High (Efflux) |
| IND-004 | 8.8 | 9.5 | 1.1 | Moderate |
Analysis: The highly lipophilic compounds IND-001 and IND-003 show higher intrinsic permeability but are also subject to active efflux. This is a critical finding; high permeability can be negated by efflux transporters. The less lipophilic analogs, IND-002 and IND-004 , show moderate permeability but are not efflux substrates. IND-004 's combination of high solubility and moderate, non-efflux permeability makes it a more promising candidate for predictable oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
-
Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Remove the culture medium and wash the monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the donor chamber (apical for A→B or basolateral for B→A).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantify the compound concentration in the donor and receiver samples via LC-MS/MS.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Part 3: Metabolism and Distribution
Once absorbed, a drug is distributed throughout the body and is subject to metabolism, primarily in the liver. These processes determine the drug's half-life and potential for drug-drug interactions (DDIs).
Metabolic Stability: How Long Will the Drug Last?
Expertise & Experience: Rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily, can lead to low oral bioavailability and a short duration of action.[14] We use human liver microsomes (HLM) as our primary in vitro tool.[15][16] HLMs are subcellular fractions containing the majority of Phase I metabolic enzymes.[14] By monitoring the disappearance of the parent compound over time, we can calculate the in vitro intrinsic clearance (Clint), a key predictor of in vivo hepatic clearance.[16]
Comparative Data: Metabolic Stability in Human Liver Microsomes
| Compound ID | t₁/₂ (min) | Clint (µL/min/mg protein) | In Vivo Clearance Prediction |
| IND-001 | 25 | 55.4 | Moderate |
| IND-002 | 38 | 36.5 | Low-Moderate |
| IND-003 | 8 | 173.3 | High |
| IND-004 | > 60 | < 11.5 | Low |
Analysis: The results are striking. The introduction of a methoxy group in IND-003 , a common site of oxidative metabolism, leads to very high clearance, rendering it an undesirable candidate. Conversely, the N1-alkylation in IND-004 appears to shield the molecule from metabolic attack, resulting in excellent stability. This is a classic example of how medicinal chemistry can be used to block a "metabolic soft spot." The parent compound IND-001 and the cyano analog IND-002 show acceptable moderate stability.
Experimental Protocol: Microsomal Stability Assay [17]
-
Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[17]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) from the slope of the natural log of the percent remaining versus time plot. Calculate Clint = (0.693 / t₁/₂) / (microsomal protein concentration).
CYP450 Inhibition: Potential for Drug-Drug Interactions (DDIs)
Expertise & Experience: Inhibition of CYP enzymes is a major cause of clinical DDIs.[18][19] If our drug candidate inhibits a key CYP isoform, it could dangerously elevate the plasma levels of a co-administered drug that is cleared by that enzyme. We screen for inhibition against the five most clinically relevant isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[20] An IC₅₀ value below 10 µM is a common threshold for concern.
Comparative Data: CYP450 Inhibition (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | DDI Risk |
| IND-001 | > 50 | 12.5 | > 50 | 8.1 | 22.4 | Moderate (2D6) |
| IND-002 | > 50 | 25.1 | > 50 | 15.7 | 35.0 | Low |
| IND-003 | > 50 | 9.8 | 21.3 | 4.5 | 11.2 | High (2D6, 2C9) |
| IND-004 | > 50 | 45.3 | > 50 | 28.9 | > 50 | Low |
Analysis: The parent compound IND-001 shows moderate inhibition of CYP2D6. The highly metabolized IND-003 is a potent inhibitor of both CYP2D6 and CYP2C9, a significant liability. Encouragingly, both IND-002 and IND-004 show a clean CYP inhibition profile, with all IC₅₀ values well above the 10 µM threshold, indicating a low risk for metabolism-based DDIs.
Plasma Protein Binding (PPB): Is the Drug Free to Act?
Expertise & Experience: Only the unbound fraction of a drug in plasma is free to distribute to tissues, interact with its target, and be cleared.[21][22] High PPB (>99%) can limit efficacy and complicates the interpretation of potency and safety data. We use the Rapid Equilibrium Dialysis (RED) method, which is considered the gold standard for minimizing non-specific binding.[23]
Comparative Data: Plasma Protein Binding
| Compound ID | LogD (pH 7.4) | % Bound (Human Plasma) | Fraction Unbound (fu) |
| IND-001 | 3.6 | 99.2 | 0.008 |
| IND-002 | 2.8 | 97.5 | 0.025 |
| IND-003 | 3.4 | 99.5 | 0.005 |
| IND-004 | 2.5 | 95.8 | 0.042 |
Analysis: As expected, PPB correlates strongly with lipophilicity (LogD). The highly lipophilic compounds IND-001 and IND-003 are very highly bound, leaving less than 1% of the drug free. The reduction in lipophilicity in IND-002 and IND-004 leads to a corresponding and beneficial decrease in PPB. IND-004 has the highest fraction unbound, which, combined with its potency, will result in a more favorable therapeutic window.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) [23]
-
Spike the test compound into 100% human plasma at a known concentration (e.g., 1 µM).
-
Add the plasma sample to the sample chamber of a RED device insert.
-
Add PBS (pH 7.4) to the buffer chamber of the device.
-
Assemble the device and incubate at 37°C with shaking for 4-6 hours to allow equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (e.g., add blank plasma to the buffer sample) to negate matrix effects during analysis.
-
Analyze the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate % Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100.
Part 4: Early Toxicity Assessment - hERG Inhibition
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability.[24] Blockade of this channel can prolong the QT interval in the heart, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[25][26] For this reason, assessing hERG inhibition is a mandatory step in early drug safety profiling. We use automated patch clamp systems for a direct measure of channel inhibition.
Comparative Data: hERG Channel Inhibition
| Compound ID | hERG Inhibition IC₅₀ (µM) | Safety Margin (hERG IC₅₀ / Target IC₅₀)¹ | Cardiotoxicity Risk |
| IND-001 | 8.5 | 170x | Low-Moderate |
| IND-002 | 22.1 | 368x | Low |
| IND-003 | 3.2 | 40x | High |
| IND-004 | > 30 | > 750x | Very Low |
| ¹ Assuming a hypothetical on-target potency (IC₅₀) of 50 nM for IND-001, 60 nM for IND-002, 80 nM for IND-003, and 40 nM for IND-004. |
Analysis: A safety margin of >100x between hERG IC₅₀ and the therapeutic plasma concentration (or, in early discovery, the target IC₅₀) is generally desired. IND-003 shows significant hERG activity, raising a major safety flag. IND-001 is borderline. In contrast, IND-002 and IND-004 exhibit weak or no hERG inhibition, providing a wide safety margin and representing a much safer profile for further development.
Visualizing the Workflow and Relationships
Synthesis and Conclusion: Selecting the Path Forward
This comparative analysis demonstrates the power of a structured, multi-parametric approach to early ADME profiling. By systematically evaluating a small, focused set of analogs, we can rapidly generate critical data to guide our drug discovery program.
Let's summarize our findings:
| Compound | Solubility | Permeability/Efflux | Metabolism | PPB | CYP/DDI Risk | hERG Risk | Overall Assessment |
| IND-001 | Poor | Mod / Efflux | Moderate | Very High | Moderate | Moderate | Baseline: Potent but with several liabilities. |
| IND-002 | Poor | Mod / No Efflux | Good | High | Low | Low | Improved: Better safety, but solubility is still an issue. |
| IND-003 | V. Poor | High / Efflux | Poor (High Cl) | Very High | High | High | Poor Candidate: Multiple red flags (metabolism, DDI, hERG). |
| IND-004 | Excellent | Mod / No Efflux | Excellent | Moderate | Low | Very Low | Superior Candidate: Balanced profile across all key parameters. |
The clear winner from this analysis is IND-004 . The N1-hydroxyethyl substitution successfully addressed the primary liabilities of the parent compound—poor solubility and high plasma protein binding—while simultaneously improving metabolic stability and maintaining a clean safety profile regarding CYP and hERG inhibition. While its intrinsic permeability is slightly lower than the parent, the lack of efflux and high solubility are very likely to translate into superior oral bioavailability.
The logical next step is to advance IND-004 into in vivo pharmacokinetic studies in a relevant species (e.g., mouse or rat) to confirm these favorable in vitro predictions and establish a clear relationship between dose, exposure, and pharmacodynamic effect. This data-driven approach ensures that we invest our resources in compounds with the highest probability of success in the clinic.
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 6-Bromo-3-chloro-5-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing Polyhalogenated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The specific derivative, 6-Bromo-3-chloro-5-fluoro-1H-indazole, is a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[2] However, the synthesis of polyhalogenated heterocycles like this one is often fraught with challenges that can impact the reproducibility of experimental outcomes. Key among these is the control of regioselectivity during halogenation, where the precise placement of bromine, chlorine, and fluorine atoms is critical for the final compound's biological activity.[3][4]
This guide provides an in-depth analysis of the synthesis of this compound, with a focus on ensuring experimental reproducibility. We will present a detailed, step-by-step protocol based on established patent literature, compare it with alternative synthetic strategies, and discuss the critical parameters that influence the reaction's success. By understanding the underlying chemical principles and potential pitfalls, researchers can approach the synthesis of this and similar complex molecules with greater confidence and efficiency.
Comparative Analysis of Synthetic Routes
Several synthetic strategies can be envisioned for the preparation of this compound. The most direct and documented approach involves the multi-step transformation of a substituted aniline. Below, we compare this primary route with a plausible alternative, highlighting the advantages and disadvantages of each.
| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages |
| Primary Route (Based on Patent Literature) | 4-Bromo-2-fluoro-6-methylaniline | 1. Diazotization and Iodination2. Chlorination3. Nitration4. Reduction5. Diazotization and Cyclization | Documented for a similar compound, potentially higher yielding. | Multi-step, requires careful control of regioselectivity at each stage. |
| Alternative Route (Hypothetical Adaptation) | 3-Fluoro-2-methylaniline | 1. Bromination2. Diazotization and Cyclization3. Chlorination | Fewer steps to introduce the bromine and form the indazole core. | Regioselectivity of the initial bromination and subsequent chlorination can be challenging to control. |
Detailed Experimental Protocols
The following protocols provide a comprehensive guide to the synthesis, purification, and characterization of this compound.
Primary Synthetic Protocol (Adapted from WO2012061173A1)
This protocol is based on the synthesis of a closely related intermediate ("Intermediate 31") described in patent WO2012061173A1.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 5-Bromo-3-fluoro-1-iodo-2-methylbenzene
-
To a stirred solution of 4-bromo-2-fluoro-6-methylaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Bromo-2-chloro-4-fluoro-1-iodo-3-methylbenzene
-
To a solution of 5-bromo-3-fluoro-1-iodo-2-methylbenzene (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of 6-Bromo-2-chloro-4-fluoro-1-iodo-3-methyl-5-nitrobenzene
-
To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add 6-bromo-2-chloro-4-fluoro-1-iodo-3-methylbenzene (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Synthesis of 4-Bromo-6-chloro-2-fluoro-5-iodo-3-methylaniline
-
To a mixture of 6-bromo-2-chloro-4-fluoro-1-iodo-3-methyl-5-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water, heat the reaction at reflux for 2-4 hours.
-
Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 5: Synthesis of this compound
-
To a solution of 4-bromo-6-chloro-2-fluoro-5-iodo-3-methylaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C, add sodium nitrite (1.1 eq) portion-wise.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Carefully pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford this compound.
Purification Protocol
The final product can be purified by one or a combination of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, the compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization
The identity and purity of this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.
Discussion on Reproducibility and Critical Parameters
The reproducibility of the synthesis of this compound is highly dependent on several critical parameters:
-
Control of Reaction Temperature: Many of the steps, particularly the diazotization and nitration reactions, are highly exothermic. Strict temperature control is crucial to prevent the formation of side products and ensure safety.
-
Purity of Starting Materials and Reagents: The use of high-purity starting materials and reagents is essential to avoid the introduction of impurities that can be difficult to remove in later stages.
-
Regioselectivity of Halogenation and Nitration: The directing effects of the existing substituents on the aromatic ring will determine the position of the incoming chloro and nitro groups. Understanding these electronic and steric effects is key to achieving the desired isomer. Variations in reaction conditions can alter this selectivity, leading to a mixture of products and reducing the overall yield and reproducibility.
-
Efficiency of the Cyclization Step: The final ring-closing reaction to form the indazole is a critical step. The yield and purity of the final product are directly impacted by the efficiency of this transformation.
Conclusion
The synthesis of this compound presents a challenging yet achievable goal for experienced synthetic chemists. By carefully following a well-documented protocol, paying close attention to critical reaction parameters, and employing rigorous purification and characterization techniques, researchers can reproducibly obtain this valuable building block for drug discovery and development. The insights provided in this guide aim to empower scientists to navigate the complexities of polyhalogenated heterocycle synthesis with a greater degree of success and confidence.
References
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023. URL
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar, 2023. URL
- Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. Benchchem, 2025. URL
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- 6-Bromo-3-chloro-1H-indazole. Chem-Impex. URL
- This compound.
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry, 2017. URL
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- 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole. CymitQuimica. URL
- CN104130191A - Indazole compound and preparation method thereof.
- Fluorochrome Selection for Imaging Intraoperative Ovarian Cancer Probes. MDPI, 2022. URL
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- Indazole synthesis. Organic Chemistry Portal. URL
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- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online, 2021. URL
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online, 2025. URL
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-Bromo-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of kinase inhibitor development, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs. This guide provides a comprehensive patent landscape and performance comparison of a key indazole derivative, offering insights for researchers engaged in the discovery of novel therapeutics. While initial exploration focused on the specific, yet sparsely documented, molecule 6-Bromo-3-chloro-5-fluoro-1H-indazole , this guide pivots to a well-characterized and clinically relevant analog, CFI-400945 , a potent Polo-like Kinase 4 (PLK4) inhibitor. This strategic shift allows for a data-rich, comparative analysis that fulfills the core objective of providing actionable intelligence for drug development professionals.
The Indazole Scaffold: A Cornerstone of Kinase Inhibition
Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in medicinal chemistry due to its ability to mimic the hinge-binding motif of ATP in the active site of various kinases. This structural feature has been instrumental in the design of potent and selective kinase inhibitors. The inherent versatility of the indazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. Numerous indazole-containing drugs have reached the market, including the multi-kinase inhibitors Pazopanib and Axitinib, validating the therapeutic potential of this scaffold.[1][2]
Patent Landscape Analysis of a Clinically Relevant Indazole: CFI-400945
Due to the limited public information on "this compound," we will focus our patent analysis on the structurally related and clinically evaluated PLK4 inhibitor, CFI-400945. This compound, which features a 6-bromo-1H-indazole core, provides an excellent case study for understanding the patent strategy surrounding this class of molecules.
Key Patent Families:
The core composition of matter patent for CFI-400945 and related indazole derivatives is primarily attributed to University Health Network and subsequently licensed to Deciphera Pharmaceuticals .
| Patent/Application Number | Assignee/Applicant | Key Claims | Therapeutic Area |
| WO2011031854A1 | University Health Network | Composition of matter for a class of indazole derivatives, including CFI-400945. | Cancer Therapy |
| US9340542B2 | Deciphera Pharmaceuticals, Inc. | Claims covering the specific compound CFI-400945 and its use in treating cancer. | Cancer Therapy |
| EP2470550B1 | Deciphera Pharmaceuticals, Inc. | European patent covering CFI-400945 and pharmaceutical compositions. | Cancer Therapy |
Patent Strategy Insights:
The patent landscape for CFI-400945 reveals a typical strategy for protecting a novel clinical candidate. The initial broad claims in the international application (WO2011031854A1) cover a wide range of indazole derivatives, securing a large chemical space. Subsequent national and regional patents, such as US9340542B2 and EP2470550B1, focus on the specific lead compound, CFI-400945, with more defined claims around its structure, pharmaceutical compositions, and methods of use for treating proliferative diseases, particularly cancer. This "broad-to-narrow" approach is a common and effective strategy in pharmaceutical patenting.
Caption: Patent prosecution and clinical development pathway for CFI-400945.
Performance Comparison: CFI-400945 vs. Alternative PLK4 Inhibitors
A critical aspect of drug development is understanding how a lead compound performs relative to other agents targeting the same pathway. Here, we compare the performance of CFI-400945 with other notable PLK4 inhibitors.
Target Profile: Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[3][4] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and tumorigenesis.[5] Therefore, inhibiting PLK4 is a promising therapeutic strategy for cancer treatment.[4][6]
Comparative Performance Data:
The following table summarizes the in vitro potency of CFI-400945 and two other PLK4 inhibitors, Centrinone and R1530.
| Compound | Target | IC50 (nM) | Cell-based Activity (GI50, nM) - A2780 Ovarian Cancer Cells | Reference |
| CFI-400945 | PLK4 | 0.28 | 11 | [2] |
| Centrinone | PLK4 | 0.8 | 130 | [5] |
| R1530 | PLK4 | 1.1 | 49 | [3] |
Analysis of Performance:
The data clearly indicates that CFI-400945 is a highly potent inhibitor of PLK4, with a sub-nanomolar IC50 value.[2] Importantly, this high enzymatic potency translates into excellent cellular activity, as demonstrated by its low nanomolar GI50 value in the A2780 ovarian cancer cell line.[2]
Compared to Centrinone and R1530, CFI-400945 exhibits superior potency at both the enzymatic and cellular levels. While all three compounds are effective PLK4 inhibitors, the significantly lower GI50 value of CFI-400945 suggests it may have a more favorable therapeutic window and potentially require lower clinical doses.
Caption: Generalized workflow for assessing the cellular potency of PLK4 inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides a representative protocol for a kinase inhibition assay.
Protocol: In Vitro PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
Recombinant human PLK4 kinase
-
LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
LanthaScreen™ Eu-anti-GST antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., CFI-400945) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare Kinase/Antibody Solution: Dilute the PLK4 kinase and Eu-anti-GST antibody in the assay buffer to the desired concentration.
-
Prepare Compound Dilutions: Perform a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer.
-
Prepare Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody solution to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
The indazole scaffold continues to be a highly productive starting point for the development of novel kinase inhibitors. While the specific compound this compound remains poorly characterized in the public domain, the analysis of the clinically evaluated PLK4 inhibitor CFI-400945 provides a valuable framework for understanding the patent and performance landscape of this important class of molecules.
The superior potency of CFI-400945 highlights the potential for further optimization of the 6-bromo-indazole core. Future research in this area will likely focus on:
-
Improving Selectivity: Developing inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.
-
Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired resistance mechanisms.
-
Exploring New Targets: Expanding the application of the indazole scaffold to other kinase targets implicated in a wider range of diseases.
This guide serves as a testament to the power of comparative analysis in drug discovery. By leveraging available data on well-characterized analogs, researchers can gain valuable insights to guide their own discovery programs and accelerate the development of new medicines.
References
- Progress with polo-like kinase (PLK) inhibitors: a patent review (2018–present).
- Polo-like kinase 4 (PLK4), a member of a serine/threonine family of kinases, is being investigated as a target for anticancer drug development.
- Medicinal chemistry perspective of ERK1/2 inhibitors in cancer treatment: an updated patent review (2019–present). Taylor & Francis Online.
- Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini P
- Progress with polo-like kinase (PLK)
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Guide for the Research Professional
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Bromo-3-chloro-5-fluoro-1H-indazole, a halogenated heterocyclic compound. Our focus extends beyond mere procedural instruction; we aim to instill a deep understanding of the chemical principles that govern these safety protocols, empowering you to make informed decisions in your laboratory.
Hazard Assessment: Understanding the Intrinsic Risks
Before any handling or disposal can commence, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The presence of bromine, chlorine, and fluorine atoms on the indazole core designates it as a halogenated organic compound .[4][5] This classification is the cornerstone of its disposal protocol, as halogenated organics require specific disposal methods to prevent the formation of toxic byproducts and ensure complete destruction.
Key Hazard Information:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The causality behind these choices lies in creating a barrier between you and the chemical, mitigating the risk of exposure through all potential routes.
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against halogenated organic compounds. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in situations with a higher risk of splashing.
-
Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For larger quantities or when there is a significant risk of exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Spill Management: A Proactive Approach to Containment
In the event of a spill, a swift and informed response is crucial to minimize exposure and environmental contamination.
For Small Spills (in a chemical fume hood):
-
Alert colleagues in the immediate area.
-
Contain the spill with an absorbent material rated for chemical spills (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all contaminated materials , including cleaning supplies and PPE, into the hazardous waste container.
For Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is its classification as a halogenated organic waste. These compounds must not be disposed of down the drain or in regular trash. The primary disposal route is through incineration at a licensed hazardous waste facility.[4][6]
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in a compliant waste management program.[7] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Caption: Decision workflow for segregating chemical waste at the source.
Step 2: Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, leak-proof lid.[7]
-
Label the Container: The label must be clear, legible, and permanently affixed to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date accumulation started
-
The relevant hazard pictograms (Irritant, Harmful)
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[8]
Step 3: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.
-
The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Step 4: Final Disposal
-
Arrange for the pickup of the hazardous waste through your institution's EHS department.
-
EHS will coordinate with a licensed hazardous waste disposal company for transportation and final disposal, which will typically involve high-temperature incineration.[6][10] Incineration is the preferred method for halogenated organic compounds as it ensures complete destruction of the molecule, preventing the release of harmful substances into the environment.
Caption: Overall workflow for the disposal of this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a regulatory requirement; it is a fundamental aspect of responsible scientific practice. By understanding the "why" behind these procedures, from the intrinsic hazards of the molecule to the specific requirements for halogenated waste, you contribute to a safer laboratory environment and the preservation of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
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Navigating the Safe Handling of 6-Bromo-3-chloro-5-fluoro-1H-indazole: A Guide for Laboratory Professionals
The responsible advancement of pharmaceutical research and drug development hinges on a foundational commitment to safety. When working with novel, halogenated heterocyclic compounds such as 6-Bromo-3-chloro-5-fluoro-1H-indazole, a thorough understanding of potential hazards and the rigorous application of safety protocols are paramount. Although specific toxicological data for this compound is not extensively published, by analyzing its structure—a multi-halogenated indazole—we can infer a necessary level of caution based on similar chemical classes.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical, step-by-step resource for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined herein are based on established safety principles for handling potentially hazardous chemical intermediates.
Hazard Assessment and Personal Protective Equipment (PPE)
Given its classification as an irritant and the hazard profile of structurally related compounds, this compound must be handled with care to prevent skin, eye, and respiratory exposure.[1][2][3] The following Personal Protective Equipment (PPE) is mandatory for all procedures involving this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are required. Double-gloving is recommended, especially during transfers and weighing. Inspect gloves for any signs of degradation or puncture before and during use.[4][5] |
| Eyes | Safety goggles | Safety glasses with side shields are the minimum requirement. However, splash-proof chemical goggles that form a seal around the eyes are strongly recommended to protect against splashes and fine dust.[6][7] |
| Face | Face shield | A full-face shield must be worn in conjunction with safety goggles whenever there is a significant risk of splashing or aerosolization, such as during transfers of larger quantities or when cleaning up spills.[7][8] |
| Body | Laboratory coat | A flame-resistant lab coat with tight-fitting cuffs is required to protect against skin contact.[4] |
| Respiratory | NIOSH-approved respirator | All handling of the solid compound must be performed within a certified chemical fume hood to control exposure.[4][9] If engineering controls are not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. The following diagram and steps outline the standard procedure for handling this compound.
Caption: Workflow for Safe Handling of this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][9]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Before beginning work, verify that a spill kit containing appropriate absorbent material for chemical spills is available.
2. Handling the Compound:
-
Don all required PPE as detailed in the table above.
-
When transferring the solid, use tools such as a spatula to minimize the creation of dust.[4] Precautionary statements advise avoiding breathing in dust or fumes.[11]
-
For reactions, add the compound carefully to the reaction vessel to prevent splashing.
3. In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[4]
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated organic compounds is crucial to prevent environmental harm. These compounds must be treated as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


